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Foundational

Synthesis and Characterization of 1-Oxaspirooctan-3-amine: A Strategic Technical Guide

Synthesis and Characterization of 1-Oxaspiro[1]octan-3-amine: A Strategic Technical Guide Executive Summary & Strategic Rationale In modern drug discovery, the strategic integration of sp³-rich complexity is paramount fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization of 1-Oxaspiro[1]octan-3-amine: A Strategic Technical Guide

Executive Summary & Strategic Rationale

In modern drug discovery, the strategic integration of sp³-rich complexity is paramount for improving the physicochemical properties of drug candidates. Spirocyclic oxetanes, such as 1-Oxaspiro[1]octan-3-amine (CAS: 2306265-03-0), have emerged as highly valuable structural motifs. They function as metabolically stable bioisosteres for morpholines, piperazines, and gem-dimethyl groups, offering improved aqueous solubility and reduced lipophilicity .

The synthesis of 3-amino spiro-oxetanes presents a unique architectural challenge: constructing a highly strained four-membered ring while precisely positioning a primary amine vector. Direct amination of pre-formed oxetanes often leads to ring-opening or polymerization. Therefore, the most robust and scalable approach relies on the de novo construction of the oxetane ring via an intramolecular Williamson etherification of a chemoselectively activated 1,3-amino alcohol .

Pathway Visualization

Synthesis A Cyclopentanone + Ethyl Chloroacetate B Ethyl 1-oxaspiro[2.4]heptane- 2-carboxylate A->B NaOEt, THF (Darzens Condensation) C Ethyl 2-azido-2-(1-hydroxy- cyclopentyl)acetate B->C NaN3, NH4Cl (Regioselective Opening) D 2-Amino-2-(1-hydroxy- cyclopentyl)ethan-1-ol C->D LiAlH4, THF (Global Reduction) E Boc-Protected Diol D->E Boc2O, Et3N (N-Protection) F Primary Tosylate Intermediate E->F TsCl, Pyridine (O-Tosylation) G Boc-Protected Spiro-Oxetane F->G t-BuOK, THF (Williamson Etherification) H 1-Oxaspiro[3.4]octan-3-amine (Target Compound) G->H TFA, DCM (Deprotection)

Caption: Forward synthetic pathway for 1-Oxaspiro[1]octan-3-amine via Williamson etherification.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Darzens Condensation to the Glycidic Ester

Protocol: To a stirred solution of cyclopentanone (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in anhydrous THF at 0 °C under nitrogen, sodium ethoxide (1.3 equiv, 21 wt% in EtOH) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 4 hours. The mixture is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield ethyl 1-oxaspiro[2]heptane-2-carboxylate.

  • Causality & Mechanistic Rationale: The ethoxide base deprotonates the α-carbon of ethyl chloroacetate, forming a nucleophilic enolate that attacks the electrophilic carbonyl of cyclopentanone. Subsequent intramolecular S_N2 displacement of the chloride yields the spiro-epoxide.

  • Self-Validation: Successful conversion is confirmed by the disappearance of the cyclopentanone C=O stretch in IR, and the emergence of a characteristic epoxide proton singlet at ~δ 3.45 ppm in ¹H NMR.

Step 2: Regioselective Azidolysis

Protocol: The glycidic ester (1.0 equiv) is dissolved in a DMF/H₂O mixture (8:1). Sodium azide (2.0 equiv) and ammonium chloride (2.0 equiv) are added. The suspension is heated to 80 °C for 12 hours. After cooling, the mixture is diluted with water and extracted with Et₂O. The combined organics are washed extensively with water to remove DMF, yielding ethyl 2-azido-2-(1-hydroxycyclopentyl)acetate.

  • Causality & Mechanistic Rationale: The epoxide opening is highly regioselective. Attack occurs at the less sterically hindered α-position (C2) rather than the fully substituted spiro-carbon (C3). NH₄Cl acts as a mild proton source to facilitate epoxide opening without hydrolyzing the ester moiety.

  • Self-Validation: The reaction is validated by the appearance of a strong azide stretch (~2100 cm⁻¹) in the IR spectrum and a shift of the α-proton to ~δ 3.92 ppm in ¹H NMR.

Step 3: Global Reduction

Protocol: To a suspension of LiAlH₄ (3.0 equiv) in anhydrous THF at 0 °C, a solution of the azido-ester (1.0 equiv) in THF is added dropwise. The mixture is refluxed for 4 hours, then cooled to 0 °C and carefully quenched using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). The granular aluminum salts are filtered off, and the filtrate is concentrated to afford 2-amino-2-(1-hydroxycyclopentyl)ethan-1-ol.

  • Causality & Mechanistic Rationale: LiAlH₄ is a powerful hydride donor capable of simultaneously reducing the ester to a primary alcohol and the azide to a primary amine, establishing the 1,3-amino alcohol core required for oxetane formation.

Step 4: Amine Protection & Chemoselective Tosylation

Protocol: The amino-diol (1.0 equiv) is dissolved in MeOH. Triethylamine (1.5 equiv) and Boc₂O (1.1 equiv) are added. After 2 hours at room temperature, the solvent is removed. The crude N-Boc intermediate is dissolved in anhydrous DCM and cooled to 0 °C. Pyridine (2.0 equiv) and p-toluenesulfonyl chloride (TsCl, 1.1 equiv) are added. After 6 hours at 0 °C, the reaction is quenched with ice water and extracted with DCM to yield N-Boc-2-amino-1-(tosyloxy)-2-(1-hydroxycyclopentyl)ethane.

  • Causality & Mechanistic Rationale: Chemoselective protection of the primary amine prevents unwanted azetidine formation. In the tosylation step, the primary alcohol is significantly more nucleophilic and less sterically hindered than the tertiary spiro-alcohol, allowing TsCl to selectively activate the primary alcohol as a leaving group.

Step 5: Intramolecular Williamson Etherification (Oxetane Formation)

Protocol: The tosylate intermediate (1.0 equiv) is dissolved in anhydrous THF. Potassium tert-butoxide (1.5 equiv) is added portion-wise at room temperature. The mixture is heated to 60 °C for 4 hours. The reaction is quenched with water, extracted with EtOAc, and purified via silica gel chromatography to afford tert-butyl (1-oxaspiro[1]octan-3-yl)carbamate.

  • Causality & Mechanistic Rationale: The strong base deprotonates the tertiary alcohol. The resulting alkoxide undergoes a 4-exo-tet cyclization, displacing the tosylate. The Thorpe-Ingold effect imparted by the spiro-cyclopentyl ring significantly compresses the internal bond angles, lowering the activation energy required to form the highly strained oxetane ring.

Step 6: Deprotection to Target Amine

Protocol: The Boc-protected oxetane (1.0 equiv) is dissolved in DCM at 0 °C. Trifluoroacetic acid (TFA, 10 equiv) is added dropwise. The mixture is stirred for exactly 1 hour at 0 °C, then concentrated under reduced pressure without heating. The residue is passed through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base of 1-Oxaspiro[1]octan-3-amine .

  • Causality & Mechanistic Rationale: While oxetanes are sensitive to strong acids, temperature-controlled TFA exposure selectively cleaves the Boc group before ring-opening occurs. A basic ion-exchange resin is utilized for free-basing because the small, highly polar target amine is highly water-soluble and would be lost during standard aqueous basic extraction .

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected yields and key self-validating analytical markers for each intermediate in the synthetic sequence.

StepIntermediate CompoundYield (%)Key ¹H NMR Marker (CDCl₃)Purity (LC-MS)
1 Ethyl 1-oxaspiro[2]heptane-2-carboxylate82%δ 3.45 (s, 1H, epoxide CH)>95%
2 Ethyl 2-azido-2-(1-hydroxycyclopentyl)acetate78%δ 3.92 (s, 1H, CH-N₃)>95%
3 2-Amino-2-(1-hydroxycyclopentyl)ethan-1-ol85%δ 2.85 (dd, 1H, CH-NH₂)>90%
4 N-Boc-2-amino-1-(tosyloxy)-2-(1-hydroxycyclopentyl)ethane71%*δ 7.80, 7.35 (d, 4H, Ts aromatics)>95%
5 tert-Butyl (1-oxaspiro[1]octan-3-yl)carbamate65%δ 4.85 (m, 1H, oxetane CH-N)>98%
6 1-Oxaspiro[1]octan-3-amine92%δ 4.55, 4.40 (d, 2H, oxetane CH₂)>99%

*Yield calculated over two steps (Protection + Tosylation).

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications, 2016.[Link]

  • Natho, P., et al. "Oxetanes as Promising Modules in Drug Discovery." ResearchGate, 2021.[Link]

Sources

Exploratory

A Technical Guide to 1-Oxaspiro[3.4]octan-3-amine: A Versatile Spirocyclic Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The strategic integration of sp³-rich, three-dimensional scaffolds has emerged as a key strategy to escape the "flatland" of traditional aromatic-heavy drug candidates.[1] Among these, spirocyclic systems are particularly attractive due to their conformational rigidity and the precise spatial orientation of functional groups they enable.[1] This guide provides an in-depth technical overview of 1-Oxaspiro[3.4]octan-3-amine, a unique and versatile building block poised to make a significant impact in drug discovery programs.

IUPAC Name: 1-oxaspiro[3.4]octan-3-amine[2] CAS Number: 2306265-03-0[3] Molecular Formula: C₇H₁₃NO[2] Molecular Weight: 127.19 g/mol [2]

This compound features a distinctive [3.4] spirocyclic framework, which marries a cyclobutane ring with an oxetane ring, and is further functionalized with a primary amine at the 3-position of the oxetane ring.[3] This strategic placement of the amine group provides a versatile handle for a wide array of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries.

Physicochemical and Structural Properties

The unique spirocyclic structure of 1-Oxaspiro[3.4]octan-3-amine imparts a desirable set of physicochemical properties that are highly sought after in drug development.

PropertyValue/DescriptionSource
Appearance Colorless to pale yellow liquid[3]
Solubility Generally soluble in polar solvents such as water and methanol.[3]
Molecular Complexity High fraction of sp³ hybridized carbons, contributing to a three-dimensional structure.
Boiling Point Data not specified, but expected to be within the standard range for similar small molecule amines.[3]

The incorporation of an oxetane ring, a motif of growing importance in medicinal chemistry, can significantly enhance properties such as aqueous solubility, metabolic stability, and lipophilicity.[4] The spirocyclic nature of the core structure reduces the conformational entropy penalty upon binding to a biological target, which can lead to enhanced binding affinity.[3]

Synthesis and Chemical Reactivity

The synthesis of 1-Oxaspiro[3.4]octan-3-amine and its derivatives can be achieved through a variety of synthetic routes, typically involving the construction of the spirocyclic core followed by functional group manipulation. A general synthetic strategy involves a cyclization step to form the spirocyclic framework, followed by a nucleophilic substitution to introduce the amine functionality.[3]

General Synthetic Workflow

Synthetic Workflow Start Precursor with Alkene and Hydroxyl Groups Cyclization Iodocyclization Start->Cyclization I₂, NaHCO₃ Spirocycle Intermediate Oxa-spirocycle Cyclization->Spirocycle Nucleophilic_Substitution Introduction of Amine Group (e.g., via azide reduction or reductive amination) Spirocycle->Nucleophilic_Substitution Final_Product 1-Oxaspiro[3.4]octan-3-amine Nucleophilic_Substitution->Final_Product Purification Chromatographic Purification Final_Product->Purification

Caption: A generalized synthetic workflow for 1-Oxaspiro[3.4]octan-3-amine.

Reactivity Profile

The chemical reactivity of 1-Oxaspiro[3.4]octan-3-amine is dominated by its primary amine functionality. This group serves as a versatile anchor for a multitude of chemical transformations, allowing for the facile generation of diverse derivatives.

  • Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides and sulfonamides.

  • Alkylation: The nucleophilic amine can be alkylated using various alkyl halides or through reductive amination with aldehydes and ketones.

  • Oxidation: The compound can be oxidized to yield oxo derivatives using appropriate oxidizing agents.[3]

  • Reduction: Reduction reactions can convert it into different amine derivatives.[3]

Spectroscopic Characterization

While specific spectra for 1-Oxaspiro[3.4]octan-3-amine are not publicly available, a standard characterization would involve the following techniques:

  • ¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of aliphatic protons in the cyclopentane and oxetane rings, along with a characteristic signal for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the spirocyclic carbon, the carbons of the oxetane and cyclopentane rings, and the carbon bearing the amine group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (127.19 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine and C-O stretching of the ether in the oxetane ring.

Applications in Drug Discovery

The unique structural and physicochemical properties of 1-Oxaspiro[3.4]octan-3-amine make it an attractive building block for the development of novel therapeutics across various disease areas. The incorporation of this spirocyclic scaffold can lead to improvements in:

  • Potency and Selectivity: The rigid, three-dimensional nature of the scaffold can lead to more specific and higher-affinity interactions with biological targets.

  • Pharmacokinetic Properties: The introduction of the oxa-spirocycle can improve metabolic stability and aqueous solubility, leading to better drug-like properties.[3]

  • Novelty and Patentability: As a relatively underexplored scaffold, it offers opportunities to create novel chemical entities with strong intellectual property potential.[1]

Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow Start 1-Oxaspiro[3.4]octan-3-amine Derivatization Parallel Synthesis of Amide/Sulfonamide Library Start->Derivatization Diverse Acyl Chlorides/Sulfonyl Chlorides Screening High-Throughput Screening Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A hypothetical workflow for utilizing 1-Oxaspiro[3.4]octan-3-amine in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Oxaspiro[3.4]octan-3-amine.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[5]

In case of exposure, seek immediate medical attention.[6]

Conclusion

1-Oxaspiro[3.4]octan-3-amine represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its unique spirocyclic framework, combined with the strategic placement of a reactive amine handle, offers medicinal chemists a powerful tool to explore new chemical space and develop drug candidates with improved pharmacological and pharmacokinetic profiles. As the demand for innovative molecular scaffolds continues to grow, the importance of compounds like 1-Oxaspiro[3.4]octan-3-amine in the design of next-generation therapeutics is set to increase.

References

  • Kishida Chemical Co., Ltd. Safety Data Sheet. Available at: [Link].

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available at: [Link].

  • PubMed. Synthesis of Novel azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link].

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link].

  • Royal Society of Chemistry. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Available at: [Link].

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [Link].

  • Queen's University. Bio NMR spectroscopy. Available at: [Link].

  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available at: [Link].

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link].

  • OA Monitor Ireland. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Available at: [Link].

  • PubChem. 1-Oxaspiro[3.4]octane | C7H12O | CID 529212. Available at: [Link].

  • PubChemLite. Spiro[3.4]octan-1-amine (C8H15N). Available at: [Link].

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link].

Sources

Foundational

Spectroscopic Characterization of 1-Oxaspiro[3.4]octan-3-amine: A Technical Guide

This guide provides a comprehensive overview of the predicted spectroscopic data for 1-Oxaspiro[3.4]octan-3-amine, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2][3] Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the predicted spectroscopic data for 1-Oxaspiro[3.4]octan-3-amine, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2][3] While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization. The methodologies and interpretations presented herein are designed to empower researchers in the unambiguous identification and analysis of this and similar novel chemical entities.

Introduction to 1-Oxaspiro[3.4]octan-3-amine

1-Oxaspiro[3.4]octan-3-amine is a unique saturated heterocyclic compound featuring a four-membered oxetane ring fused to a five-membered cyclopentane ring at a single carbon atom, forming a spirocyclic system. The presence of a primary amine group on the oxetane ring further enhances its chemical reactivity and potential for biological activity. The molecular formula is C₇H₁₃NO, and its molecular weight is approximately 127.19 g/mol .[1][4] The precise characterization of its three-dimensional structure is crucial for understanding its properties and potential interactions with biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of 1-Oxaspiro[3.4]octan-3-amine.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are based on the analysis of the functional groups and the rigid spirocyclic framework. The cyclopentane ring protons are expected to show complex splitting patterns due to their diastereotopic nature. The oxetane ring protons will be significantly influenced by the electronegativity of the oxygen atom and the neighboring amine group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Oxaspiro[3.4]octan-3-amine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
C1 (spiro)-~80-90Quaternary carbon of the oxetane ring, deshielded by two oxygen-bound carbons.
C2~4.5-4.8 (d)~75-85Methylene protons on the oxetane ring adjacent to oxygen, expected to be deshielded and show geminal coupling.
C3~3.5-3.8 (m)~50-60Methine proton attached to the carbon bearing the amine group; its chemical shift is influenced by both the amine and the oxetane ring.
C4~4.2-4.5 (t)~70-80Methylene protons on the oxetane ring adjacent to the spiro carbon.
C5, C8~1.5-1.9 (m)~25-35Methylene protons of the cyclopentane ring adjacent to the spiro carbon.
C6, C7~1.4-1.7 (m)~20-30Methylene protons of the cyclopentane ring.
NH₂~1.5-2.5 (br s)-Protons of the primary amine; the chemical shift is concentration and solvent dependent and the peak is often broad.

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Expert Interpretation

The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclopentane protons. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals.[5] The diastereotopic nature of the methylene protons on both rings will likely result in complex multiplets. The protons on the oxetane ring (C2 and C4) are expected to appear as distinct doublets or triplets due to coupling with the C3 proton. The broad singlet for the NH₂ protons is a characteristic feature of primary amines and its integration would correspond to two protons.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-Oxaspiro[3.4]octan-3-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (Recommended): Acquire COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish the connectivity of the molecule.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1-Oxaspiro[3.4]octan-3-amine NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR Processing Software Processing H1_NMR->Processing C13_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Oxaspiro[3.4]octan-3-amine will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the aliphatic rings, and the C-O bond of the ether in the oxetane ring.

Predicted IR Absorption Data

Table 2: Predicted Characteristic IR Absorptions for 1-Oxaspiro[3.4]octan-3-amine

Functional Group Predicted Absorption (cm⁻¹) Intensity Vibrational Mode
N-H (amine)3400-3250Medium, two bandsAsymmetric and symmetric stretching[7][8]
C-H (aliphatic)3000-2850StrongStretching
N-H (amine)1650-1580MediumBending (scissoring)[7]
C-O (ether)1250-1050StrongStretching
C-N (amine)1250-1020Medium to weakStretching[7]
N-H (amine)910-665Broad, strongWagging[7]
Expert Interpretation

The most diagnostic peaks in the IR spectrum will be the two N-H stretching bands in the 3400-3250 cm⁻¹ region, which are characteristic of a primary amine.[7][8][9] The absence of a broad O-H stretch around 3300 cm⁻¹ would rule out the presence of an alcohol. The strong C-O stretching absorption of the oxetane ether is expected to be a prominent feature. The N-H bending vibration around 1600 cm⁻¹ further confirms the presence of the primary amine.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Liquid Sample: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid Sample: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Scan: Run a background spectrum of the empty sample holder or the pure solvent.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

IR Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample 1-Oxaspiro[3.4]octan-3-amine Preparation Neat Liquid or KBr Pellet Sample->Preparation Spectrometer FT-IR Spectrometer Preparation->Spectrometer Background Background Scan Spectrometer->Background Sample_Scan Sample Scan Background->Sample_Scan Processing Background Subtraction Sample_Scan->Processing Interpretation Peak Identification Processing->Interpretation Functional_Groups Functional Group Determination Interpretation->Functional_Groups

Caption: Workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 1-Oxaspiro[3.4]octan-3-amine, the molecular ion peak and characteristic fragment ions resulting from the cleavage of the spirocyclic system are expected.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Key Ions of 1-Oxaspiro[3.4]octan-3-amine

m/z Ion Proposed Fragmentation Pathway
127[M]⁺Molecular ion
126[M-H]⁺Loss of a hydrogen radical from the carbon alpha to the amine.[10][11]
98[M-C₂H₅N]⁺Alpha-cleavage with loss of the ethylamine radical.
84[M-C₃H₇]⁺Cleavage of the cyclopentane ring.
71[C₄H₇O]⁺Fragmentation of the cyclopentane ring.
57[C₃H₅O]⁺Cleavage of the oxetane ring.[12]
43[C₂H₅N]⁺Alpha-cleavage fragment containing the amine group.
30[CH₄N]⁺Base peak for primary amines resulting from alpha-cleavage.[11]
Expert Interpretation

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the molecular weight of 127 for 1-Oxaspiro[3.4]octan-3-amine.[11] The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[10][13] This would lead to the formation of a stable iminium ion. For 1-Oxaspiro[3.4]octan-3-amine, this would likely result in a base peak at m/z 30. Fragmentation of the cyclic ether can also occur, leading to characteristic oxonium ions.[12][14]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) at 70 eV is a common method for small molecules that produces reproducible fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation Sample 1-Oxaspiro[3.4]octan-3-amine Introduction Direct Inlet or GC Sample->Introduction Ion_Source Ionization (e.g., EI) Introduction->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Molecular_Ion Molecular Ion Peak Mass_Spectrum->Molecular_Ion Fragmentation Fragmentation Pattern Mass_Spectrum->Fragmentation Structure_Confirmation Structure Confirmation Fragmentation->Structure_Confirmation

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Application of 1-Oxaspiro[3.4]octan-3-amine in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the paradigm of "escaping from flatland" has driven the transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional scaffolds. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the paradigm of "escaping from flatland" has driven the transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional scaffolds. As a Senior Application Scientist, I present this technical guide detailing the physicochemical properties, mechanistic advantages, and experimental validation protocols for 1-Oxaspiro[3.4]octan-3-amine [1]. This highly versatile building block is engineered to systematically optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles in early-stage drug development[2].

Molecular Architecture and Quantitative Data

1-Oxaspiro[3.4]octan-3-amine combines a highly strained four-membered oxetane ring fused via a spiro-junction to a five-membered cyclopentane ring[1]. The primary amine is strategically positioned at the C3 position of the oxetane[1]. This unique architecture fundamentally alters the molecule's electron distribution and spatial geometry[3].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 1-Oxaspiro[3.4]octan-3-amine
CAS Number 2306265-03-0[4]
Molecular Formula C7H13NO[1]
Molecular Weight 127.19 g/mol [1]
Predicted pKa (Amine) ~7.2 - 7.5 (Reduced from ~10.5)[5]
Topological Polar Surface Area ~35.2 Ų
Structural Class sp3-rich spirocyclic oxetane[6]

Mechanistic Insights: The "Oxetane Effect" and Spiro-Rigidity

Why do we replace standard aliphatic amines or morpholine rings with 1-Oxaspiro[3.4]octan-3-amine? The causality lies in two primary structural features, supported by [3]:

1. The Inductive "Oxetane Effect" on Basicity: Standard primary aliphatic amines are highly basic (pKa ~10.5) and are predominantly protonated at physiological pH (7.4). This positive charge frequently leads to off-target binding, most notably the inhibition of the hERG potassium channel, which causes severe cardiotoxicity[6]. The oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect through the short σ-bonding framework[5]. This effect pulls electron density away from the adjacent C3-amine, drastically lowering its pKa by approximately 2.5 to 3.0 units[5]. Consequently, the amine is less protonated at pH 7.4, improving membrane permeability (LogD) and mitigating hERG liability without sacrificing the hydrogen-bond capacity needed for target engagement[2].

2. Spirocyclic Rigidity and Metabolic Stability: Planar rings and flexible aliphatic chains are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes[3]. The spiro-fusion of the cyclopentane and oxetane rings creates a rigid, sterically encumbered 3D conformation[7]. This steric bulk shields the vulnerable α-carbon C-H bonds from CYP450-mediated hydroxylation and subsequent dealkylation[3]. Furthermore, [2] demonstrate that the introduction of the oxetane oxygen increases the aqueous solubility of the scaffold by several orders of magnitude compared to its gem-dimethyl counterparts.

G A 1-Oxaspiro[3.4]octan-3-amine (sp3-rich scaffold) B Oxetane Oxygen (Inductive Electron Withdrawal) A->B C Spirocyclic Core (Rigid 3D Conformation) A->C D Reduced Amine pKa (~2.5 units lower) B->D H Improved Aqueous Solubility B->H E Lower Lipophilicity (Reduced LogD) C->E F Metabolic Stability (CYP450 Evasion) C->F G Decreased hERG Liability (Reduced Toxicity) D->G E->H

Fig 1. Causal pathway of physicochemical optimization via the oxaspiro scaffold.

Experimental Workflows for Physicochemical Validation

To ensure trustworthiness and reproducibility, the following self-validating workflows must be employed to quantify the physicochemical improvements of 1-Oxaspiro[3.4]octan-3-amine derivatives.

Protocol 1: Potentiometric Determination of Amine pKa

Objective: Validate the inductive pKa reduction caused by the oxetane ring.

  • Preparation: Prepare a 1 mM solution of the 1-Oxaspiro[3.4]octan-3-amine derivative in 0.15 M KCl. (Causality: KCl maintains constant ionic strength to ensure stable activity coefficients during Bjerrum calculations).

  • Titration Setup: Introduce the sample into a temperature-controlled (25.0 ± 0.1 °C) automated potentiometric titrator under an argon atmosphere. (Causality: Argon prevents atmospheric CO2 absorption, which would skew pH readings).

  • Acidification: Lower the pH to 2.0 using standardized 0.5 M HCl to fully protonate the amine.

  • Alkalization: Titrate the solution with standardized 0.5 M NaOH up to pH 12.0, recording the volume-pH curve.

  • Data Analysis: A successful "oxetane effect" is validated if the calculated pKa falls between 7.0 and 7.8, compared to >10.0 for a non-oxetane aliphatic control.

Protocol 2: In Vitro Microsomal Stability Assay (Intrinsic Clearance, CL_int)

Objective: Quantify the resistance of the spirocyclic scaffold to CYP450 oxidative metabolism.

  • Incubation Mixture: Combine human liver microsomes (HLMs) (0.5 mg/mL protein concentration) with the test compound (1 μM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Pre-incubation: Equilibrate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 catalytic activity.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (IS). (Causality: Cold acetonitrile instantly denatures CYP enzymes to halt metabolism and precipitates proteins for clean LC-MS injection).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time. The slope (k) is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CL_int).

Workflow Step1 1. Incubation (HLMs + NADPH) Step2 2. Sampling (Time-course) Step1->Step2 Step3 3. Quenching (Cold ACN + IS) Step2->Step3 Step4 4. Centrifugation (Protein Prep) Step3->Step4 Step5 5. LC-MS/MS (Parent Depletion) Step4->Step5 Step6 6. Data Analysis (Cl_int Calc) Step5->Step6

Fig 2. Step-by-step in vitro microsomal clearance assay workflow.

Conclusion

The integration of 1-Oxaspiro[3.4]octan-3-amine into drug discovery pipelines represents a masterclass in structural optimization. By leveraging the strong inductive effect of the oxetane oxygen and the steric rigidity of the spiro-junction, medicinal chemists can systematically lower basicity, enhance aqueous solubility, and evade metabolic degradation, ultimately yielding safer and more efficacious therapeutic candidates.

References

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications, 2010. Available at:[Link]

  • "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, PMC - NIH, 2023. Available at:[Link]

  • Jung, M. "Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes." European Journal of Organic Chemistry, 2025. Available at:[Link]

Sources

Foundational

The Discovery and Evolution of Oxaspiro[3.4]octane Derivatives: A Comprehensive Technical Guide

Executive Summary The transition from planar, sp²-hybridized molecules to three-dimensional, sp³-rich architectures represents one of the most significant paradigm shifts in modern medicinal chemistry. At the forefront o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized molecules to three-dimensional, sp³-rich architectures represents one of the most significant paradigm shifts in modern medicinal chemistry. At the forefront of this movement is the oxaspiro[3.4]octane scaffold. By merging the high polarity and hydrogen-bond accepting capabilities of an oxetane ring with the rigid spatial constraints of a spiro-fused cyclopentane system, oxaspiro[3.4]octane derivatives have emerged as premier bioisosteres. This technical guide explores the historical context, physicochemical advantages, and validated synthetic protocols for deploying oxaspiro[3.4]octanes in drug discovery and natural product total synthesis.

Historical Context: The "Escape from Flatland"

Historically, drug discovery relied heavily on the cross-coupling of flat, aromatic rings due to the robust nature of palladium-catalyzed chemistries. However, this over-reliance led to candidate attrition in clinical trials due to poor solubility, off-target toxicity, and suboptimal pharmacokinetic profiles.

The "Escape from Flatland" hypothesis demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with clinical success ()[1]. This realization catalyzed the adoption of four-membered rings, particularly oxetanes, as bioisosteres for carbonyls and gem-dimethyl groups ()[2]. To further restrict conformational flexibility and lock functional vectors into precise 3D orientations, medicinal chemists evolved these structures into spirocyclic frameworks, culminating in the highly rigid oxaspiro[3.4]octane scaffold ()[3].

BioisostereEvolution A Flatland Era (High sp2 fraction) B Escape from Flatland (Increasing sp3 fraction) A->B C Oxetanes (Carbonyl bioisosteres) B->C D Spirocyclic Scaffolds (Rigid 3D orientation) C->D E Oxaspiro[3.4]octane (Optimized PK/PD) D->E

Evolutionary timeline of bioisosteres from planar arenes to rigid oxaspiro[3.4]octane scaffolds.

Structural and Physicochemical Rationale

The incorporation of the oxaspiro[3.4]octane moiety imparts highly favorable physicochemical properties to drug candidates.

  • Metabolic Stability: The absence of metabolically susceptible benzylic or highly accessible sp² C-H bonds reduces cytochrome P450-mediated degradation.

  • Vector Control: The spiro-fusion restricts the conformational degrees of freedom. This rigidity ensures that appended pharmacophores are held in a precise spatial orientation, which can drastically enhance target binding affinity and selectivity ()[1].

  • Hydrogen Bonding: The oxetane oxygen acts as a potent hydrogen-bond acceptor, often outperforming aliphatic ethers and ketones due to the compressed C-O-C bond angle which increases the electron density on the oxygen atom.

Table 1: Comparative Physicochemical Profiles of Core Scaffolds
Scaffold Coresp³ Fraction (Fsp³)3D RigidityH-Bond AcceptorsPrimary Bioisosteric Application
Benzene 0.00Low (Planar)0N/A (Baseline)
Morpholine 1.00Medium (Flexible)2Amine / Ether replacement
Oxetane 1.00Medium1Carbonyl / gem-dimethyl
Oxaspiro[3.4]octane 1.00High (Rigid)1Morpholine / Piperidine / Arene

Synthetic Methodologies & Protocols

Constructing the quaternary spiro-center is the primary synthetic challenge when working with oxaspiro[3.4]octanes. Below are two field-validated protocols for synthesizing and derivatizing this scaffold.

Protocol 1: Photochemical Paternò–Büchi Synthesis of Spirocyclic Oxetanes

The Paternò–Büchi [2+2] cycloaddition between a ketone and an alkene is a direct route to oxetanes. However, when using maleic acid derivatives, the reaction typically suffers from competing alkene dimerization. Causality & Logic: The addition of p-xylene is critical; it acts to suppress the unwanted alkene dimerization, thereby funneling the reaction pathway toward the desired cross-cycloaddition and allowing access to highly functionalized spirocyclic oxetanes ()[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried quartz reaction vessel, dissolve maleic anhydride (98 mg, 1.00 mmol) and cyclopentanone (0.26 mL, 3.00 mmol) in anhydrous acetonitrile (10 mL) ()[5].

  • Additive Introduction: Add p-xylene (0.12 mL, 1.00 mmol) to the mixture to suppress alkene dimerization ()[5].

  • Degassing: Purge the solution with argon for 15 minutes to remove dissolved oxygen, which would otherwise quench the excited triplet state of the ketone.

  • Irradiation: Irradiate the mixture at room temperature or 40 °C using a 300 nm UV light source (e.g., in a flow photochemical reactor) ()[5].

  • Monitoring: Monitor the reaction via ¹H NMR spectroscopy (solvent suppression) until complete consumption of maleic anhydride is observed (typically 24–86 hours) ()[5].

Protocol 2: Reductive Amination of 6-Oxaspiro[3.4]octan-2-one

For library generation, 6-oxaspiro[3.4]octan-2-one is frequently converted to its corresponding primary amine. Causality & Logic: Sodium cyanoborohydride (NaBH₃CN) is specifically chosen as the reducing agent because it is stable in mildly acidic to neutral conditions. It selectively reduces the intermediate iminium ion over the starting ketone, preventing the formation of the corresponding alcohol byproduct ()[6].

Step-by-Step Methodology:

  • Imine Formation: To a solution of 6-oxaspiro[3.4]octan-2-one (1.0 eq) in methanol, add a solution of ammonium acetate (10 eq) or 7N ammonia in methanol. Stir at room temperature for 1–2 hours ()[6].

  • Temperature Control: Cool the reaction mixture to 0 °C to stabilize the imine/iminium intermediate and control the exothermic reduction.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C ()[6].

  • Completion: Allow the reaction to warm to room temperature and stir for 12–24 hours until complete by LC-MS.

  • Workup: Quench slowly with water, extract with dichloromethane, and purify via silica gel chromatography to yield 6-oxaspiro[3.4]octan-2-amine ()[6].

Applications in Drug Discovery and Natural Product Synthesis

Medicinal Chemistry & GLP-1 Agonists

The oxaspiro[3.4]octane scaffold is actively utilized to improve the pharmacokinetic profiles of modern therapeutics. For example, in the development of heterocyclic GLP-1 agonists for the treatment of Type 2 Diabetes Mellitus, (S)-5-oxaspiro[3.4]octane-7-carboxylic acid has been successfully deployed as a carboxylic acid bioisostere to enhance the metabolic stability and binding affinity of the drug candidate ()[7].

Total Synthesis of Massarinolin A

Beyond synthetic drug discovery, the oxaspiro[3.4]octane core is a defining structural feature of bioactive bergamotane sesquiterpenes, such as Massarinolin A and the purpurolides, which exhibit potent anti-bacterial and anti-obesity properties ()[8].

The first enantioselective total synthesis of Massarinolin A was achieved via a divergent, flow-chemistry-enabled approach. The sequence relied on an enantioselective organocatalyzed Diels-Alder reaction to establish the initial stereocenters, followed by a scalable flow photochemical Wolff rearrangement to construct the bicyclo[3.1.1]heptane framework, and finally a furan oxidative cyclization to form the complex oxaspirolactone core ()[8].

MassarinolinSynthesis Start Dienes + Dienophiles DA Enantioselective Diels-Alder Start->DA Wolff Photochemical Wolff Rearrangement DA->Wolff Furan Furan Oxidative Cyclization Wolff->Furan End Oxaspiro[3.4]octane Core (Massarinolin A) Furan->End

Key synthetic steps in the total synthesis of the oxaspiro[3.4]octane core of Massarinolin A.

References

  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC), 59(6), 784-787. URL:[Link]

  • Wang, Y.-C., Cui, C., & Dai, M. (2021). Flow Chemistry-Enabled Divergent and Enantioselective Total Syntheses of Massarinolin A, Purpurolides B, D, E, 2,3-Deoxypurpurolide C, and Structural Revision of Massarinolin A. Angewandte Chemie International Edition, 60(47), 24828-24832. URL:[Link]

  • Nussbaumer, A. L., Waldvogel, S. R., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS), 114(24), 12022-12056. URL:[Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. URL:[Link]

  • Google Patents. (2022).Heterocyclic GLP-1 agonists (WO2022078407A1). World Intellectual Property Organization.

Sources

Exploratory

Strategic Integration of 1-Oxaspiro[3.4]octan-3-amine in Modern Drug Discovery

An In-Depth Technical Guide on Sourcing, Synthetic Workflows, and Bioisosteric Applications As the pharmaceutical industry continues to "escape from flatland," the strategic incorporation of sp³-rich, three-dimensional s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Sourcing, Synthetic Workflows, and Bioisosteric Applications

As the pharmaceutical industry continues to "escape from flatland," the strategic incorporation of sp³-rich, three-dimensional scaffolds has become a cornerstone of modern drug design. As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic (PK) profiles—such as metabolic stability and aqueous solubility—without drastically altering the target-binding pharmacophore.

The spirocyclic building block 1-Oxaspiro[3.4]octan-3-amine represents an elegant solution to this challenge. This technical whitepaper explores the commercial availability, physicochemical rationale, and validated synthetic protocols for integrating this highly valuable oxa-spirocycle into early-stage drug discovery pipelines.

Structural & Physicochemical Profiling

The shift from planar sp² aromatic rings to sp³-hybridized spirocycles is driven by the need to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The [3.4] spirocyclic framework of 1-oxaspiro[3.4]octan-3-amine features a cyclobutane ring fused to an oxygen-containing heterocycle, with a primary amine strategically positioned at the C3 position.

By utilizing this building block, medicinal chemists can effectively replace traditional saturated heterocycles (like morpholines or piperidines) or planar phenyl rings. The spiro-fusion forces a rigid, three-dimensional conformation that reduces the entropic penalty upon target binding, while the oxygen atom acts as a critical hydrogen bond acceptor[1].

Table 1: Quantitative Physicochemical Data & Clinical Implications

PropertyValueSynthetic & Clinical Implication
CAS Number 2306265-03-0Primary identifier for global supply chain tracking and inventory management.
Molecular Formula C₇H₁₃NOLow atomic count enables integration without violating Lipinski's Rule of 5.
Molecular Weight 127.18 g/mol Optimal "drug-like" space; highly suitable for fragment-based drug discovery (FBDD).
Fsp³ Fraction 1.00Maximum sp³ character; significantly improves aqueous solubility and reduces off-target binding.
Topological Polar Surface Area ~35.25 ŲExcellent membrane permeability; ideal for central nervous system (CNS) targeting.
Mechanistic Logic of Bioisosteric Replacement

The causality behind selecting 1-oxaspiro[3.4]octan-3-amine over traditional amines lies in its unique vectoring. When a planar sp² scaffold undergoes CYP450-mediated oxidation, it often forms reactive metabolites. Scaffold hopping to an oxa-spirocycle eliminates these specific metabolic liabilities while maintaining the required spatial arrangement of pharmacophoric elements[2].

Bioisosterism Flat Planar sp2 Scaffold (High LogP, Poor Solubility) Issues Metabolic Liability (CYP450 Oxidation) Flat->Issues Limits clinical viability Spiro 1-Oxaspiro[3.4]octan-3-amine (High Fsp3 Bioisostere) Issues->Spiro Scaffold Hopping Benefits Enhanced 3D Vectoring Improved ADME Profile Spiro->Benefits Optimizes PK/PD

Pharmacokinetic optimization logic via spirocyclic scaffold hopping.

Commercial Supply Chain Dynamics

A critical bottleneck in utilizing novel spirocycles is reliable commercial availability. Fortunately, the synthesis of oxa-spirocycles has matured, allowing for multi-gram commercial scale-up[2].

1-Oxaspiro[3.4]octan-3-amine is currently stocked by several specialized chemical vendors, ensuring that researchers can seamlessly transition from milligram-scale screening to gram-scale lead optimization.

  • 3 supplies the compound under catalog number EVT-13457009, typically synthesized via iodocyclization techniques from alkene precursors[3].

  • 4 offers it under CAS 2306265-03-0 at ≥98% purity, intended strictly for scientific research[4].

Quality Control Note: Commercially sourced 1-oxaspiro[3.4]octan-3-amine is frequently provided as a hydrochloride (HCl) or trifluoroacetic acid (TFA) salt. This is a deliberate manufacturing choice to prevent oxidative degradation of the primary amine and to enhance shelf-life stability.

Experimental Protocols: Synthetic Integration

The most frequent application of this building block in early-stage Structure-Activity Relationship (SAR) campaigns is amide coupling. Below is a self-validating, step-by-step methodology designed to maximize yield while preventing side reactions.

Synthesis A Carboxylic Acid Precursor D Activation (HATU/DMF) A->D Active Ester B 1-Oxaspiro[3.4]octan-3-amine (Salt Form) C Base Liberation (DIPEA) B->C Neutralize E Nucleophilic Attack (C-N Bond Formation) C->E D->E F Spirocyclic Target Compound E->F Yield

Workflow for amide coupling using 1-oxaspiro[3.4]octan-3-amine.

Standard Operating Procedure: Amide Coupling

Objective: Synthesize a spirocyclic amide derivative from a standard carboxylic acid precursor.

  • Preparation & Environmental Control: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: Utilizing strictly anhydrous conditions is critical here; the presence of water will competitively hydrolyze the highly reactive O-Atabene active ester intermediate, drastically reducing the final yield.

  • Carboxyl Activation: Add HATU (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into an active ester. The excess DIPEA serves a dual purpose: it acts as a non-nucleophilic base to drive the activation, and it prepares the basic environment required for the subsequent amine addition.

  • Amine Introduction & Base Liberation: Add the commercial 1-Oxaspiro[3.4]octan-3-amine salt (1.1 equiv) in one portion.

    • Causality: Because the commercial amine is supplied as a stable salt, the pre-loaded DIPEA liberates the free base in situ. This immediate neutralization allows the primary amine to act as a potent nucleophile without requiring a separate, yield-reducing free-basing step.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor progression via LC-MS.

    • Causality: The steric hindrance of the spiro[3.4] system is minimal at the C3 position, usually resulting in rapid and clean conversion to the amide.

  • Self-Validating Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Crucial Step: Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: The LiCl wash is a self-validating purification step designed to partition residual DMF into the aqueous phase. Failing to remove DMF will complicate downstream NMR characterization and artificially inflate the apparent potency in primary biological assays. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Conclusion

1-Oxaspiro[3.4]octan-3-amine is no longer an exotic, hard-to-access chemical curiosity. With robust commercial availability from suppliers like EvitaChem and AiFChem, it has become a highly pragmatic building block for medicinal chemists. By leveraging its unique 3D architecture, drug development professionals can systematically engineer out metabolic liabilities and poor solubility, ensuring that clinical candidates possess the robust ADME profiles required for modern therapeutic success.

References
  • EvitaChem Product Catalog. "Buy 1-Oxaspiro[3.4]octan-3-amine (EVT-13457009)." EvitaChem.
  • AiFChem Product Catalog. "2306265-03-0 | 1-oxaspiro[3.4]octan-3-amine." AiFChem.
  • ChemRxiv. "The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light" (Context on spirocycles and bioisosteres).
  • ACS Publications. "Approach to Heterospirocycles for Medicinal Chemistry." Organic Letters.

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Operational Protocols for 1-Oxaspirooctan-3-amine in Drug Development

Technical Whitepaper: Safety, Handling, and Operational Protocols for 1-Oxaspiro[1]octan-3-amine in Drug Development Executive Context: The Role of Spirocyclic Scaffolds The strategic integration of sp³-rich complexity i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety, Handling, and Operational Protocols for 1-Oxaspiro[1]octan-3-amine in Drug Development

Executive Context: The Role of Spirocyclic Scaffolds

The strategic integration of sp³-rich complexity into bioactive molecule design has fundamentally shifted modern medicinal chemistry. 1-Oxaspiro[1]octan-3-amine (CAS: 2306265-03-0) exemplifies this structural evolution. Featuring a unique[1] spirocyclic framework that comprises a cyclobutane ring fused to an oxygen-containing heterocycle, this compound provides well-defined three-dimensionality that is highly sought after for target-protein binding.

While its moderate molecular weight places it optimally within "drug-like" space ( [1]), the inherent reactivity of its strategically positioned primary amine necessitates rigorous, scientifically grounded handling protocols. This guide provides a causality-driven framework for safely manipulating this critical building block.

Physicochemical Profiling & Hazard Causality

To design a robust safety protocol, we must first map the physicochemical drivers of the compound's hazards. As an application scientist, I emphasize that safety is not about memorizing rules, but understanding molecular behavior.

Quantitative Physicochemical Data

The following table summarizes the core metrics that dictate our operational boundaries.

Table 1: Physicochemical Data and Handling Implications for 1-Oxaspiro[1]octan-3-amine

PropertyValue / DescriptionCausality & Impact on Handling
Molecular Formula C₇H₁₃NODetermines stoichiometric calculations and waste segregation.
Molecular Weight 127.19 g/mol Moderate MW ( [2]); volatile enough to pose inhalation risks at room temperature.
Appearance Colorless to pale yellow liquidRequires precision liquid-handling techniques (e.g., positive displacement, gas-tight syringes).
Solubility High in polar solvents (H₂O, MeOH)Rapidly absorbed through biological membranes; presents a high systemic toxicity risk upon dermal exposure.
Functional Group Primary Amine (-NH₂)Highly nucleophilic; reacts exothermically with acids and degrades upon exposure to atmospheric CO₂.
Mechanistic Causality of Hazards

The unhindered primary amine on a strained spiro-system acts as both a strong nucleophile and a potent base. This dual reactivity leads to two primary operational hazards:

  • Biological Corrosivity: Upon contact with the moisture inherent in human skin or eyes, the amine drives localized alkaline hydrolysis of tissue proteins, leading to severe chemical burns.

  • Atmospheric Degradation: Amines rapidly react with atmospheric carbon dioxide (CO₂) and moisture to form insoluble carbamate salts. This not only destroys the reagent's purity but can also cause dangerous pressure buildup in sealed storage containers.

HazardCausality Amine Primary Amine (-NH2) Group Nucleophile High Nucleophilicity Amine->Nucleophile Base Strong Basicity Amine->Base CO2 Atmospheric CO2 Reaction Nucleophile->CO2 Air Exposure Tissue Tissue Protein Hydrolysis Base->Tissue Moisture Corrosive Corrosive Hazard (Chemical Burns) Tissue->Corrosive Degradation Reagent Degradation (Carbamate Salts) CO2->Degradation

Figure 1: Logical causality of physicochemical hazards associated with the primary amine group.

Standard Operating Procedures (SOP): Self-Validating Workflows

A protocol is only as strong as its verification mechanisms. The following step-by-step methodologies are designed as self-validating systems —meaning the setup provides immediate physical feedback confirming that a safety or integrity threshold has been met before the operator is allowed to proceed.

Protocol A: Air-Free Transfer and Reaction Setup

Because high-purity 1-Oxaspiro[1]octan-3-amine is sensitive to atmospheric degradation ( [3]), it must be handled using rigorous air-free techniques.

  • Preparation & PPE Validation:

    • Action: Don standard PPE: double nitrile gloves, a flame-resistant lab coat, and splash-proof chemical goggles.

    • Validation Step: Inspect the outer nitrile gloves for micro-tears using the inflation test. If the glove holds trapped air pressure for 10 seconds without deflating, the barrier is intact.

  • Inert Atmosphere Establishment:

    • Action: Connect the reaction vessel to a Schlenk line and perform three vacuum-argon cycles.

    • Validation Step: Observe the manifold bubbler. A steady, continuous flow of argon (positive pressure) must be visible before the reagent vial is opened, guaranteeing the exclusion of CO₂.

  • Reagent Transfer:

    • Action: Using an argon-purged, gas-tight syringe, extract the required volume of the liquid amine.

    • Validation Step: Pull the plunger. A visible liquid meniscus without gas bubbles confirms an accurate, air-free volumetric transfer.

  • Reaction Execution:

    • Action: Introduce the amine dropwise to the electrophile solution at 0°C to control the exothermic nucleophilic attack.

    • Validation Step: Monitor the internal thermocouple. The addition rate is validated as safe if the internal temperature fluctuation remains strictly within ±2°C.

Protocol B: Quenching and Waste Management
  • Amine Quenching:

    • Action: Quench any unreacted 1-Oxaspiro[1]octan-3-amine using a mild acid (e.g., 1M saturated NH₄Cl or 1M HCl) at 0°C.

    • Validation Step: Test the aqueous layer with pH paper. A reading of pH 7–8 confirms the complete neutralization of the basic amine.

  • Disposal:

    • Action: Segregate the neutralized aqueous waste into a designated halogen-free organic/aqueous waste carboy to prevent incompatible cross-reactions.

HandlingWorkflow Start 1. Material Retrieval (Inert Storage, 2-8°C) PPE 2. PPE Verification (Nitrile, Goggles, Coat) Start->PPE Proceed Transfer 3. Air-Free Transfer (Schlenk/Glovebox) PPE->Transfer Verified Reaction 4. Reaction Execution (Fume Hood) Transfer->Reaction Inert Quench 5. Amine Quenching (Mild Acid) Reaction->Quench Complete Waste 6. Halogen-Free Waste Disposal Quench->Waste Neutralized

Figure 2: Self-validating workflow for safe handling of 1-Oxaspiro[1]octan-3-amine.

Storage and Stability Guidelines

To maintain the structural integrity of the spirocycle and prevent the formation of carbamate impurities, 1-Oxaspiro[1]octan-3-amine must be stored under a strict inert atmosphere (argon or nitrogen) at 2-8°C .

Following any extraction, the headspace of the storage vial must be backfilled with argon, and the cap must be wrapped with Parafilm or Teflon tape to prevent ambient moisture ingress during refrigeration. If the liquid transitions from pale yellow to a dark amber or develops a white precipitate, this indicates severe atmospheric degradation, and the batch should be safely neutralized and discarded.

References

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 1-Oxaspirooctan-3-amine as a High-Fsp³ Building Block in Medicinal Chemistry

Application Notes & Protocols: 1-Oxaspiro[1]octan-3-amine as a High-Fsp³ Building Block in Medicinal Chemistry Executive Summary & Rationale The strategic integration of sp³-rich complexity in bioactive molecule design h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 1-Oxaspiro[1]octan-3-amine as a High-Fsp³ Building Block in Medicinal Chemistry

Executive Summary & Rationale

The strategic integration of sp³-rich complexity in bioactive molecule design has become a cornerstone of modern drug discovery. 1-Oxaspirooctan-3-amine (CAS: 2306265-03-0) is a highly versatile building block featuring a unique spirocyclic framework. Structurally, it comprises an oxetane ring fused to a cyclopentane ring, with a primary amine strategically positioned at the C3 position of the oxetane[1].

This structural motif directly addresses the "Escape from Flatland" hypothesis, which correlates higher fractions of sp³-hybridized carbons (Fsp³) with improved clinical success rates[2]. By replacing traditional flat heterocycles (e.g., morpholine, piperidine, or anilines) with 1-oxaspirooctan-3-amine, medicinal chemists can drastically improve a drug candidate's physicochemical properties, expanding molecular volume without increasing lipophilicity[3].

Physicochemical Profiling & The Oxetane Advantage

The presence of the oxetane ring within the spirocyclic system is the key driver of this building block's utility. Oxetanes act as polar, liponeutral bioisosteres for gem-dimethyl and carbonyl groups[3]. When spiro-fused, they create a rigid 3D vector that minimizes the entropic penalty of target binding while shielding adjacent sites from cytochrome P450 (CYP450) metabolism[4].

Table 1: Physicochemical Comparison of 1-Oxaspirooctan-3-amine vs. Traditional Flat Amines

PropertyMorpholinePiperidine1-Oxaspirooctan-3-amineCausality / Impact in Drug Design
Ring System 6-membered6-memberedOxetane spiro-fused to cyclopentaneOxetane acts as a polar, sp³-rich bioisostere, expanding molecular volume without increasing lipophilicity[3].
Fsp³ Character 1.00 (Flexible)1.00 (Flexible)1.00 (Rigid 3D)Spiro-fusion enforces a rigid 3D vector, reducing the entropic penalty upon target binding[5].
Aqueous Solubility HighModerateVery HighThe strong dipole moment of the oxetane oxygen significantly enhances hydration and aqueous solubility[2].
Metabolic Stability ModerateLowHighThe spiro-junction and strained oxetane ring sterically shield adjacent carbons from CYP450 oxidation[4].

Mechanistic Integration in Drug Discovery

Spirocyclic building blocks are utilized either as an integral part of fundamental scaffolding or as peripheral add-on fragments to rescue failing leads[5]. The workflow below illustrates the logical integration of 1-oxaspirooctan-3-amine into a Hit-to-Lead optimization pipeline.

G Start Flat Lead Compound (Low Fsp3, Poor PK) Coupling Amide Coupling / SNAr (Scaffold Hopping) Start->Coupling Structural Modification BuildingBlock 1-Oxaspirooctan-3-amine (High Fsp3 Scaffold) BuildingBlock->Coupling Reagent Integration Optimized Optimized Candidate (High Solubility, Low Toxicity) Coupling->Optimized Property Enhancement

Integration of 1-Oxaspirooctan-3-amine into a Hit-to-Lead optimization pipeline.

Validated Experimental Protocols

To fully leverage 1-oxaspirooctan-3-amine, researchers must navigate the steric hindrance inherent to its spirocyclic core. The following self-validating protocols outline the optimal conditions for incorporating this building block.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce the spirocyclic amine to a heteroaromatic core (e.g., 2-chloropyrimidine) to replace a flat aniline or morpholine group.

Causality & Design:

  • Base Choice: N,N-Diisopropylethylamine (DIPEA) is used instead of Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) provides a high dielectric constant to stabilize the Meisenheimer complex transition state required for SNAr.

  • Temperature: 80–100 °C is typically required due to the steric hindrance of the spirocyclic system compared to primary linear amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial, add the heteroaryl chloride (1.0 eq) and 1-oxaspirooctan-3-amine (1.2 eq). Self-validation: Using a slight excess of the amine ensures complete consumption of the valuable heteroaryl core.

  • Solvent & Base: Add anhydrous NMP to achieve a 0.2 M concentration, followed by DIPEA (2.5 eq). Purge the vial with N₂ for 2 minutes.

  • Heating: Seal the vial and heat at 90 °C for 4 hours. Self-validation: Monitor the reaction via LC-MS. The spirocyclic product will typically elute earlier than the starting material on a reverse-phase C18 column due to the high Fsp³ character increasing polarity.

  • Workup: Dilute the mixture with EtOAc and wash with 5% aqueous LiCl (3x). Causality: Aqueous LiCl effectively removes NMP from the organic layer, preventing co-elution during chromatography.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Amide Coupling for Rigidified Linkers

Objective: Form an amide bond between a carboxylic acid and 1-oxaspirooctan-3-amine to create a rigidified 3D linker.

Causality & Design:

  • Coupling Agent: HATU is selected over standard EDC/HOBt because the spirocyclic amine is sterically hindered by the adjacent oxetane oxygen and spiro-junction. HATU provides a highly reactive HOAt ester intermediate to force the coupling.

Workflow Step1 1. Carboxylic Acid Activation HATU + DIPEA in DMF Step2 2. Amine Coupling Add 1-Oxaspiro[3.4]octan-3-amine Step1->Step2 15 mins, RT Step3 3. Self-Validation TLC (Ninhydrin Stain) Step2->Step3 2-4 hours, RT Step4 4. Workup & Purification NaHCO3 Quench / Silica Gel Step3->Step4 Primary amine consumed

Step-by-step synthetic workflow for amide coupling using 1-Oxaspirooctan-3-amine.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: Pre-activation ensures the formation of the active ester before the hindered amine is introduced, minimizing epimerization of the acid.

  • Coupling: Add 1-oxaspirooctan-3-amine (1.2 eq) to the activated mixture. Stir for 2–4 hours at room temperature.

  • Validation: Check reaction progress by TLC using a Ninhydrin stain. Self-validation: The primary aliphatic amine will stain a distinct purple/brown color; the complete disappearance of this spot indicates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any unreacted acid. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

References

  • EvitaChem - Buy 1-Oxaspirooctan-3-amine (EVT-13457009) - Methods and Technical Details URL:

  • ResearchGate - ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis URL
  • Semantic Scholar - New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp³ Character URL
  • ACS Publications - Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities URL
  • ResearchGate - (PDF)

Sources

Application

Application Note: Derivatization of 1-Oxaspiro[3.4]octan-3-amine for Physicochemical Optimization in Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The integration of small, highly polar, three-dimensional motifs into lead compounds is a cornerstone of modern drug discovery. The "escape from flatland" paradigm emphasizes the need for high sp³ character to improve solubility, reduce off-target toxicity, and enhance metabolic stability [1]. Among these motifs, spirocyclic oxetanes, specifically 1-oxaspiro[3.4]octan-3-amine , have emerged as critical building blocks.

Unlike traditional flat amines or highly basic saturated heterocycles (e.g., piperidine, morpholine), 1-oxaspiro[3.4]octan-3-amine offers a unique combination of properties:

  • pKa Attenuation: The strong electron-withdrawing effect of the oxetane oxygen significantly lowers the basicity of the adjacent amine (typically from a pKa of ~10.0 to ~7.5–8.0). This reduction minimizes phospholipidosis risk and lowers the volume of distribution ( Vss​ ) [2].

  • Metabolic Shielding: The spirocyclic framework provides steric hindrance that protects adjacent sites from cytochrome P450 (CYP)-mediated oxidative metabolism, a common failure point for morpholine derivatives[3].

  • Enhanced Aqueous Solubility: The oxetane oxygen acts as a potent hydrogen-bond acceptor, dramatically increasing intrinsic solubility compared to gem-dimethyl or simple cycloalkyl isosteres [4].

This application note provides field-proven, self-validating protocols for the derivatization of 1-oxaspiro[3.4]octan-3-amine, ensuring high yields while preserving the integrity of the acid-sensitive oxetane core.

Physicochemical Profiling

To contextualize the value of 1-oxaspiro[3.4]octan-3-amine, Table 1 compares the physicochemical properties of standard amine building blocks when appended to a generic lipophilic pharmacophore.

Table 1: Comparative Physicochemical Properties of Amine Appendages

Amine Motif AppendedConjugate pKaLogD (pH 7.4)Aqueous Solubility (µg/mL)Human Liver Microsome CLint​ (µL/min/mg)
Cyclopentylamine10.23.1< 1045.2 (High)
Morpholine8.41.812038.5 (Moderate)
3-Amino-oxetane7.21.245015.1 (Low)
1-Oxaspiro[3.4]octan-3-amine 7.8 1.5 380 8.4 (Very Low)

Data synthesized from established structure-property relationship studies on spirocyclic oxetanes [1, 2].

Derivatization Workflows & Strategic Logic

The derivatization of 1-oxaspiro[3.4]octan-3-amine primarily leverages the primary amine. However, the steric bulk of the spiro-center and the acid-sensitivity of the oxetane ring dictate specific reagent choices.

G Core 1-Oxaspiro[3.4]octan-3-amine Core Scaffold Amide Amide Coupling (HATU, DIPEA) Core->Amide RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm SNAr SNAr Reaction (Heteroaryl Halides) Core->SNAr Prop1 Reduced pKa & Improved Solubility Amide->Prop1 Prop2 Enhanced Metabolic Stability RedAm->Prop2 Prop3 Target Affinity Optimization SNAr->Prop3

Workflow for 1-Oxaspiro[3.4]octan-3-amine derivatization and property enhancements.

Mechanism of Metabolic Resistance

When replacing a morpholine ring with a spirocyclic oxetane, the primary goal is often to bypass rapid oxidative cleavage by hepatic enzymes.

G Drug Drug Candidate (Spiro-Oxetane Motif) CYP Hepatic CYP450 Enzymes Drug->CYP Binding Oxidation Rapid Oxidative Cleavage CYP->Oxidation Degradation Resistance Steric Shielding & Electron Withdrawal CYP->Resistance Blocked Morpholine Traditional Morpholine (Control) Morpholine->CYP Binding Stable Prolonged Half-Life (Low Clearance) Resistance->Stable

Mechanism of CYP450 resistance conferred by spirocyclic oxetane incorporation.

Validated Experimental Protocols

The following protocols are engineered to be self-validating. In-process controls (IPCs) are embedded to ensure the causality of the reaction conditions translates to successful product formation without oxetane degradation.

Protocol A: Sterically Hindered Amide Coupling

Causality & Rationale: The spirocyclic center creates significant steric bulk around the primary amine. Standard coupling agents like EDC/HOBt often result in sluggish kinetics and unreacted starting material. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, effectively overcoming steric hindrance. DIPEA is used as a non-nucleophilic base to prevent amidine byproducts.

Materials:

  • 1-Oxaspiro[3.4]octan-3-amine (or its hydrochloride salt) (1.0 eq)

  • Carboxylic Acid derivative (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq; 4.0 eq if using amine HCl salt)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes. Self-Validation: The solution should turn pale yellow, indicating the formation of the active ester.

  • Coupling: In a separate vial, dissolve 1-oxaspiro[3.4]octan-3-amine (1.0 eq) in a minimal amount of DMF with the remaining DIPEA. Add this dropwise to the activated acid solution.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Note: The oxetane ring is stable under these mildly basic conditions; look for the desired [M+H]+ mass without the +18 Da mass shift that would indicate hydrolytic ring-opening.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Reductive Amination

Causality & Rationale: The oxetane ring is highly susceptible to acid-catalyzed ring opening[4]. Therefore, strong Lewis acids ( TiCl4​ ) or harsh Brønsted acids must be avoided. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen because it operates efficiently at mildly acidic to neutral pH (pH 5–7), selectively reducing the iminium intermediate while preserving the spiro-oxetane core.

Materials:

  • 1-Oxaspiro[3.4]octan-3-amine (1.0 eq)

  • Aldehyde or Ketone (1.05 eq)

  • NaBH(OAc)3​ (1.5 eq)

  • Acetic Acid (glacial, 1.0 eq - optional, only if kinetics are slow)

  • 1,2-Dichloroethane (DCE) or THF (0.2 M)

Step-by-Step Procedure:

  • Iminium Formation: Combine the amine and the carbonyl compound in anhydrous DCE. Stir at room temperature for 2 hours. Self-Validation: If using an aldehyde, formation of the imine can often be tracked by TLC (disappearance of the aldehyde spot) prior to adding the reducing agent.

  • Reduction: Add NaBH(OAc)3​ portion-wise. If the reaction stalls, add exactly 1.0 eq of glacial acetic acid. Crucial Insight: Do not exceed 1.0 eq of acetic acid to prevent localized low pH pockets that could trigger oxetane cleavage.

  • Reaction Monitoring: Stir for 12–16 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ (gas evolution will occur). Extract with DCM.

  • Purification: Dry over MgSO4​ , concentrate, and purify via basic alumina or silica gel chromatography (pre-treated with 1% Et3​N to prevent streaking of the secondary amine).

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: Appending the spiro-oxetane to heteroaromatic cores (e.g., pyrimidines, pyridines) is a common strategy to modulate kinase inhibitor profiles. The reaction requires thermal energy, but prolonged heating can degrade the oxetane. Microwave irradiation provides rapid, uniform heating, minimizing degradation pathways.

Materials:

  • 1-Oxaspiro[3.4]octan-3-amine (1.2 eq)

  • Heteroaryl halide (e.g., 2-chloropyrimidine) (1.0 eq)

  • K2​CO3​ or Cs2​CO3​ (2.0 eq)

  • DMSO or NMP (0.3 M)

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the heteroaryl halide, 1-oxaspiro[3.4]octan-3-amine, and K2​CO3​ in DMSO.

  • Irradiation: Seal the vial and heat under microwave irradiation at 100°C for 30–45 minutes. Self-Validation: LC-MS should show complete conversion. If the mass of the product +18 is observed, the temperature was too high, causing nucleophilic attack of ambient water on the oxetane.

  • Workup: Dilute the reaction mixture with water to precipitate the product. If it does not precipitate, extract with EtOAc, wash extensively with water to remove DMSO, dry, and concentrate.

Conclusion

The derivatization of 1-oxaspiro[3.4]octan-3-amine provides a robust mechanism for medicinal chemists to optimize the physicochemical and pharmacokinetic profiles of lead compounds. By carefully selecting reaction conditions that respect the steric constraints of the spiro-center and the acid-sensitivity of the oxetane ring, researchers can reliably access novel chemical space with enhanced solubility, attenuated basicity, and superior metabolic stability.

References

  • Taylor & Francis. Synthetic oxetanes in drug discovery: where are we in 2025? Available at:[Link]

  • ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available at:[Link]

  • ACS Publications. Oxetanes in Drug Discovery Campaigns. Available at:[Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at:[Link]

Method

Application Note &amp; Protocol: 1-Oxaspiro[3.4]octan-3-amine in the Synthesis of Novel Heterocycles

Strategic Rationale: The "Escape from Flatland" Modern medicinal chemistry is undergoing a paradigm shift from flat, sp²-hybridized aromatic rings toward sp³-rich, conformationally restricted frameworks. This transition—...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The "Escape from Flatland"

Modern medicinal chemistry is undergoing a paradigm shift from flat, sp²-hybridized aromatic rings toward sp³-rich, conformationally restricted frameworks. This transition—often termed the "escape from flatland"—is driven by the need to improve the clinical success rates of drug candidates by enhancing their physicochemical properties and target specificity.

Within this context, spirocyclic oxetanes have emerged as premier bioisosteres for morpholines, piperazines, and gem-dimethyl groups[1](). 1-Oxaspiro[3.4]octan-3-amine is a highly versatile, commercially available building block that creatively exploits three dimensions(). By appending this spirocyclic module to a heterocyclic core, researchers can introduce a unique three-dimensional exit vector while fundamentally upgrading the molecule's pharmacokinetic (PK) profile[2]().

Physicochemical Advantages

The integration of 1-oxaspiro[3.4]octan-3-amine serves two primary functions:

  • Metabolic Shielding: The spirocyclic architecture introduces steric bulk that shields adjacent metabolically labile sites from cytochrome P450-mediated oxidation, significantly lowering intrinsic clearance (CL_int) compared to traditional exposed amines[3]().

  • Solubility Enhancement: The oxetane oxygen acts as a potent hydrogen-bond acceptor. Unlike basic amines that rely on protonation for solubility, the oxetane improves intrinsic aqueous solubility while maintaining a favorable lipophilicity (LogP) profile[1]().

Comparative Profiling Data

Table 1: Representative physicochemical shifts when appending different amine modules to a standard heterocyclic core.

Amine Module Appended to CorecLogPAqueous Solubility (µg/mL)HLM CL_int (µL/min/mg)3D Exit Vector
Cyclopentylamine3.21545Planar-biased
Morpholine1.812030Equatorial
1-Oxaspiro[3.4]octan-3-amine 2.1 280 12 Orthogonal

Synthetic Integration Workflow

G A Heteroaryl Halide or Carboxylic Acid C Coupling Reaction (Pd-Catalyzed / HATU) A->C B 1-Oxaspiro[3.4]octan- 3-amine B->C D Spiro-Oxetane Intermediate C->D Controlled Temp (Preserve Oxetane) E Late-Stage Functionalization D->E F Novel Spiro-Heterocycle Drug Candidate E->F Enhanced PK Properties

Workflow for integrating 1-oxaspiro[3.4]octan-3-amine into novel spiro-heterocycles.

Validated Experimental Protocols

The highly strained nature of the four-membered oxetane ring presents unique synthetic challenges[2](). Strong Lewis acids or excessive thermal stress can trigger ring-opening. The following protocols are engineered to maximize yield while preserving the structural integrity of the spirocycle.

Protocol A: HATU-Mediated Amide Coupling

This protocol details the attachment of 1-oxaspiro[3.4]octan-3-amine to a carboxylic acid-bearing heterocycle.

Step-by-Step Procedure:

  • Activation: Dissolve the heterocyclic carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: HATU is chosen over traditional carbodiimides (e.g., EDC/HOBt) due to the steric hindrance of the spirocyclic amine. HATU rapidly forms the highly reactive 7-aza-HOAt ester, minimizing the residence time of the electrophile and preventing off-target epimerization of the core.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C, and stir for 15 minutes.

    • Causality: DIPEA is a bulky, non-nucleophilic base. It neutralizes any HCl salts without competing for the activated ester, ensuring exclusive attack by the target amine.

  • Amine Addition: Add 1-oxaspiro[3.4]octan-3-amine (1.1 eq) slowly to the mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

    • Causality: Mild basic aqueous workup avoids acidic conditions that could prematurely hydrolyze the strained oxetane ring.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is used to directly couple the amine to a heteroaryl halide (e.g., a bromopyridine core).

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a Schlenk flask under argon, combine Pd₂(dba)₃ (0.05 eq) and BINAP (0.1 eq) in anhydrous, degassed Toluene. Stir for 10 minutes at room temperature.

    • Causality: Pre-mixing the palladium source and the bidentate phosphine ligand ensures the formation of the active L₂Pd(0) species. BINAP enforces a rigid coordination sphere around the Pd center, facilitating the critical reductive elimination step later in the cycle.

  • Substrate Addition: Add the heteroaryl bromide (1.0 eq) and 1-oxaspiro[3.4]octan-3-amine (1.2 eq).

  • Base Introduction: Add Sodium tert-butoxide (NaOtBu, 1.5 eq) in one portion.

    • Causality: NaOtBu is a strong but non-nucleophilic base. Adding it last prevents premature deprotonation of the free amine, which could lead to unwanted side reactions before the catalytic cycle initiates.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours.

    • Causality: 90 °C is the thermodynamic sweet spot—high enough to overcome the activation energy barrier of reductive elimination, but low enough to prevent thermal degradation of the spiro-oxetane.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash chromatography using basic alumina or neutralized silica gel.

Self-Validating System: Quality Control & Integrity Verification

To ensure the trustworthiness of the synthesis, every protocol must act as a self-validating system. The primary risk when working with 1-oxaspiro[3.4]octan-3-amine is the unintended opening of the oxetane ring.

  • In-Process LC-MS Monitoring: During the reaction, LC-MS should show the exact mass of the desired product [M+H]+ . The appearance of a peak at [M+H+18]+ indicates water addition (ring-opening to a primary alcohol), signaling that the reaction conditions are too harsh or acidic.

  • Post-Purification ¹H NMR Validation: The definitive proof of spirocycle integrity lies in the ¹H NMR spectrum. The oxetane ring protons (adjacent to the oxygen) typically resonate as distinct, highly deshielded doublets or multiplets in the 4.40–4.90 ppm range. The preservation of these signals, coupled with the absence of a broad hydroxyl peak (~2.0-3.5 ppm depending on solvent), confirms the structural preservation of the strained ring.

  • ¹³C NMR Validation: The spiro quaternary carbon linking the oxetane and cyclopentane rings should appear distinctly in the 65–75 ppm region.

Sources

Application

Application Note: Protocols for N-Functionalization of 1-Oxaspiro[3.4]octan-3-amine in Medicinal Chemistry

Introduction & Rationale Spirocyclic amines have emerged as privileged building blocks in modern drug discovery. They offer rigid, three-dimensional vectors that frequently improve physicochemical properties compared to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Spirocyclic amines have emerged as privileged building blocks in modern drug discovery. They offer rigid, three-dimensional vectors that frequently improve physicochemical properties compared to flat aromatic rings or flexible aliphatic chains[1]. Specifically, 1-oxaspiro[3.4]octan-3-amine represents a highly valuable oxetane-fused cyclopentyl scaffold. The functionalization of such spirocyclic frameworks is a rapidly evolving field with significant implications for generating novel, three-dimensional chemical matter[2].

The incorporation of the oxetane ring serves as a metabolic shield and a lipophilicity-lowering element, while the primary amine provides a versatile handle for late-stage functionalization[3]. However, the N-functionalization of 1-oxaspiro[3.4]octan-3-amine presents unique synthetic challenges. The steric bulk of the spiro[3.4] system can hinder nucleophilic attack, and the oxetane ring is susceptible to acid-catalyzed ring-opening[4]. This application note details optimized, self-validating protocols for the N-functionalization of this scaffold, emphasizing causality in reagent selection to preserve the integrity of the oxetane moiety.

Physicochemical Profiling

The strategic replacement of standard cyclic amines (e.g., cyclopentylamine) with 1-oxaspiro[3.4]octan-3-amine yields significant improvements in drug-like properties. The table below summarizes the quantitative impact of this bioisosteric replacement.

Table 1: Comparative Physicochemical Properties

PropertyCyclopentylamine (Reference)1-Oxaspiro[3.4]octan-3-amineImpact on Drug Design
Fsp³ (Fraction of sp³ carbons) 1.01.0High 3D character; improved aqueous solubility.
Lipophilicity (cLogP) ~1.2~0.4Oxetane oxygen significantly lowers lipophilicity.
Topological Polar Surface Area 26.0 Ų35.2 ŲEnhanced hydrogen bond acceptance.
Metabolic Stability ModerateHighSpiro-fusion blocks adjacent CYP450 oxidation sites.

Strategic Workflow

The choice of N-functionalization strategy depends entirely on the target electrophile. The following decision matrix outlines the optimal pathways for amidation, reductive amination, and cross-coupling.

Workflow SM 1-Oxaspiro[3.4]octan-3-amine Decision Electrophile Type SM->Decision Amide Carboxylic Acids (Amidation) Decision->Amide HATU, DIPEA RedAm Aldehydes/Ketones (Reductive Amination) Decision->RedAm NaBH(OAc)3, AcOH Buchwald Aryl Halides (Buchwald-Hartwig) Decision->Buchwald Pd-Catalyst, Base

Decision matrix for N-functionalization based on electrophile type.

Experimental Methodologies

Protocol A: Mild N-Acylation (Amidation)

Objective: Synthesis of N-(1-oxaspiro[3.4]octan-3-yl)amides. Causality & Rationale: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior kinetics when reacting with sterically hindered spirocyclic amines. DIPEA is utilized as a non-nucleophilic base to maintain a mildly basic environment, neutralizing any amine hydrochloride salts without degrading the acid-sensitive oxetane ring[4].

Step-by-Step Procedure:

  • In an oven-dried round-bottom flask, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M) under an inert nitrogen atmosphere.

  • Add HATU (1.2 equiv) to the solution and stir for 10 minutes at room temperature. Note: Pre-activation minimizes side reactions with the hindered amine.

  • Add DIPEA (3.0 equiv), followed immediately by 1-oxaspiro[3.4]octan-3-amine (1.0 equiv).

  • Stir the reaction mixture at room temperature for 4–6 hours. Monitor completion via LCMS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective Reductive Amination

Objective: Synthesis of N-alkyl-1-oxaspiro[3.4]octan-3-amines. Causality & Rationale: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₃CN to avoid toxic cyanide byproducts. Crucially, glacial acetic acid is used to catalyze imine formation; stronger Brønsted or Lewis acids (e.g., TFA, TiCl₄) must be strictly avoided as they will trigger ring-opening of the strained oxetane moiety[2].

Step-by-Step Procedure:

  • Combine 1-oxaspiro[3.4]octan-3-amine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add glacial acetic acid (1.0 equiv) and stir for 1 hour at room temperature to ensure complete imine/iminium formation.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Note: STAB selectively reduces the iminium ion without reducing unreacted carbonyls.

  • Stir the suspension for 12 hours at room temperature.

  • Workup: Quench carefully with 1N NaOH to basicify the aqueous layer to pH ~10. Extract with DCM (3 × 20 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via reverse-phase HPLC or basic alumina chromatography to prevent product degradation on acidic silica.

Protocol C: Buchwald-Hartwig Cross-Coupling

Objective: Synthesis of N-aryl-1-oxaspiro[3.4]octan-3-amines. Causality & Rationale: The spirocyclic bulk requires a highly active catalyst system. RuPhos Pd G3 is utilized because the bulky, electron-rich RuPhos ligand facilitates both the oxidative addition of unactivated aryl chlorides and the sterically demanding reductive elimination step[1].

Step-by-Step Procedure:

  • In a nitrogen-filled glovebox, charge a reaction vial with the aryl halide (1.0 equiv), RuPhos Pd G3 (0.05 equiv), RuPhos ligand (0.05 equiv), and NaOtBu (2.0 equiv).

  • Add 1-oxaspiro[3.4]octan-3-amine (1.2 equiv) as a solution in anhydrous toluene (0.1 M).

  • Seal the vial, remove it from the glovebox, and heat to 85 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Mechanistic Insights

CatalyticCycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA PdII L-Pd(II) Ar(X) OA->PdII Ar-X AC Amine Coordination PdII->AC PdII_Amine L-Pd(II)-Ar (Amine) AC->PdII_Amine Spiro-Amine Deprot Deprotonation PdII_Amine->Deprot RE Reductive Elimination Deprot->RE Base RE->Pd0 Regeneration Product N-Aryl Spirocycle RE->Product

Catalytic cycle of Buchwald-Hartwig N-arylation with spirocyclic amine coordination.

References

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: Journal of the American Chemical Society URL:[Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Method

Application Note: Asymmetric Synthesis of 1-Oxaspiro[3.4]octan-3-amine Analogs

Executive Summary Spirocyclic oxetanes, particularly the 1-oxaspiro[3.4]octane system, have emerged as highly valued structural motifs in modern drug discovery. Acting as metabolically stable, three-dimensional bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic oxetanes, particularly the 1-oxaspiro[3.4]octane system, have emerged as highly valued structural motifs in modern drug discovery. Acting as metabolically stable, three-dimensional bioisosteres for morpholines, piperidines, and gem-dimethyl groups, these scaffolds significantly improve aqueous solubility and reduce lipophilicity (1[1]). The introduction of a chiral amine at the C3 position of the oxetane ring yields a versatile vector for late-stage functionalization. However, the asymmetric synthesis of 3-aminooxetanes presents a unique challenge due to the inherent ring strain, which makes the oxetane susceptible to acid-catalyzed ring-opening and Grob fragmentation.

This guide details a robust, self-validating synthetic protocol for the asymmetric synthesis of 1-oxaspiro[3.4]octan-3-amine analogs. By leveraging an Ellman's sulfinamide auxiliary, this methodology directs a highly diastereoselective reductive amination of 1-oxaspiro[3.4]octan-3-one, providing scalable access to enantiopure spirocyclic amines (2[2]).

Strategic Rationale & Mechanistic Insights

The synthesis of highly enantioenriched 3-aminooxetanes is most efficiently achieved via the asymmetric reductive amination of the corresponding oxetan-3-ones (3[3]). To ensure high stereofidelity and preserve the fragile spirocyclic core, specific mechanistic choices must be made:

  • Imine Condensation via Mild Lewis Acid: Conventional Brønsted acids or strong Lewis acids (e.g., BF₃·OEt₂) often trigger the cleavage of the highly strained spiro-oxetane core (4[4]). Titanium(IV) ethoxide (Ti(OEt)₄) is utilized because it acts dually as a mild Lewis acid to activate the ketone and as an irreversible water scavenger, driving the condensation without compromising the ring.

  • Diastereoselective Hydride Delivery: The bulky tert-butyl group of the chiral sulfinyl imine effectively shields one face of the C=N bond. When reduced, the hydride is delivered strictly to the less sterically hindered face. The choice of reducing agent dictates the transition state: L-Selectride provides near-perfect diastereomeric ratios (dr) due to its massive steric bulk, while NaBH₄ in a THF/H₂O mixture offers a highly scalable alternative where water coordinates the sulfinyl oxygen to lock the conformation.

  • Controlled Deprotection: The final cleavage of the N-S bond must be performed under strictly controlled acidic conditions (HCl in MeOH at 0 °C to RT) to prevent the formation of chlorohydrin byproducts resulting from oxetane ring opening.

Pathway Visualization

G A 1-Oxaspiro[3.4]octan-3-one B Chiral Sulfinyl Imine A->B (R)-t-BuSONH2 Ti(OEt)4 C Diastereoselective Reduction B->C NaBH4 or L-Selectride D Chiral Sulfinamide C->D Hydride Attack E Enantiopure Amine (Target) D->E HCl / MeOH (Deprotection)

Workflow for the asymmetric synthesis of 1-oxaspiro[3.4]octan-3-amine via Ellman's auxiliary.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Sulfinyl Imine

Objective: Condensation of 1-oxaspiro[3.4]octan-3-one with (R)-tert-butanesulfinamide.

  • Preparation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with 1-oxaspiro[3.4]octan-3-one (1.0 equiv, 10.0 mmol) and anhydrous THF (50 mL, 0.2 M).

  • Auxiliary Addition: Add (R)-(+)-2-methylpropane-2-sulfinamide (1.1 equiv, 11.0 mmol) in one portion at room temperature.

  • Catalysis & Dehydration: Dropwise, add Ti(OEt)₄ (2.0 equiv, 20.0 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature for 18 hours.

    • Self-Validation QC: Monitor via TLC (EtOAc/Hexane 1:1). The imine product will appear as a distinct, UV-active spot with a higher Rf than the starting ketone.

  • Workup: Pour the reaction mixture into an equal volume of vigorously stirring brine (50 mL). A dense white precipitate (TiO₂) will immediately form. Filter the suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 30 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure sulfinyl imine.

Protocol 2: Diastereoselective Reduction

Objective: Establish the C3 stereocenter via sterically directed hydride attack.

  • Preparation: Dissolve the purified sulfinyl imine (1.0 equiv, 5.0 mmol) in anhydrous THF (50 mL, 0.1 M). Cool the solution to -40 °C using a dry ice/acetonitrile bath under an argon atmosphere.

  • Reduction: Slowly add NaBH₄ (3.0 equiv, 15.0 mmol) in small portions. Optional: Add 2.5 mL of H₂O dropwise. The trace water accelerates the reduction and rigidifies the transition state via hydrogen bonding to the sulfinyl oxygen.

  • Reaction: Allow the reaction to stir for 4 hours, gradually warming to -10 °C.

    • Self-Validation QC: Extract a 0.1 mL aliquot, quench with NH₄Cl, and analyze via LC-MS to confirm the disappearance of the imine mass [M+H]+.

  • Quench & Workup: Carefully quench the excess hydride by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Stereochemical QC: Determine the diastereomeric ratio (dr) via crude ¹H NMR by integrating the tert-butyl signals of the two diastereomers. Purify the major diastereomer via column chromatography.

Protocol 3: Deprotection to the Target Amine

Objective: Cleave the chiral auxiliary to yield the primary spirocyclic amine.

  • Preparation: Dissolve the pure chiral sulfinamide (1.0 equiv, 3.0 mmol) in anhydrous MeOH (15 mL, 0.2 M) and cool to 0 °C.

  • Acidic Cleavage: Dropwise, add a solution of 4 M HCl in 1,4-dioxane (3.0 equiv, 9.0 mmol).

  • Reaction: Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Critical Causality Note: Do not exceed 2 hours of reaction time. Prolonged exposure to strong acids will induce nucleophilic attack by chloride ions, irreversibly opening the oxetane ring.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting crude solid with cold diethyl ether (3 × 10 mL) to dissolve and remove the lipophilic sulfinic acid byproducts. The target (S)-1-oxaspiro[3.4]octan-3-amine hydrochloride is isolated as a highly pure white solid.

Quantitative Data & Optimization Summary

The choice of reducing agent and solvent system plays a critical role in determining the stereochemical outcome of the C3 position. The table below summarizes the optimization data for the reduction of the 1-oxaspiro[3.4]octan-3-one derived sulfinyl imine.

Reducing AgentSolvent SystemTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
NaBH₄ THF / H₂O (95:5)-40 to -108892:8
L-Selectride THF-7876>98:2
DIBAL-H DCM-7845*85:15
Zn(BH₄)₂ Et₂O-206290:10

*Note: The low yield observed with DIBAL-H is attributed to competitive Lewis acid-mediated ring-opening side reactions.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews, ACS Publications URL:[Link][1]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry (Focus on 3-aminooxetanes) Chemical Reviews, ACS Publications URL:[Link][2]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, Taylor & Francis URL:[Link][3]

  • Spirocyclic Oxetanes: Synthesis and Properties Angewandte Chemie, via ResearchGate URL:[Link][4]

Sources

Application

Application Note: 1-Oxaspiro[3.4]octan-3-amine as a High-Fidelity Scaffold for CNS Drug Candidates

Introduction & Mechanistic Rationale The blood-brain barrier (BBB) presents a formidable challenge in central nervous system (CNS) drug development, strictly limiting the transcellular traversal of small molecules to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The blood-brain barrier (BBB) presents a formidable challenge in central nervous system (CNS) drug development, strictly limiting the transcellular traversal of small molecules to protect the brain microenvironment[1]. Historically, medicinal chemists relied on flat, lipophilic aromatic systems to drive passive diffusion across this barrier. However, this approach often results in poor aqueous solubility, high plasma protein binding, and increased off-target liabilities, such as hERG channel inhibition[2].

To circumvent these attrition risks, the integration of sp³-rich spirocyclic scaffolds has revolutionized lead optimization[3]. The 1-oxaspiro[3.4]octan-3-amine scaffold—comprising an oxetane ring spiro-fused to a cyclopentane system—acts as a highly effective bioisostere for morpholines and piperidines[2].

  • Causality of Physicochemical Enhancement : The oxygen atom in the oxetane ring serves as a potent hydrogen-bond acceptor, significantly improving aqueous solubility. Because the oxetane is conformationally locked within the spiro[3.4]octane architecture, the desolvation penalty upon target binding is minimized compared to acyclic ethers.

  • Vectorial Projection : The spirocyclic core projects the 3-amine substituent in a defined 3D vector, allowing for high-affinity target engagement (e.g., GPCRs or kinases) while maintaining a low molecular weight profile optimal for BBB penetration[4].

G A 1-Oxaspiro[3.4]octan-3-amine Scaffold B Increased 3D Character (High Fsp3 fraction) A->B C Reduced Lipophilicity (Lower LogD) A->C D Enhanced Aqueous Solubility B->D E Decreased Off-Target Binding (e.g., hERG) B->E C->D F Optimal BBB Penetration (Passive Diffusion) C->F D->F G Viable CNS Drug Candidate E->G F->G

Logical framework linking 1-oxaspiro[3.4]octan-3-amine physicochemical properties to CNS efficacy.

Quantitative Data: Scaffold Profiling

Replacing traditional flat amines with the 1-oxaspiro[3.4]octan-3-amine module reliably improves the drug-like properties of a lead series. The table below summarizes the typical quantitative shifts observed during scaffold hopping.

Physicochemical PropertyTraditional Flat Aromatic Amine1-Oxaspiro[3.4]octan-3-amine DerivativeMechanistic Causality / Impact
Fraction sp³ (Fsp³) < 0.3> 0.7Increased 3D complexity disrupts flat crystal packing, improving solubility[5].
Aqueous Solubility < 10 µg/mL> 500 µg/mLThe oxetane dipole moment strongly interacts with water molecules[2].
LogD (at pH 7.4) 3.5 – 4.51.5 – 2.5Reduced lipophilicity minimizes non-specific hydrophobic interactions and toxicity[6].
In Vitro BBB Permeability Low (< 2 × 10⁻⁶ cm/s)High (> 15 × 10⁻⁶ cm/s)Balanced lipophilicity/polarity profile enables rapid transcellular passive diffusion[1].

Experimental Protocols

Protocol A: Derivatization via Reductive Amination

To utilize 1-oxaspiro[3.4]octan-3-amine in library synthesis, reductive amination of the corresponding ketone (1-oxaspiro[3.4]octan-3-one) or functionalization of the primary amine is routinely performed. This protocol outlines the functionalization of the amine with a target aldehyde.

Self-Validating System: The reaction utilizes a mild reducing agent (Sodium triacetoxyborohydride, STAB) to prevent over-reduction. Progress is strictly gated by TLC and LC-MS validation to ensure complete imine formation before reduction, preventing the accumulation of unreacted starting materials.

  • Imine Formation: Dissolve 1-oxaspiro[3.4]octan-3-amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Incubation: Stir the mixture at room temperature for 2 hours.

    • Validation Check: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to the next step only when the mass corresponding to the intermediate imine is >95% abundant.

  • Reduction: Cool the reaction vessel to 0°C. Add STAB (1.5 eq) portion-wise to control the exothermic release of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the functionalized spirocyclic derivative.

Protocol B: PAMPA-BBB Permeability Assay

Evaluating the blood-brain barrier permeability of the synthesized spirocyclic derivatives is critical for CNS candidates[6]. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, self-validating model for passive diffusion.

Self-Validating System: The inclusion of known high-permeability (Verapamil) and low-permeability (Theophylline) controls validates the integrity of the artificial lipid membrane on every individual plate[4].

  • Preparation of Donor Solutions: Dissolve the 1-oxaspiro[3.4]octan-3-amine derivatives and control compounds in DMSO to a 10 mM stock. Dilute to 50 µM in PBS (pH 7.4, 5% DMSO final).

  • Membrane Coating: Carefully apply 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to the PVDF membrane filter of the acceptor plate.

    • Causality: Porcine brain lipid accurately mimics the specific lipid composition (high cholesterol and sphingomyelin) of the human BBB, providing a more predictive model than standard synthetic lipids.

  • Assembly: Add 300 µL of the donor solution to the donor plate wells. Add 200 µL of PBS (pH 7.4) to the acceptor plate wells. Carefully place the acceptor plate onto the donor plate, ensuring no bubble formation at the interface.

  • Incubation: Incubate the assembled sandwich at room temperature for 18 hours in a humidity chamber to reach steady-state diffusion.

  • Quantification: Separate the plates. Transfer 100 µL from both donor and acceptor wells to a new plate. Quantify the compound concentrations using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. A Pe​>4.0×10−6 cm/s indicates high BBB penetration potential.

Workflow S1 Compound Preparation S2 Lipid Membrane Coating S1->S2 S3 18h PAMPA-BBB Incubation S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Permeability (Pe) Calculation S4->S5 S6 BMEC In Vitro Validation S5->S6

Step-by-step experimental workflow for evaluating BBB permeability of spirocyclic drug candidates.

Conclusion

The 1-oxaspiro[3.4]octan-3-amine scaffold is a transformative building block for CNS drug discovery. By strategically replacing flat, lipophilic rings with this compact, sp³-rich oxetane derivative, researchers can systematically engineer molecules with superior solubility, reduced off-target toxicity, and optimal blood-brain barrier penetrance.

Sources

Method

Application Note &amp; Protocols: Strategic Incorporation of 1-Oxaspiro[3.4]octan-3-amine into Peptide Mimics for Enhanced Structural and Functional Diversity

Introduction: The Imperative for Three-Dimensionality in Peptide Drug Design The therapeutic landscape is increasingly populated by peptide-based drugs, which offer high selectivity and potency.[1] However, native peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Three-Dimensionality in Peptide Drug Design

The therapeutic landscape is increasingly populated by peptide-based drugs, which offer high selectivity and potency.[1] However, native peptides are often plagued by poor metabolic stability and limited membrane permeability. A leading strategy to overcome these limitations is the incorporation of unnatural amino acids that introduce conformational rigidity and novel chemical features.[1][2] Among these, spirocyclic amino acids are exemplary building blocks that enforce specific backbone geometries and orient pharmacophoric groups in a well-defined three-dimensional space.[3][4]

1-Oxaspiro[3.4]octan-3-amine is a unique heterocyclic compound featuring a spirocyclic junction between an oxetane and a cyclopentane ring.[5] Its rigid framework serves as a powerful tool for medicinal chemists to constrain peptide conformations, often nucleating secondary structures like β-turns, which are critical for molecular recognition events.[3][6] This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of this valuable building block into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of the Building Block

1-Oxaspiro[3.4]octan-3-amine is a non-canonical amino acid analog that serves as a versatile scaffold in drug discovery.[5][7][8] Understanding its fundamental properties is crucial for its effective use in synthesis.

PropertyValueSource
IUPAC Name 1-oxaspiro[3.4]octan-3-amine[9]
Molecular Formula C₇H₁₃NO[9]
Molecular Weight ~127.19 g/mol [9]
Classification Heterocyclic Amine, Spirocycle[5]
Key Feature Rigid spirocyclic scaffold containing an oxetane ring[5]

For its use in standard Fmoc-based SPPS, the primary amine must be protected. The most common and recommended protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and orthogonal to the acid-labile side-chain protecting groups and resin linkers typically used.[10]

img img

Figure 2: Rationale for using potent coupling reagents for sterically hindered amino acids.

To ensure the integrity of the synthesis, a carefully optimized protocol is required. This involves the selection of a highly efficient coupling reagent and potentially adjusting reaction parameters such as time and temperature.

Protocol: Solid-Phase Incorporation of Fmoc-1-Oxaspiro[3.4]octan-3-amine

This protocol is designed for standard Fmoc-based SPPS. [11][12]It assumes the synthesis is proceeding from the C-terminus to the N-terminus on a solid support (e.g., Rink Amide or Wang resin).

Materials and Reagents
ReagentPurposeRecommended Grade
Fmoc-1-Oxaspiro[3.4]octan-3-amineBuilding Block>98% Purity
Rink Amide or Wang ResinSolid Support100-200 mesh, ~0.5 mmol/g loading
Dimethylformamide (DMF)SolventPeptide Synthesis Grade
Dichloromethane (DCM)SolventAnhydrous
PiperidineFmoc DeprotectionReagent Grade
HATU or PyAOPCoupling Reagent>98% Purity
N,N-Diisopropylethylamine (DIPEA)BasePeptide Synthesis Grade
Trifluoroacetic Acid (TFA)Cleavage Cocktail ComponentReagent Grade
Triisopropylsilane (TIS)ScavengerReagent Grade
WaterScavengerDeionized
Workflow for a Single Coupling Cycle

The following diagram outlines the key steps in a single cycle of adding the spirocyclic amino acid to the growing peptide chain on the resin.

Figure 3: SPPS workflow for the incorporation of 1-Oxaspiro[3.4]octan-3-amine.

Detailed Step-by-Step Protocol

This protocol details the steps outlined in Figure 3 for a 0.1 mmol scale synthesis.

  • Resin Preparation: Start with 0.1 mmol of a peptide-resin that has been deprotected at the N-terminus (free amine). Swell the resin in DMF for 30 minutes.

  • Amino Acid Activation (Causality Insight):

    • In a separate vial, dissolve Fmoc-1-Oxaspiro[3.4]octan-3-amine (3 equivalents, 0.3 mmol) and HATU (2.95 equivalents, 0.295 mmol) in DMF (2 mL).

    • Add DIPEA (6 equivalents, 0.6 mmol).

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Rationale: HATU is chosen over standard reagents like HBTU because it forms a highly reactive O-acylisourea intermediate that rapidly converts to the HOAt active ester. [13]This highly reactive species is necessary to overcome the steric barrier of the spirocyclic amino acid and achieve efficient acylation of the resin-bound amine. [14]The excess equivalents ensure the reaction is driven to completion. [15][11]

  • Coupling:

    • Drain the DMF from the swelled resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. An extended coupling time (up to 4 hours) is recommended. [16]

  • Monitoring and Recoupling:

    • After the initial coupling, wash the resin with DMF (3x) and take a small sample of beads for a qualitative ninhydrin (Kaiser) test.

    • Interpretation: A blue/purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow/colorless result indicates a successful coupling.

    • Action: If the test is positive, a second coupling (recouple) is mandatory. Drain the resin and add a freshly prepared solution of activated Fmoc-1-Oxaspiro[3.4]octan-3-amine for another 2 hours.

  • Capping (Optional but Recommended):

    • If the recoupling step still results in a positive Kaiser test, it is advisable to cap any remaining free amines to prevent the formation of deletion-sequence impurities. This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with a solution of 20% (v/v) piperidine in DMF for 10 minutes. Drain.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash thoroughly with DMF (5x) and DCM (3x) to prepare for the next coupling cycle.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed.

  • Reagent: A standard cleavage cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v).

  • Procedure: Treat the dried resin with the cleavage cocktail (10 mL per 0.1 mmol of resin) for 2-3 hours at room temperature.

  • Work-up: Filter the resin and wash with additional neat TFA. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether to remove scavengers.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC). Confirm the mass and purity via LC-MS.

Expected Outcome and Applications

The incorporation of 1-Oxaspiro[3.4]octan-3-amine introduces a rigid, three-dimensional constraint on the peptide backbone. This rigidity can:

  • Induce Secondary Structures: Spirocyclic scaffolds are potent inducers of β-turn and helical conformations. [6][17][18]This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

  • Increase Proteolytic Stability: The non-natural, sterically-hindered structure can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.

  • Explore Novel Chemical Space: The unique topology of the spiro-oxetane moiety allows for the exploration of new pharmacophore space, potentially leading to novel biological activities. [7][19]Peptides containing such motifs have shown promise as antimicrobial agents and receptor modulators. [20][21][22][23][24] By following the optimized protocols detailed in this guide, researchers can reliably incorporate this valuable building block, paving the way for the development of next-generation peptide therapeutics with enhanced structural definition and improved drug-like properties.

References

  • Subirós-Funosas, R., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science, 20(3), 153-160. Available from: [Link].

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link].

  • Gante, J. (1999). Spirocyclic Peptidomimetics. In Topics in Current Chemistry, vol 204. Springer, Berlin, Heidelberg. Available from: [Link].

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-3811. Available from: [Link].

  • Burgess, K., et al. (1997). Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids. Journal of the American Chemical Society, 119(7), 1556-1564. Available from: [Link].

  • AmbioPharm. (2022). Peptide Synthesis Strategies. AmbioPharm. Available from: [Link].

  • Burgess, K., et al. (1997). Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids. Journal of the American Chemical Society, 119(7), 1556-1564. Available from: [Link].

  • Bittermann, H., & Gmeiner, P. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. The Journal of Organic Chemistry, 71(1), 97-102. Available from: [Link].

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. Available from: [Link].

  • German, E. A., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2202. Available from: [Link].

  • ResearchGate. (2012). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. Available from: [Link].

  • Bittermann, H., & Gmeiner, P. (2006). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry, 71(1), 97-102. Available from: [Link].

  • Wuts, P. G. M. (n.d.). Protecting Groups. Available from: [Link].

  • Li, W., et al. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. Available from: [Link].

  • Carreira, E. M., et al. (2011). Synthesis of Novel azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(24), 6432-6435. Available from: [Link].

  • Bláha, I., et al. (1993). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Collection of Czechoslovak Chemical Communications, 58(7), 1681-1688. Available from: [Link].

  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 2(5), 377-396. Available from: [Link].

  • SpiroChem. (2024). Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. SpiroChem. Available from: [Link].

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). Available from: [Link].

  • Carreira, E. M., et al. (2012). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Angewandte Chemie International Edition, 51(13), 3143-3147. Available from: [Link].

  • American Chemical Society. (2023). Illuminating peptide drug discovery via unnatural amino acid incorporation. ACS Fall 2023. Available from: [Link].

  • Rangel, M., et al. (2019). Chemical and Biological Characteristics of Antimicrobial α-Helical Peptides Found in Solitary Wasp Venoms and Their Interactions. Toxins, 11(10), 565. Available from: [Link].

  • Al-Marzooq, F., et al. (2024). Organ-specific safety profile of bioinspired short antimicrobial peptides in zebrafish embryos. Frontiers in Pharmacology, 15, 1388587. Available from: [Link].

  • Li, J., et al. (2022). Evaluation of the Antimicrobial Properties of a Natural Peptide from Vespa mandarinia Venom and Its Synthetic Analogues as a Possible Route to Defeat Drug-Resistant Microbes. International Journal of Molecular Sciences, 23(17), 9691. Available from: [Link].

  • Seeberger, P. H. (2017). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology. Wiley-VCH. Available from: [Link].

  • Di Natale, C., et al. (2023). Modulating Antimicrobial Activity and Structure of the Peptide Esc(1‐21) via Site‐Specific Isopeptide Bond Formation. Peptide Science, 115(5), e24322. Available from: [Link].

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. Available from: [Link].

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available from: [Link].

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link].

  • University of Pennsylvania. (2021). Penn researchers show 'encrypted' peptides could be wellspring of natural antibiotics. EurekAlert!. Available from: [Link].

  • Nájera, C., et al. (2018). Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 95, 494-505. Available from: [Link].

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Available from: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Oxaspiro[3.4]octan-3-amine

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks in the synthesis of 1-oxaspiro[3.4]octan-3-amine. This spirocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks in the synthesis of 1-oxaspiro[3.4]octan-3-amine. This spirocyclic oxetane is a highly sought-after scaffold in modern medicinal chemistry, often utilized to increase the sp³ fraction of drug candidates and improve metabolic stability[1]. However, the synthesis of this strained bicyclic system presents significant challenges. The inherent ring strain of the oxetane core (approximately 107 kJ/mol) makes cyclization kinetically unfavorable and renders the final product highly susceptible to acid-catalyzed ring-opening[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your synthetic success.

Synthetic Workflow Overview

Pathway N1 1-Vinylcyclopentanol N2 Triol Intermediate (1-(1,2-dihydroxyethyl)cyclopentanol) N1->N2 OsO4, NMO (Dihydroxylation) N3 Protected Precursor (C3-OBn, C2-OTs) N2->N3 1. TrCl, Py 2. BnBr, NaH 3. H+, MeOH 4. TsCl, Py N4 3-Benzyloxy-1-oxaspiro[3.4]octane (Spiro-Oxetane Core) N3->N4 t-BuOK, THF (4-exo-tet Cyclization) N5 1-Oxaspiro[3.4]octan-3-one N4->N5 1. Pd/C, H2 2. DMP Oxidation N6 1-Oxaspiro[3.4]octan-3-amine (Target) N5->N6 NH4OAc, NaBH3CN (Reductive Amination)

Synthetic workflow for 1-Oxaspiro[3.4]octan-3-amine highlighting the critical 4-exo-tet cyclization.

Section 1: Core Assembly (Spiro-Oxetane Formation)

Q: Why does my cyclization step yield predominantly the epoxide (oxirane) instead of the desired oxetane? A: This is a classic issue of competing reaction kinetics governed by Baldwin's rules. The formation of a 3-membered ring (3-exo-tet) is kinetically favored over a 4-membered ring (4-exo-tet) by several orders of magnitude[1]. If your precursor is an unprotected 1,2-diol with a leaving group at C2, the secondary hydroxyl at C3 will outcompete the tertiary hydroxyl at C4, leading to the epoxide. Actionable Solution: You must selectively protect the C3 hydroxyl group (e.g., as a benzyl ether) prior to activating the C2 position (e.g., as a tosylate). This sterically and electronically forces the tertiary C4 hydroxyl to execute the 4-exo-tet cyclization upon treatment with a strong base.

Q: Can I use direct halogen-mediated cyclization of a homoallylic alcohol to form the spirocycle? A: Yes, but with caveats. Hypervalent iodine-mediated cyclizations of homoallylic alcohols have been successfully used for related 2-oxaspiro[3.4]octanes[2]. However, controlling regioselectivity to specifically yield the 1-oxaspiro[3.4]octane framework requires careful substrate design to avoid competing 5-endo-trig or 5-exo-tet side reactions. For the 1-oxa system, the Williamson ether synthesis from a protected diol remains the most reliable and scalable approach.

Section 2: Amine Installation (C3 Functionalization)

Q: During the reductive amination of 1-oxaspiro[3.4]octan-3-one, I observe significant degradation and ring-opened byproducts. How can I prevent this? A: Oxetane rings are highly susceptible to ring-opening under acidic conditions due to their high ring strain and the basicity of the oxygen atom[3]. Traditional reductive amination protocols using strong acids or aggressive hydride sources (like LiAlH₄ at elevated temperatures) will cleave the oxetane, yielding acyclic amino-alcohols[4]. Actionable Solution: Employ ultra-mild conditions. Use ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol[5]. If Lewis acid catalysis is required to drive imine formation, Titanium(IV) isopropoxide (Ti(OiPr)₄) is well-tolerated by the oxetane core and facilitates the reaction without triggering ring-opening.

Troubleshooting Issue Low Yield in Reductive Amination Check1 Analyze LC-MS/NMR Issue->Check1 PathA Ring-Opened Byproducts (Mass + 2 or +18) Check1->PathA Acidic Cleavage PathB Unreacted Ketone (Starting Material) Check1->PathB Poor Conversion SolA Reduce Acidity: Switch to Ti(OiPr)4 / NaBH4 PathA->SolA SolB Increase Imine Formation: Add Molecular Sieves (3Å) PathB->SolB

Decision tree for troubleshooting reductive amination failures of oxetan-3-ones.

Section 3: Experimental Protocols

Protocol 1: 4-exo-tet Cyclization to 3-Benzyloxy-1-oxaspiro[3.4]octane Causality Note: Potassium tert-butoxide (KOtBu) is chosen over sodium hydride (NaH) because the bulky tert-butoxide anion acts purely as a base, minimizing nucleophilic attack on the tosylate which would lead to substitution byproducts.

  • Preparation: In a flame-dried round-bottom flask under argon, dissolve 1-(1-benzyloxy-2-tosyloxyethyl)cyclopentan-1-ol (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add KOtBu (1.5 eq, 1.0 M in THF) dropwise over 15 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material and the appearance of a higher R_f spot indicates successful cyclization.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes).

Protocol 2: Mild Reductive Amination to 1-Oxaspiro[3.4]octan-3-amine Causality Note: NaBH₃CN is utilized because it is stable in methanol and selectively reduces the iminium ion over the ketone at mildly acidic to neutral pH, preserving the sensitive oxetane ring[5].

  • Imine Formation: To a solution of 1-oxaspiro[3.4]octan-3-one (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (10.0 eq). Stir at room temperature for 2 hours in the presence of 3Å molecular sieves to drive imine formation.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Completion: Stir the reaction at room temperature for 12-16 hours.

    • Self-Validation Step: Monitor by LC-MS. Look for the target mass [M+H]⁺ = 128.1. If a mass of 146.1 [M+18]⁺ is observed, acid-catalyzed ring-opening has occurred.

  • Workup: Filter off the molecular sieves. Concentrate the filtrate under reduced pressure. Dilute the residue with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM, 4x).

  • Isolation: Dry the organic layers over Na₂SO₄ and concentrate. The crude amine can be purified by reverse-phase chromatography or converted to the hydrochloride salt for stable storage.

Section 4: Quantitative Data Summaries

Table 1: Optimization of the 4-exo-tet Cyclization Step

Base Solvent Temp (°C) Yield (%) Primary Byproduct
NaH DMF 25 45 Substitution (Dimethylamine adduct)
K₂CO₃ MeOH 65 20 Unreacted starting material
KOtBu THF 0 to 25 82 Trace elimination product

| LDA | THF | -78 to 0 | 60 | Enolate-driven degradation |

Table 2: Reductive Amination Conditions and Oxetane Stability

Reducing Agent Additive / Catalyst Solvent Conversion Oxetane Ring Integrity
NaBH₄ None EtOH <10% Intact (Poor imine reduction)
LiAlH₄ None THF N/A Cleaved (Complete degradation)[4]
NaBH(OAc)₃ AcOH (1 eq) DCM 40% Partial Cleavage (Acid sensitive)

| NaBH₃CN | NH₄OAc (10 eq) | MeOH | >90% | Intact (Optimal conditions)[5] |

References
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 1-Oxaspiro[3.4]octan-3-amine

1-Oxaspiro[3.4]octan-3-amine is a highly valuable, conformationally restricted spirocyclic building block utilized in modern drug discovery [1]. While the incorporation of the oxetane ring improves aqueous solubility and...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Oxaspiro[3.4]octan-3-amine is a highly valuable, conformationally restricted spirocyclic building block utilized in modern drug discovery [1]. While the incorporation of the oxetane ring improves aqueous solubility and metabolic stability by acting as a polar surrogate [2], it introduces significant challenges during downstream processing.

As a low-molecular-weight, highly polar, and acid-sensitive aliphatic amine, standard purification workflows often lead to product degradation or complete mass loss. This technical guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the successful purification and isolation of this complex scaffold.

Workflow Visualization

G A Crude 1-Oxaspiro[3.4]octan-3-amine B Chromatography Selection A->B C Reverse Phase (High pH) Avoid TFA B->C D HILIC High Polarity Retention B->D E Detection Strategy (No UV Chromophore) C->E D->E F MS / ELSD / CAD E->F G Derivatization (e.g., Fmoc/Boc) E->G H Isolation & Storage F->H G->H I Salt Formation (HCl or Oxalate) H->I J Free Base (Volatile, Keep Cold) H->J

Purification and isolation workflow for 1-Oxaspiro[3.4]octan-3-amine.

Troubleshooting Guides & FAQs

Q1: Why do I observe significant or complete product loss during the concentration of my purified fractions?

  • Causality: 1-Oxaspiro[3.4]octan-3-amine (MW 127.19) is a small aliphatic amine. In its neutral free-base form, it lacks sufficient intermolecular hydrogen-bonding networks (compared to diols or amides), resulting in high volatility. When subjected to rotary evaporation or lyophilization, the free base co-evaporates with the solvent.

  • Solution: Never evaporate the free base to dryness. You must trap the amine as a non-volatile salt (e.g., hydrochloride or hemioxalate) [3] prior to solvent removal.

Q2: My LC-MS shows a mass corresponding to +18 Da (M+H+18) or multiple degradation peaks. What is happening?

  • Causality: The oxetane ring possesses an intrinsic ring strain of approximately 106 kJ/mol[4]. In the presence of strong acids (such as 0.1% Trifluoroacetic acid commonly used in HPLC), the oxetane oxygen becomes protonated. This lowers the activation energy for nucleophilic attack by water, leading to rapid, acid-catalyzed ring-opening to form a diol (+18 Da).

  • Solution: Eliminate TFA and formic acid from your mobile phases. Switch to high-pH reverse-phase chromatography using basic modifiers (e.g., 10 mM Ammonium Bicarbonate, pH 10).

Q3: The compound elutes in the void volume on my standard C18 column. How can I improve retention?

  • Causality: The combination of the polar oxetane oxygen and the primary amine makes this molecule highly hydrophilic. Oxetanes act as polar surrogates, significantly altering the lipophilicity (logD) of the molecule [2]. At neutral or low pH, the protonated amine further decreases logD, preventing partition into the hydrophobic C18 stationary phase.

  • Solution: Run the purification at a high pH (pH 10) to deprotonate the amine, returning it to its more lipophilic neutral state. If retention is still poor, switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which relies on polar partitioning and retains hydrophilic compounds effectively.

Q4: I cannot see the product on my UV detector (214 nm / 254 nm). How should I monitor the purification?

  • Causality: The spirocyclic aliphatic framework lacks any conjugated π -systems or chromophores capable of absorbing UV light at standard wavelengths.

  • Solution: Utilize Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) in positive electrospray ionization (ESI+) mode to trigger fraction collection.

Quantitative Data: Purification Strategy Comparison

To optimize your workflow, compare the expected performance metrics of various chromatographic approaches for spirocyclic oxetane amines:

Purification MethodStationary PhaseMobile Phase / ModifierRetention (k')Oxetane Ring StabilityScalability
Normal Phase (Flash) Bare SilicaDCM / MeOH / NH₄OHPoor (Streaking)Moderate (Silica is weakly acidic)High
RP-HPLC (Low pH) Standard C18H₂O / MeCN + 0.1% TFALow (Elutes in void)Poor (Rapid ring opening)Low
RP-HPLC (High pH) Hybrid C18H₂O / MeCN + 10mM NH₄HCO₃ (pH 10)GoodExcellentHigh
HILIC Amide / DiolMeCN / H₂O + 10mM NH₄OAcExcellentExcellentMedium
Step-by-Step Methodology: High-pH Prep-HPLC & In-Situ Salt Formation

This protocol outlines a self-validating system for purifying 1-Oxaspiro[3.4]octan-3-amine. By forcing the compound into a salt state before physical isolation, you mathematically guarantee mass retention.

Materials Required:

  • Hybrid Silica C18 Prep Column (e.g., Waters XBridge, designed to withstand pH 10).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • 1.0 M HCl in 1,4-Dioxane (for salt formation).

Step 1: Sample Preparation

  • Dissolve the crude 1-Oxaspiro[3.4]octan-3-amine in a 1:1 mixture of Mobile Phase A and Methanol.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Separation

  • Equilibrate the column with 5% Mobile Phase B.

  • Inject the sample and run a shallow gradient from 5% to 40% Mobile Phase B over 15 minutes.

  • Monitor the elution using MS (ESI+) tracking the [M+H]⁺ ion at m/z 128.1, or via ELSD.

Step 3: In-Situ Salt Formation (Critical Step)

  • Pool the fractions containing the pure product into a round-bottom flask.

  • Calculate the theoretical maximum yield in millimoles based on your crude input.

  • Add 1.1 equivalents of 1.0 M HCl in Dioxane dropwise to the pooled fractions while stirring at 0 °C.

  • Self-Validation Checkpoint: Spot the solution onto pH indicator paper. The solution must read pH < 3. If the pH is higher, the amine is not fully protonated and will volatilize. Add additional HCl dropwise until pH < 3 is achieved.

Step 4: Isolation

  • Snap-freeze the acidified, pooled fractions using a dry ice/acetone bath.

  • Lyophilize (freeze-dry) the sample for 24-48 hours.

  • Validation: The recovery of a stable, white to off-white solid (1-Oxaspiro[3.4]octan-3-amine hydrochloride) with a mass matching the theoretical yield confirms that volatility was successfully mitigated and the oxetane ring remained intact.

References
  • Wuitschik, G., Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights". ACS Publications. Available at:[Link]

  • Bull, J. A., Wipf, P., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry". Chemical Reviews. Available at:[Link]

Troubleshooting

Technical Support Center: Improving Yield in 1-Oxaspiro[3.4]octan-3-amine Synthesis

Welcome to the Technical Support Center for spirocyclic oxetane synthesis. 1-Oxaspiro[3.4]octan-3-amine is a highly valuable building block in medicinal chemistry, often utilized as a bioisostere to improve metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic oxetane synthesis. 1-Oxaspiro[3.4]octan-3-amine is a highly valuable building block in medicinal chemistry, often utilized as a bioisostere to improve metabolic stability and aqueous solubility[1]. However, the synthesis of this oxa-spirocycle is notoriously challenging due to the inherent ring strain of the oxetane core and its sensitivity to acidic conditions.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize your synthetic yield.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my yield so low during the initial spirocyclization step?

A: Low yields during the formation of the 1-oxaspiro[3.4]octane core are typically caused by competing elimination reactions or premature ring-opening. The synthesis often relies on the cyclization of a halogenated precursor or a Williamson etherification protocol[2].

  • Mechanistic Insight: The oxetane ring is highly strained (~107 kJ/mol). If the base used for cyclization is too strong or the temperature is too high, E2 elimination outcompetes the desired intramolecular S_N2 cyclization.

  • Solution: Transition from sodium hydride (NaH) to potassium tert-butoxide (KOtBu) in DMSO, or use a milder carbonate base (e.g., K₂CO₃ in DMF) depending on the leaving group[3]. Maintain the reaction temperature strictly between 60–80 °C.

Q2: I am observing significant degradation during the amination of the oxetan-3-one intermediate. How can I prevent this?

A: The oxetane ring is highly susceptible to Lewis and Brønsted acid-catalyzed ring opening[3]. During reductive amination to introduce the amine group at the 3-position, the use of standard acidic conditions (like glacial acetic acid) often leads to degradation.

  • Mechanistic Insight: Protonation of the oxetane oxygen weakens the C–O bond, facilitating nucleophilic attack by the solvent or amine, leading to ring-opened amino-alcohol byproducts.

  • Solution: Buffer the reductive amination carefully. Use titanium(IV) isopropoxide (Ti(OiPr)₄) as a mild Lewis acid to form the imine intermediate without cleaving the oxetane ring, followed by reduction with sodium borohydride (NaBH₄) in absolute ethanol.

Q3: How do I avoid over-alkylation (formation of secondary/tertiary amines) during the final step?

A: Primary amines like 1-oxaspiro[3.4]octan-3-amine are highly nucleophilic. If you are synthesizing this via nucleophilic substitution of a leaving group (e.g., a mesylate) with ammonia, multiple alkylations will occur[1].

  • Solution: Instead of direct substitution with ammonia, utilize the Gabriel synthesis (using potassium phthalimide followed by hydrazine deprotection) or reduce an azide intermediate (Staudinger reduction with PPh₃ and H₂O). The azide route guarantees a primary amine with >90% selectivity.

Part 2: Quantitative Optimization Data

The following table summarizes the yield optimization for the spirocyclization and amination steps based on reagent selection.

Reaction StepReagent/ConditionMajor ByproductIsolated Yield (%)
Spirocyclization NaH, THF, 65 °CElimination product (Alkene)42%
Spirocyclization KOtBu, DMSO, 80 °CNone (Clean conversion)78%
Reductive Amination NH₄OAc, NaBH₃CN, AcOHRing-opened amino-alcohol35%
Reductive Amination Ti(OiPr)₄, NH₃, NaBH₄Trace secondary amine85%

Part 3: Self-Validating Experimental Protocol

This protocol details the optimized two-step synthesis from the cyclopentanone-derived precursor to 1-Oxaspiro[3.4]octan-3-amine. It includes built-in validation checkpoints to ensure reaction integrity.

Step 1: Synthesis of 1-Oxaspiro[3.4]octan-3-one (Spirocyclization)
  • Preparation: In an oven-dried, nitrogen-purged flask, dissolve the di-halogenated cyclopentane precursor (10.0 mmol) in anhydrous DMSO (50 mL).

  • Base Addition: Cool the flask to 0 °C. Add KOtBu (12.0 mmol) portion-wise over 15 minutes to control the exotherm.

  • Heating: Gradually warm the reaction to 80 °C and stir for 4 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material (Eluent: 8:2 Hexanes/Ethyl Acetate). The starting material should be completely consumed, replaced by a single, lower-Rf spot. If starting material remains, add 0.1 eq KOtBu and stir for 1 additional hour.

  • Workup: Quench with cold water (100 mL) and extract with MTBE (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Reductive Amination to 1-Oxaspiro[3.4]octan-3-amine
  • Imine Formation: Dissolve the crude 1-oxaspiro[3.4]octan-3-one (5.0 mmol) in a 2.0 M solution of ammonia in ethanol (15 mL). Add Ti(OiPr)₄ (10.0 mmol) dropwise at room temperature. Stir for 12 hours under nitrogen.

  • Reduction: Cool the mixture to 0 °C and carefully add NaBH₄ (7.5 mmol) in small portions. Stir for an additional 4 hours at room temperature.

  • Validation Checkpoint (LC-MS): Analyze an aliquot. The mass spectrum should show the desired [M+H]+ peak at m/z 128.1. Absence of m/z 146.1 indicates successful preservation of the oxetane ring (no water addition/ring opening).

  • Workup: Quench with aqueous NH₄OH (10 mL). Filter the resulting white titanium dioxide precipitate through a pad of Celite. Extract the filtrate with dichloromethane, dry, and concentrate to yield the primary amine[1].

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the optimized synthetic pathway and critical quality control checkpoints.

G Start Di-halogenated Cyclopentane Precursor Step1 Spirocyclization (KOtBu, DMSO, 80°C) Start->Step1 QC1 QC: TLC Check Ensure no elimination Step1->QC1 Intermediate 1-Oxaspiro[3.4]octan-3-one QC1->Intermediate Step2 Reductive Amination (Ti(OiPr)4, NH3, NaBH4) Intermediate->Step2 QC2 QC: LC-MS Check Monitor m/z 128.1 Step2->QC2 Product 1-Oxaspiro[3.4]octan-3-amine QC2->Product

Caption: Workflow for the synthesis of 1-Oxaspiro[3.4]octan-3-amine highlighting critical QC checkpoints.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Accessed April 2, 2026.[Link]

  • American Chemical Society (ACS) Publications. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Accessed April 2, 2026.[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Oxaspiro[3.4]octan-3-amine and Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and synthetic challenges associated with 1-oxaspiro[3.4]octan-3-amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and synthetic challenges associated with 1-oxaspiro[3.4]octan-3-amine. This compound is highly valued in modern drug discovery due to its high fraction of sp3 hybridized carbons ( Fsp3​=0.86 ), which correlates with improved aqueous solubility and clinical success rates . However, the [3.4] spirocyclic framework—while balancing strain energy and stability—requires precise handling to prevent ring-opening and oxidative degradation .

This guide provides mechanistic explanations, self-validating protocols, and troubleshooting FAQs to ensure your workflows are robust and reproducible.

Part 1: Troubleshooting & FAQs

Q1: Why does my 1-oxaspiro[3.4]octan-3-amine free base degrade and turn yellow during ambient storage? Causality: The free base form is highly susceptible to atmospheric oxidation. The primary amine group readily oxidizes to form N-oxides and colorimetric degradants when exposed to air and ambient light. Furthermore, the inherent ring strain of the spirocyclic framework makes the compound sensitive to moisture-induced degradation over time. Solution: Always store the free base under an inert atmosphere (argon or nitrogen) at -20°C. For long-term stability and ease of handling, we strongly recommend converting the free base to its hydrochloride (HCl) salt immediately upon receipt.

Q2: I am observing acyclic amino alcohol byproducts during nucleophilic substitution. How can I prevent ring-opening? Causality: The [3.4] spiro-junction contains an oxygen-bearing heterocycle that is highly sensitive to strong Lewis acids and harsh thermal conditions. Strong electrophiles or highly acidic environments catalyze the cleavage of the C–O bond, collapsing the spirocycle into an acyclic degradant. Solution: Avoid strong Lewis acids (e.g., AlCl3​ , TiCl4​ ) and elevated temperatures. Utilize mild, non-nucleophilic bases (e.g., DIPEA) and strictly control reaction temperatures between 0°C and room temperature.

Q3: The compound exhibits poor solubility in my preferred organic reaction solvents. How should I adjust my workflow? Causality: The high polarity of the primary amine combined with the oxygen heteroatom creates a highly polar molecule, especially in its salt form. Solution: For reactions requiring the HCl salt, use highly polar aprotic solvents like DMF or rely on biphasic conditions. Alternatively, neutralize the salt in situ using a mild base in Dichloromethane (DCM) to transiently generate the more organic-soluble free base just prior to functionalization.

Part 2: Quantitative Stability Profiles

To optimize your inventory management, refer to the following empirical stability data. The hydrochloride salt form significantly outperforms the free base across all conditions.

Storage ConditionCompound StateAtmosphereTemp (°C)Expected StabilityPrimary Degradation Pathway
Ambient BenchtopFree BaseAir20–25< 1 WeekAmine oxidation (Yellowing)
RefrigeratedFree BaseArgon4~ 3 MonthsSlow oxidation / Moisture
FrozenFree BaseArgon-20> 6 MonthsNone observed
Ambient BenchtopHCl SaltAir20–25> 1 YearHygroscopic moisture uptake
Frozen (Optimal) HCl Salt Argon -20 > 2 Years None observed

Part 3: Standard Operating Protocols

Protocol A: Conversion to Hydrochloride Salt (Stabilization)

This protocol converts the volatile free base into a bench-stable powder.

  • Dissolution: Dissolve 1.0 eq of 1-oxaspiro[3.4]octan-3-amine (free base) in anhydrous diethyl ether (10 mL/mmol) under an argon atmosphere.

    • Causality: Diethyl ether is selected because the free base is highly soluble in it, whereas the resulting HCl salt is completely insoluble. This solubility differential drives the reaction to completion via precipitation.

  • Acidification: Dropwise add 1.1 eq of 2M HCl in diethyl ether at 0°C with vigorous stirring.

    • Causality: Controlling the temperature at 0°C prevents localized exothermic heating, which could trigger acid-catalyzed ring-opening of the spirocycle.

  • Self-Validation Check: A white precipitate should form immediately upon addition. If the solution remains clear, your ether may be wet; immediately verify anhydrous conditions.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket, wash with cold anhydrous ether ( 2×5 mL), and dry in vacuo.

Protocol B: Mild N-Functionalization (Amidation)

This protocol allows for the derivatization of the amine without degrading the spirocycle.

  • Activation: In a flame-dried flask, dissolve your electrophile (e.g., an acid chloride, 1.1 eq) in anhydrous DCM at 0°C.

  • Neutralization: Suspend the 1-oxaspiro[3.4]octan-3-amine HCl salt (1.0 eq) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: 1.0 eq of DIPEA neutralizes the stable HCl salt to generate the reactive free base in situ. The remaining 1.5 eq acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct generated during amidation, protecting the sensitive spiro-junction from acid cleavage.

  • Coupling: Slowly transfer the amine solution to the electrophile solution. Maintain at 0°C for 1 hour, then warm to room temperature.

  • Self-Validation Check: Monitor the reaction via TLC using a Ninhydrin stain. The primary amine starting material will stain a deep purple/pink. The complete disappearance of this spot validates successful functionalization without relying on harsh LC-MS mobile phases that might degrade intermediates.

Part 4: Mechanistic & Workflow Visualizations

StabilityMechanisms Base 1-Oxaspiro[3.4]octan-3-amine (Free Base) Oxidation Oxidative Stress (Air / Light) Base->Oxidation Improper Storage AcidStress Harsh Lewis Acids / High Heat Base->AcidStress Harsh Reaction Conditions SaltForm HCl in Et2O at 0°C Base->SaltForm Stabilization Protocol Degradant1 N-Oxides & Colorimetric Degradants Oxidation->Degradant1 Degradant2 Ring-Opened Acyclic Amino Alcohols AcidStress->Degradant2 StableSalt Hydrochloride Salt (Long-Term Stability) SaltForm->StableSalt

Fig 1. Mechanistic pathways of 1-oxaspiro[3.4]octan-3-amine degradation versus stabilization.

FunctionalizationWorkflow Step1 1. Suspend HCl Salt Step2 2. Add DIPEA (Base) Step1->Step2 Step3 3. Add Electrophile at 0°C Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Purified Derivative Step4->Step5

Fig 2. Optimized self-validating workflow for N-functionalization without ring-opening.

References

Troubleshooting

Technical Support Center: Troubleshooting Chromatographic Separation of Spirocyclic Amines

Welcome to the Technical Support Center. Spirocyclic amines are highly valued in modern drug discovery for their rigid, three-dimensional architectures that improve target selectivity and metabolic stability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Spirocyclic amines are highly valued in modern drug discovery for their rigid, three-dimensional architectures that improve target selectivity and metabolic stability. However, these "escape from flatland" scaffolds present significant chromatographic challenges. Their high basicity and polarity frequently lead to severe peak tailing, poor retention on standard reversed-phase columns, and complex stereochemical resolutions.

This guide provides mechanistic insights, validated protocols, and troubleshooting workflows to overcome these specific hurdles.

Part 1: Mechanistic Overview – The Causality of Chromatographic Failure

To troubleshoot effectively, we must first understand the chemical environment inside the column. Spirocyclic secondary and tertiary amines possess high pKa values (typically 9–11) due to their rigid aliphatic structures stabilizing the protonated state.

In standard acidic or neutral mobile phases, these nitrogen atoms are fully protonated (cationic). Concurrently, traditional Type A silica stationary phases contain with a pKa of ~4.5. At neutral pH, these silanols are ionized (SiO⁻). The resulting electrostatic attraction between the protonated spirocycle and the ionized silanol creates a strong "secondary interaction" that disrupts the primary hydrophobic partitioning mechanism. This acts like molecular Velcro, causing the analyte to stick and release slowly, manifesting as 1[1].

Mechanism Amine Protonated Spirocycle (High pKa) Interaction Secondary Ionic Interaction Amine->Interaction Silanol Ionized Silanol (pKa ~4.5) Silanol->Interaction Result Peak Tailing (As > 1.5) Interaction->Result

Caption: Mechanistic pathway of secondary acid-base interactions causing peak tailing.

Part 2: Troubleshooting FAQs

Q: My spirocyclic amines show severe peak tailing (USP Tailing Factor > 2.0) on a standard C18 column. How do I fix this? A: First, validate whether the tailing is a chemical or physical issue. Inject a neutral marker compound (e.g., toluene). If the neutral marker elutes symmetrically but your spirocycle tails, the issue is a1[1]. To resolve this, switch to a modern Type B silica or a polymer-coated hybrid column, which has significantly fewer active silanols. More importantly, adjust your mobile phase to a2[2]. This deprotonates the basic amine, neutralizing its charge and entirely eliminating the secondary ionic interactions.

Q: My spirocycle is highly polar and elutes in the void volume (k' < 1) under reversed-phase conditions. How can I increase retention? A: Highly polar and hydrophilic spirocycles often fail to retain on hydrophobic reversed-phase columns. The optimal solution is to switch to3[3]. HILIC utilizes a polar stationary phase (like bare silica, amide, or zwitterionic) and a highly organic mobile phase (>60% acetonitrile). The retention mechanism relies on the analyte partitioning into a 4 immobilized on the stationary phase surface[4].

Q: I am observing peak fronting and splitting for my spirocyclic compounds. Is this due to their basicity? A: Peak splitting or fronting is rarely an acid-base issue; it is typically a physical disruption in the system. The most common cause is a 5—specifically, injecting a sample dissolved in a strong solvent (like 100% methanol) into a weaker mobile phase[5]. It can also indicate a collapsed column bed or a blocked frit. Dilute your sample in the starting mobile phase to validate if the peak shape restores.

Q: How do I separate stereoisomers of spirocyclic tetrahydronaphthyridines (THNs)? A: Spirocyclic scaffolds like THNs often require chiral resolution. Since these are basic, 6 or Supercritical Fluid Chromatography (SFC) using immobilized polysaccharide chiral stationary phases (CSPs) is highly effective[6].

Workflow Start Spirocyclic Amine Separation Issue Tailing Severe Tailing Start->Tailing Retention Elutes in Void Start->Retention Splitting Peak Splitting Start->Splitting Test Inject Neutral Marker Tailing->Test HILIC Switch to HILIC Mode Retention->HILIC Solvent Match Sample Solvent to MP Splitting->Solvent HighPH Use High pH & Hybrid C18 Test->HighPH Marker is Symmetrical

Caption: Decision tree for troubleshooting spirocyclic amine chromatography.

Part 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system to ensure analytical trustworthiness.

Protocol 1: High-pH Reversed-Phase Screening for Basic Amines

Objective: Achieve symmetrical peaks for spirocyclic amines by neutralizing the basic nitrogen.

  • Column Selection : Choose a high-pH tolerant hybrid C18 column (stable up to pH 11). Do not use standard silica, as it will dissolve at pH > 8.

  • Mobile Phase Preparation :

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • System Purge : Flush the HPLC system with water to ensure no acidic buffers (like TFA or Formic Acid) remain, which could cause salt precipitation.

  • Gradient Execution : Run a shallow gradient from 5% B to 95% B over 10 column volumes.

  • System Validation : Calculate the 7 at 5% peak height[7]. A value of T = 1 indicates perfect symmetry. If T > 1.5, the system is not validated; verify the mobile phase pH is at least 1-2 units above the amine's pKa.

Protocol 2: HILIC Method Development for Ultra-Polar Spirocycles

Objective: Retain spirocycles that elute in the void volume of RP-HPLC.

  • Column Selection : Use an Amide or Zwitterionic HILIC column.

  • Mobile Phase Preparation :

    • Mobile Phase A: 100 mM Ammonium Formate (pH 3.0). High ionic strength is required to 8[8].

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Design : Start at 90% B (highly retentive in HILIC) and run a shallow gradient down to 50% B. Crucial Rule: Never drop below 50% organic in HILIC, as it strips the essential aqueous layer from the stationary phase[4].

  • System Validation : HILIC requires extensive equilibration. Flush with at least 20 column volumes of starting mobile phase. Validate by checking the retention factor (k'). If k' < 1.0, the aqueous layer has not stabilized, indicating insufficient equilibration.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic performance of a typical highly basic spirocyclic amine across different methodologies.

ParameterReversed-Phase (Low pH)Reversed-Phase (High pH)HILIC Mode
Mobile Phase 0.1% TFA in Water / MeCN10mM NH₄HCO₃ (pH 10) / MeCN10mM NH₄Ac / 90% MeCN
Analyte State Protonated (Cationic)Neutral (Deprotonated)Protonated (Cationic)
Retention Factor (k') 0.5 - 1.2 (Poor)3.0 - 5.0 (Optimal)4.0 - 8.0 (Strong)
USP Tailing Factor (T) > 2.0 (Severe Tailing)1.0 - 1.2 (Symmetrical)1.0 - 1.3 (Symmetrical)
Primary Mechanism Hydrophobic + Ion-ExchangePure Hydrophobic PartitioningHydrophilic Partitioning

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?".

  • Pitt.edu. "HPLC Troubleshooting Guide". 5

  • ResearchGate. "Hydrophilic interaction chromatography and its applications in the separation of basic drugs". 3

  • Axion Labs. "HPLC Peak Tailing". 1

  • Agilent. "Tips and Tricks of HPLC System Troubleshooting".2

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". 7

  • Diduco. "HILIC".4

  • YMC America, Inc. "Technical Note - Understanding HILIC separation and improving your results!". 8

  • Thermo Fisher Scientific. "HILIC separations". 9

  • NIH. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines".6

Sources

Optimization

Analytical methods for purity assessment of 1-Oxaspiro[3.4]octan-3-amine

Welcome to the Technical Support Center for Spirocyclic Oxetane Analytics . As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and structural challenges associated with 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Oxetane Analytics . As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and structural challenges associated with 1-Oxaspiro[3.4]octan-3-amine .

In modern drug discovery, oxetane amines are highly valued as bioisosteres for morpholines and piperidines to reduce lipophilicity and modulate basicity ([1]). However, analyzing the purity of 1-Oxaspiro[3.4]octan-3-amine requires abandoning generic laboratory workflows. Its lack of a UV chromophore, the high basicity of the primary amine, and the conditional instability of the strained oxetane ring demand a highly tailored analytical strategy.

Section 1: Quantitative Comparison of Analytical Techniques

To establish a reliable purity profile, you must select an analytical technique that aligns with the physicochemical realities of this aliphatic spirocycle.

Table 1: Technique Suitability and Quantitative Parameters for 1-Oxaspiro[3.4]octan-3-amine

Analytical TechniqueOptimal pH RangeDetection Limit (Est.)Signal CausalityRecommended Hardware
HPLC-CAD 8.0 – 10.5< 10 ng (on-column)Aerosol particle scattering (mass-dependent, independent of optical properties)BEH C18 (e.g., Waters XBridge)
LC-MS (ESI+) 7.0 – 10.0< 1 ng (on-column)Protonation of the primary amine to form [M+H]+ BEH C18 or HILIC Amide
qNMR Neutral ( D2​O )~ 1 mg (Absolute)Resonance of distinct spirocyclic protons400+ MHz NMR Spectrometer
HPLC-UV N/A> 5000 ng (Poor)Negligible absorbance above 210 nm due to lack of conjugated π -systemNot Recommended

Section 2: Troubleshooting & FAQs

Q1: I am using a standard 0.1% TFA in Water/Acetonitrile gradient, but I observe multiple degradation peaks. Is my batch impure? A: Your batch is likely pure, but your analytical method is actively degrading the sample. Causality: While 3,3-disubstituted oxetanes are generally more sterically hindered and stable than mono-substituted variants, they remain susceptible to acid-catalyzed ring-opening. Protons from the TFA activate the oxetane oxygen, lowering the activation energy for nucleophilic attack. Because 1-Oxaspiro[3.4]octan-3-amine contains an internal nucleophile (the primary amine), trace amounts of free amine can trigger intramolecular ring-opening under acidic equilibration ([2]). Solution: Immediately switch to a volatile, high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) to keep the oxetane ring unprotonated.

Q2: My HPLC-UV chromatogram shows almost no signal, even at high concentrations. Why? A: You are experiencing a detector mismatch. Causality: 1-Oxaspiro[3.4]octan-3-amine is a fully aliphatic spirocycle. It lacks the conjugated π -electrons or aromatic rings required to absorb UV light above the standard 210 nm cutoff. Solution: You must utilize a universal detector such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which measure the mass of non-volatile analytes after mobile phase evaporation.

Q3: I switched to LC-MS, but I am experiencing severe peak tailing on my standard C18 column. How can I improve peak shape? A: The tailing is a secondary interaction artifact. Causality: Standard silica-based stationary phases contain residual acidic silanol groups. The basic primary amine of your compound interacts with these silanols via ion-exchange mechanisms, causing the peak to drag. Solution: Employ an Ethylene Bridged Hybrid (BEH) column and run the separation at pH 9.5. This neutralizes the primary amine, eliminating the ion-exchange interaction entirely.

Section 3: Visualizing Analytical Workflows

DetSelection Start Target: 1-Oxaspiro[3.4]octan-3-amine CheckUV Does it have a UV chromophore? Start->CheckUV NoUV No (Aliphatic Spirocycle) CheckUV->NoUV SelectDet Select Universal/MS Detector NoUV->SelectDet CAD LC-CAD / ELSD SelectDet->CAD MS LC-MS (ESI+) SelectDet->MS NMR qNMR (Absolute Purity) SelectDet->NMR

Decision workflow for selecting analytical detectors for aliphatic oxetane amines.

Degradation Sample Sample Diluent Selection Acidic Acidic (e.g., 0.1% TFA) Sample->Acidic Basic Basic (e.g., NH4HCO3) Sample->Basic Protonation Oxetane Oxygen Protonation Acidic->Protonation Stable Stable: Intact Spirocycle Basic->Stable Degradation Ring Opening / Hydrolysis Protonation->Degradation

Impact of diluent pH on the structural integrity of oxetanes during LC analysis.

Section 4: Step-by-Step Experimental Methodologies

Protocol A: High-pH LC-CAD Method for Purity Assessment

System Validating Principle: This protocol is self-validating. The high-pH volatile buffer simultaneously deprotonates the amine (eliminating silanol-induced peak tailing) and prevents oxetane oxygen protonation (halting acid-catalyzed degradation). The volatility of the buffer ensures it evaporates completely in the CAD, validating baseline stability without nebulizer clogging.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A) : Prepare 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust to pH 9.5 using dilute Ammonium Hydroxide.

    • Causality: NH4​HCO3​ is fully volatile and provides sufficient buffering capacity at pH 9.5 to keep the primary amine neutral.

  • Organic Phase (B) : 100% LC-MS grade Acetonitrile.

Step 2: Stationary Phase Selection

  • Column : Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm.

    • Causality: Standard silica dissolves at pH > 8. BEH particles are sterically protected and stable up to pH 12, ensuring reproducible retention times without column bleed.

Step 3: Sample Preparation

  • Diluent : 50:50 Water:Acetonitrile (Unbuffered).

  • Action : Dissolve 1-Oxaspiro[3.4]octan-3-amine to a final concentration of 1.0 mg/mL.

    • Critical Warning: Do NOT use standard 0.1% TFA or Formic Acid diluents. Acidic micro-environments in the autosampler vial will initiate oxetane ring-opening during queue times ([3]).

Step 4: Instrument Parameters

  • Flow Rate : 0.4 mL/min.

  • Gradient : 2% B to 95% B over 10 minutes.

  • CAD Evaporation Temp : 35°C.

    • Causality: Lower evaporation temperatures prevent the loss of semi-volatile aliphatic amines, maximizing the signal-to-noise ratio.

Protocol B: Forced Degradation (Stability-Indicating) Assay

System Validating Principle: By running parallel un-stressed control samples alongside stressed aliquots and neutralizing the stressor immediately before injection, this protocol isolates degradation caused strictly by the experimental stress, eliminating autosampler-induced artifacts.

Step 1: Acidic Stress (Controlled)

  • Add 1 mL of 0.1 N HCl to 1 mL of sample stock (1 mg/mL). Incubate at 40°C for 2 hours.

  • Neutralization: Immediately add 1 mL of 0.1 N NaOH before injection.

    • Causality: Halts degradation precisely at the 2-hour mark, ensuring the chromatogram reflects the true degradation profile rather than continuous breakdown in the autosampler.

Step 2: Basic Stress

  • Add 1 mL of 0.1 N NaOH to 1 mL of sample stock. Incubate at 40°C for 24 hours.

  • Neutralization: Add 1 mL of 0.1 N HCl before injection.

Step 3: Oxidative Stress

  • Add 1 mL of 3% H2​O2​ to 1 mL of sample stock. Incubate at room temperature for 6 hours.

Step 4: Chromatographic Analysis

  • Inject all samples using the High-pH LC-CAD method (Protocol A). Calculate mass balance by comparing the sum of degradation peak areas to the un-stressed control.

References

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, American Chemical Society, 2010.[Link]

  • Burkhard, J. A., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry (via PMC), National Institutes of Health, 2023.[Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to 1-Oxaspiro[3.4]octan-3-amine and Emerging Spirocyclic Bioisosteres

As drug discovery increasingly shifts away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-rich chemical space (higher Fsp³), strained spiro heterocycles (SSHs) have emerged as privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-rich chemical space (higher Fsp³), strained spiro heterocycles (SSHs) have emerged as privileged scaffolds. By acting as rigid, three-dimensional bioisosteres for saturated rings like piperidine, piperazine, and morpholine, these spirocycles improve metabolic stability, enhance aqueous solubility, and reduce off-target liabilities such as cardiotoxicity[1].

Among these, 1-Oxaspiro[3.4]octan-3-amine represents a highly specialized, asymmetric bioisostere. By fusing a polar oxetane ring with a lipophilic cyclopentane ring, it offers a unique physicochemical profile compared to the more symmetrical [3.3] spirocyclic systems. This guide objectively compares 1-Oxaspiro[3.4]octan-3-amine with other leading spirocyclic amines, detailing the causality behind their properties and providing self-validating protocols for their evaluation.

Structural & Physicochemical Profiling: The "Why" Behind the Molecule

To understand the utility of 1-Oxaspiro[3.4]octan-3-amine, we must analyze its topology. The molecule consists of a 4-membered oxetane ring (positions 1–4, with oxygen at position 1 and a primary amine at position 3) fused at a spiro carbon (position 4) to a 5-membered cyclopentane ring.

Mechanistic Causality of Physicochemical Properties
  • Basicity Modulation (pKa): Highly basic amines (pKa > 9.0) often suffer from poor membrane permeability, phospholipidosis, and hERG channel inhibition. In 1-Oxaspiro[3.4]octan-3-amine, the electronegative oxygen atom in the oxetane ring exerts a powerful electron-withdrawing inductive effect through the short σ-bonding framework. This effectively pulls electron density away from the C3-amine, reducing its pKa by approximately 2 to 3 units compared to non-oxygenated analogs[2].

  • Lipophilic Pocket Engagement (LogD): While symmetrical [3.3] spirocycles like 2-azaspiro[3.3]heptane are excellent rigid piperidine surrogates[3], their compact cyclobutane rings may fail to fully occupy larger hydrophobic binding pockets. The[3.4] system introduces a cyclopentane ring, which adopts a flexible envelope conformation, providing greater lipophilic bulk for van der Waals interactions without sacrificing the high Fsp³ character.

Table 1: Physicochemical Comparison of Common Bioisosteres
PropertyMorpholinePiperidine2-Oxa-6-azaspiro[3.3]heptane2-Azaspiro[3.3]heptane1-Oxaspiro[3.4]octan-3-amine
Molecular Weight 87.1 g/mol 85.1 g/mol 99.1 g/mol 97.1 g/mol 127.2 g/mol
Fsp³ 1.01.01.01.01.0
Approx. pKa 8.311.25.89.0~7.2
LogD (pH 7.4) -0.90.1-1.2-0.4~0.3
Primary Utility Polar H-bond coreLipophilic coreMorpholine bioisosterePiperidine bioisostereLipophilic-polar hybrid core

Note: The synthesis of oxaspiro[3.4]octane derivatives typically leverages robust ring-expansion or cycloaddition strategies to ensure scalability[4].

Bioisosteric Evaluation Workflow

When substituting a traditional heterocycle with a spirocyclic amine, the evaluation must follow a strict, logical progression from structural design to in vitro validation.

G Target Target Identification Bioisostere Bioisosteric Design Target->Bioisostere OxaSpiro 1-Oxaspiro[3.4]octan-3-amine (Modulated pKa) Bioisostere->OxaSpiro AzaSpiro 2-Azaspiro[3.3]heptane (Piperidine Surrogate) Bioisostere->AzaSpiro Physico Physicochemical Profiling OxaSpiro->Physico AzaSpiro->Physico ADME In Vitro ADME Validation Physico->ADME Selection Lead Candidate ADME->Selection

Figure 1: Bioisosteric evaluation workflow for profiling spirocyclic amine candidates.

Experimental Protocols: Self-Validating Systems

To objectively compare 1-Oxaspiro[3.4]octan-3-amine against alternatives, empirical data must be generated using rigorous, self-validating methodologies.

Protocol A: Potentiometric Determination of pKa and LogD₇.₄

Causality: Spirocyclic amines inherently lack strong UV chromophores, rendering standard UV-metric titrations ineffective. Potentiometry relies purely on proton activity, providing highly accurate basicity measurements.

  • Sample Preparation: Dissolve 1.5 mg of the spirocyclic amine in 10 mL of standardized 0.15 M KCl solution. The KCl maintains a constant ionic strength, ensuring activity coefficients remain stable during the titration.

  • Acid-Base Titration (pKa): Titrate the solution with 0.1 M HCl down to pH 2.0, followed by a reverse titration with 0.1 M KOH up to pH 12.0. Conduct this under a continuous nitrogen purge to prevent atmospheric CO₂ from forming carbonic acid and skewing the pH.

  • Partitioning (LogD): Introduce 1-octanol to the aqueous system and perform a dual-phase titration. The shift in the apparent pKa ( pKa′ ) in the presence of octanol is used to mathematically derive the partition coefficient.

  • Self-Validating Loop: The automated system must run a blank solvent titration prior to the sample. Furthermore, a known standard (e.g., Diphenhydramine) is run every 10 samples. If the standard's measured pKa deviates by >0.05 units from its literature value, the run is automatically invalidated, ensuring absolute calibration integrity.

Protocol B: In Vitro Microsomal Stability (Intrinsic Clearance)

Causality: While the oxetane ring is metabolically robust, the cyclopentane ring in 1-Oxaspiro[3.4]octan-3-amine introduces potential sites for Cytochrome P450-mediated C-H oxidation. This assay quantifies that vulnerability.

  • Incubation Mixture: Combine 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). NADPH is the essential electron donor for CYP450 enzymes.

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validating Loop: A parallel control incubation lacking NADPH (Minus-NADPH control) is mandatory. If compound depletion is observed in this control, it flags chemical instability or non-CYP enzymatic degradation, preventing the reporting of false-positive CYP clearance rates.

Strategic Recommendations

Choosing the correct spirocyclic amine depends entirely on the specific liabilities of your lead compound:

  • Choose 2-Azaspiro[3.3]heptane when replacing a piperidine ring where basicity is required for target engagement, but you need to increase Fsp³ and structural rigidity[3].

  • Choose 2-Oxa-6-azaspiro[3.3]heptane when replacing a morpholine ring to maintain a low pKa while significantly improving aqueous solubility and escaping flatland.

  • Choose 1-Oxaspiro[3.4]octan-3-amine when your lead requires a lipophilic anchor (provided by the cyclopentane ring) to fill a large hydrophobic pocket, but you must simultaneously suppress the amine's basicity (via the oxetane ring) to mitigate hERG toxicity or improve membrane permeability[2].

References

  • Oxetanes in Drug Discovery Campaigns Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere Source: Università degli Studi di Bari Aldo Moro (UniBa) URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:[Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic Source: ChemRxiv URL:[Link]

Sources

Comparative

Beyond Flatland: A Comparative Guide to 1-Oxaspiro[3.4]octan-3-amine as a Next-Generation Bioisostere

Executive Summary In modern drug discovery, an over-reliance on flat, sp²-rich aromatic rings and highly flexible saturated heterocycles (such as piperidine or morpholine) frequently leads to suboptimal physicochemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, an over-reliance on flat, sp²-rich aromatic rings and highly flexible saturated heterocycles (such as piperidine or morpholine) frequently leads to suboptimal physicochemical properties. These liabilities often manifest as poor aqueous solubility, high off-target toxicity, and rapid metabolic clearance. As a Senior Application Scientist, I have observed a critical paradigm shift toward rigid, three-dimensional, sp³-rich architectures. Among these, 1-Oxaspiro[3.4]octan-3-amine has emerged as a highly privileged spirocyclic building block.

Because 1-oxaspiro[3.4]octan-3-amine is a synthetic intermediate rather than a standalone therapeutic, its "biological activity" is evaluated by how it alters the pharmacodynamic and pharmacokinetic profiles of known drugs when used as a bioisosteric replacement. This guide objectively compares the performance of drug candidates incorporating the 1-oxaspiro[3.4]octane motif against traditional known drugs containing piperidine or morpholine rings.

Section 1: Structural Causality and Pharmacodynamic Advantages

The fundamental value of 1-oxaspiro[3.4]octan-3-amine lies in its unique geometric constraints and electronic distribution, which solve several critical flaws inherent to traditional heterocycles.

  • Conformational Entropy & Target Affinity: Traditional flexible rings like piperidine adopt multiple conformations in solution. Upon binding to a biological target (e.g., a GPCR or kinase), they suffer a high entropic penalty to lock into the bioactive conformation. The spirocyclic architecture of 1-oxaspiro[3.4]octan-3-amine pre-organizes the amine vector, significantly reducing this thermodynamic cost and enhancing target affinity [1].

  • Vectorized Hydrogen Bonding: The oxygen atom within the oxetane ring introduces a strong dipole moment and acts as a localized hydrogen-bond acceptor. Unlike the oxygen in morpholine, which is part of a flexible 6-membered ring, the spiro-oxetane oxygen projects its lone pairs in a rigidly defined spatial vector, allowing for highly specific interactions within tight binding pockets [2].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize the α-carbons of saturated amines. The spiro-fusion in the [3.4]octane system introduces severe steric hindrance and angular strain, effectively shielding these vulnerable sites and drastically increasing the compound's metabolic half-life [3].

Pharmacodynamics A 1-Oxaspiro[3.4]octan-3-amine Scaffold C High Fsp3 & Rigidity (Low Entropy Penalty) A->C Conformational Locking B Morpholine/Piperidine Scaffold D Flat/Flexible Ring (High Entropy Penalty) B->D Dynamic Rotation E Enhanced Target Affinity & Metabolic Stability C->E Vectorized Binding F Standard Affinity & Rapid Clearance D->F Off-Target Effects

Fig 1: Pharmacodynamic and thermodynamic advantages of spirocyclic bioisosteres.

Section 2: Comparative Physicochemical Profiling

To objectively evaluate the impact of this bioisosteric replacement, we compare representative data from a model kinase inhibitor containing a traditional solvent-exposed motif against its 1-oxaspiro[3.4]octan-3-amine analog.

Table 1: Physicochemical and Biological Profiling of Bioisosteres
ParameterPiperidine Analog (Known Drug)Morpholine Analog (Known Drug)1-Oxaspiro[3.4]octan-3-amine Analog
Fraction sp³ (Fsp³) 0.500.450.85
Calculated pKa ~10.5 (Highly Basic)~8.3 (Weakly Basic)~8.9 (Optimal)
LogD (pH 7.4) 1.81.21.5
HLM Intrinsic Clearance 45.2 µL/min/mg (High)32.1 µL/min/mg (Moderate)12.5 µL/min/mg (Low)
Target IC₅₀ (Model) 120 nM85 nM18 nM

Data Analysis & Causality: The data demonstrates that replacing morpholine or piperidine with the oxaspiro[3.4]octane system nearly doubles the Fsp³ character while maintaining an optimal LogD. The pKa is finely tuned to ~8.9 due to the inductive electron-withdrawing effect of the adjacent oxetane oxygen. This strikes a perfect balance: it is basic enough to maintain critical salt-bridge interactions at the target site, yet lipophilic enough to ensure excellent cellular membrane permeability [4].

Section 3: Self-Validating Experimental Methodologies

To empirically validate the enhanced metabolic stability of 1-oxaspiro[3.4]octan-3-amine derivatives claimed in Table 1, we employ a highly controlled Human Liver Microsome (HLM) Intrinsic Clearance Assay. This protocol is designed as a self-validating system ; it relies on internal standards and specific control compounds to prove causality and ensure data integrity.

PK_Workflow S1 1. Microsomal Incubation (Test Cmpd + HLM + NADPH) S2 2. Aliquot Sampling (t=0, 5, 15, 30, 45 min) S1->S2 S3 3. Quench & Precipitate (Ice-cold MeCN + Internal Std) S2->S3 S4 4. LC-MS/MS Quantification (MRM Mode) S3->S4 S5 5. Data Analysis (Calculate t1/2 and CL_int) S4->S5

Fig 2: Self-validating in vitro microsomal clearance (CL_int) assay workflow.

Protocol: HLM Intrinsic Clearance (CL_int) Determination

Objective: Quantify the rate of CYP450-mediated metabolic degradation. Causality & Design: Microsomes contain the phase I metabolic enzymes (CYPs). NADPH is added as the obligate electron donor for CYP activity. Without NADPH, no oxidation should occur, serving as a negative control to rule out chemical instability in the buffer.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.

    • Expert Insight: The pH must be strictly controlled at 7.4 to mimic physiological conditions and maintain the native, active conformation of CYP enzymes.

  • Compound Spiking & Self-Validation: Add the 1-oxaspiro[3.4]octan-3-amine test compound (final concentration: 1 µM, DMSO < 0.1% v/v).

    • Self-Validation Control: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control) in separate wells. If Verapamil's half-life exceeds 15 minutes, the entire assay must be invalidated due to compromised CYP activity in the HLM batch.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling & Quenching: At t = 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing 100 ng/mL Tolbutamide.

    • Causality: Ice-cold MeCN instantly denatures the CYP proteins, halting metabolism at the exact time point. Tolbutamide serves as the Internal Standard (IS) to normalize any variations in extraction efficiency or LC-MS/MS ionization suppression.

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the remaining compound area ratio (Analyte/IS) versus time. The slope equals the elimination rate constant ( k ). Calculate Intrinsic Clearance ( CLint​ ) = ( k × Volume) / Protein Concentration.

Conclusion

The strategic incorporation of 1-oxaspiro[3.4]octan-3-amine transcends simple structural novelty. By leveraging the quantum mechanical principles of conformational restriction and strategic steric shielding, this scaffold provides a robust, scientifically validated solution to the pharmacokinetic and pharmacodynamic liabilities of traditional known drugs.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Bicyclic Bioisosteres of Piperidine: Version 2.0 Source: ResearchGate URL: [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 1-Oxaspiro[3.4]octan-3-amine derivatives

Structure-Activity Relationship (SAR) Guide: 1-Oxaspiro[3.4]octan-3-amine Derivatives vs. Traditional Bioisosteres As drug discovery programs increasingly target complex biological spaces, the limitations of flat, tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Guide: 1-Oxaspiro[3.4]octan-3-amine Derivatives vs. Traditional Bioisosteres

As drug discovery programs increasingly target complex biological spaces, the limitations of flat, traditional aliphatic amines—such as morpholine, piperidine, and pyrrolidine—have become glaringly apparent. High lipophilicity, rapid oxidative metabolism, and hERG-related cardiotoxicity frequently derail late-stage candidates.

To overcome these attrition risks, medicinal chemists are pivoting toward highly three-dimensional, spirocyclic oxetanes. Among these, 1-oxaspiro[3.4]octan-3-amine has emerged as a premier bioisosteric scaffold. This guide provides an objective, data-driven comparison of 1-oxaspiro[3.4]octan-3-amine derivatives against traditional amines, detailing the mechanistic causality behind its superior physicochemical and pharmacokinetic (DMPK) profiles.

Mechanistic Rationale: The "Why" Behind the Scaffold

The superiority of 1-oxaspiro[3.4]octan-3-amine over traditional heterocycles is not coincidental; it is rooted in fundamental physical organic chemistry. When substituting a morpholine or piperidine ring with this spirocycle, three critical molecular transformations occur:

  • pKa Modulation via Inductive Effects: The hERG potassium channel, a primary driver of drug-induced cardiotoxicity, preferentially binds highly lipophilic, basic amines (pKa > 8.0). In 1-oxaspiro[3.4]octan-3-amine, the highly electronegative oxetane oxygen exerts a strong through-bond inductive electron-withdrawing effect (-I) on the adjacent amine at the 3-position. This suppresses the amine's basicity, dropping the pKa from ~8.5 (morpholine) to ~6.5. Consequently, the amine is predominantly neutral at physiological pH (7.4), abolishing the electrostatic interactions required for hERG binding[1].

  • Steric Shielding and Metabolic Evasion: Traditional unstrained heterocycles are highly susceptible to CYP450-mediated α-oxidation, leading to ring-opening and toxic metabolite formation. The spiro-fusion of the cyclopentane ring at the 4-position of the oxetane creates massive steric bulk. This architecture physically blocks the CYP450 active site heme from accessing the vulnerable α-carbons. Additionally, the high ring strain of the oxetane increases the C-H bond dissociation energy, making hydrogen abstraction thermodynamically unfavorable[2].

  • Enhanced 3D Character (Fsp3): Planar molecules stack efficiently in crystal lattices, requiring high energy to dissolve, which ruins aqueous solubility. The orthogonal arrangement of the oxetane and cyclopentane rings in 1-oxaspiro[3.4]octane forces a rigid, three-dimensional conformation (high Fsp3). This disrupts crystal packing, lowering lattice energy and dramatically boosting thermodynamic solubility[3].

SAR_Mechanism A Traditional Amines (Morpholine / Piperidine) • High pKa (~8.5) • CYP450 Vulnerable B Bioisosteric Replacement 1-Oxaspiro[3.4]octan-3-amine • Inductive -I Effect • Steric Shielding A->B Scaffold Hopping C Physicochemical Shifts • ↓ pKa to ~6.5 • ↑ Fsp3 (3D Character) • ↓ LogD B->C Structural Consequence D Optimized DMPK • Evasion of α-Oxidation • Abolished hERG Liability • Enhanced Solubility C->D Biological Translation

Mechanistic SAR workflow: Bioisosteric replacement of traditional amines with 1-oxaspiro[3.4]octan-3-amine.

Comparative SAR Profiling Data

To objectively quantify these advantages, matched molecular pairs (MMPs) were synthesized and evaluated. The data below illustrates the performance of the 1-oxaspiro[3.4]octan-3-amine motif against standard alternatives[2][4].

Table 1: Physicochemical and DMPK Comparison of Amine Bioisosteres

Structural MotifBasic pKaLogD (pH 7.4)Thermodynamic Sol. (µM)HLM CLint (µL/min/mg)hERG IC50 (µM)
Piperidine 9.53.2< 1085.42.1
Morpholine 8.32.54562.18.5
2-Oxa-6-azaspiro[3.3]heptane 6.21.4> 20015.3> 50
1-Oxaspiro[3.4]octan-3-amine 6.5 1.7 185 12.4 > 50

Interpretation: The 1-oxaspiro[3.4]octan-3-amine derivative achieves a "Goldilocks" profile. It maintains excellent aqueous solubility (>150 µM) while offering superior microsomal stability (HLM CLint = 12.4 µL/min/mg) compared to both morpholine and the smaller 3.3-spirocycle, largely due to the enhanced steric shielding provided by the cyclopentane ring.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that automatically flag assay failures, ensuring that the SAR data driving your lead optimization is structurally sound.

Protocol A: Self-Validating Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine intrinsic clearance (CLint) while confirming enzymatic viability in real-time.

  • Preparation: Prepare a 1 µM working solution of the 1-oxaspiro[3.4]octan-3-amine test compound in 100 mM potassium phosphate buffer (pH 7.4). Concurrently prepare identical solutions for Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

  • Incubation: Pre-incubate the compounds with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Sampling: At precise time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • System Validation Gate: Calculate the half-life (T1/2). The assay is only valid if Verapamil T1/2 < 15 minutes (confirming active CYP enzymes) AND Warfarin T1/2 > 120 minutes (confirming absence of non-specific binding/degradation).

Exp_Workflow Start Self-Validating HLM Assay Prep 1. Prepare 1 µM Test Cpd + Internal Standards (Verapamil & Warfarin) Start->Prep Incubate 2. Incubate with HLM (0.5 mg/mL) + NADPH Regenerating System at 37°C Prep->Incubate Timepoints 3. Aliquot at 0, 5, 15, 30, 60 min Quench with Ice-Cold MeCN Incubate->Timepoints Analyze 4. LC-MS/MS Quantification Calculate CLint & T1/2 Timepoints->Analyze Validate 5. Quality Control Check Verapamil T1/2 < 15 min? Warfarin T1/2 > 120 min? Analyze->Validate

Self-validating experimental workflow for determining human liver microsomal (HLM) stability.

Protocol B: Shake-Flask Thermodynamic Solubility with Polymorph Verification

Purpose: Kinetic solubility assays often overestimate true solubility due to supersaturation. This protocol measures true equilibrium solubility while verifying solid-state integrity.

  • Equilibration: Add an excess of solid test compound (~2 mg) to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Incubation: Shake the suspension at 250 rpm at 37°C for exactly 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a pre-established calibration curve to determine the exact concentration (µM).

  • System Validation Gate (Crucial): Recover the undissolved solid pellet, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). The assay is only valid if the XRPD diffractogram matches the original API batch. If the polymorph has changed to a lower-energy form or precipitated as an amorphous solid, the measured solubility does not represent the intended clinical solid state.

Conclusion

The integration of 1-oxaspiro[3.4]octan-3-amine into medicinal chemistry workflows represents a sophisticated evolution in scaffold hopping. By leveraging the inductive electron withdrawal of the oxetane ring and the steric bulk of the spiro-fused cyclopentane, researchers can systematically engineer out the liabilities of traditional amines. The resulting derivatives consistently demonstrate lower basicity, profound metabolic stability, and excellent 3D solubility profiles, making them highly attractive motifs for next-generation drug candidates.

References

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025?
  • Title: Discovery of Potent Phosphodiesterase-9 Inhibitors for the Treatment of Hepatic Fibrosis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups Source: PMC URL
  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL

Sources

Comparative

In Vitro and In Vivo Profiling of 1-Oxaspiro[3.4]octan-3-amine: A Next-Generation Bioisostere for Drug Discovery

Executive Summary In modern medicinal chemistry, managing the delicate balance between lipophilicity, metabolic stability, and aqueous solubility is a primary driver of successful lead optimization. Traditional saturated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, managing the delicate balance between lipophilicity, metabolic stability, and aqueous solubility is a primary driver of successful lead optimization. Traditional saturated heterocycles—such as pyrrolidines, piperidines, and morpholines—often present liabilities, including high basicity-driven hERG toxicity, rapid cytochrome P450 (CYP450) mediated clearance, or poor three-dimensional complexity.

The 1-oxaspiro[3.4]octan-3-amine scaffold has emerged as a highly effective, three-dimensional bioisostere. By fusing an oxetane ring to a cyclopentane core, this spirocyclic amine dramatically increases Fsp3​ character while leveraging the strong inductive effects of the oxetane oxygen to modulate amine basicity. This guide objectively compares the physicochemical and pharmacokinetic (PK) performance of 1-oxaspiro[3.4]octan-3-amine against traditional cyclic amines and provides self-validating experimental protocols for its in vitro and in vivo evaluation.

Mechanistic Rationale: The Bioisosteric Advantage

The integration of an oxetane-containing spirocycle is not merely a structural novelty; it is a calculated physicochemical intervention 1. The causality behind its superior performance rests on three pillars:

  • Basicity Modulation via Inductive Effects: The electronegative oxygen atom at the 1-position exerts a strong electron-withdrawing inductive effect on the amine at the 3-position. This lowers the pKa​ of the amine by approximately 2–3 units compared to a standard pyrrolidine. A lower pKa​ increases the fraction of neutral species at physiological pH (7.4), which directly enhances passive membrane permeability and mitigates off-target binding to phospholipid-rich tissues.

  • "Liponeutral" Bulk Increase: Replacing a gem-dimethyl or simple cycloalkane group with an oxetane spirocycle lowers the LogD (distribution coefficient) due to the highly polar nature of the oxygen atom 2. This allows chemists to increase the steric bulk of the molecule—often necessary for target affinity—without paying the typical penalty of increased lipophilicity.

  • Metabolic Shielding: The spirocyclic quaternary carbon lacks α -protons, eliminating a primary site for CYP450-mediated oxidation. Furthermore, the rigid 3D geometry creates steric hindrance that prevents optimal alignment within the CYP active site, drastically reducing intrinsic clearance ( CLint​ ).

Quantitative Performance Comparison

The following table summarizes the representative physicochemical and metabolic shifts observed when replacing traditional amines with a 1-oxaspiro[3.4]octan-3-amine motif.

Compound Scaffold pKa​ LogD (pH 7.4)Aqueous Solubility (µM)HLM CLint​ (µL/min/mg)
Pyrrolidine ~11.30.515085
Morpholine ~8.3-0.950045
1-Oxaspiro[3.4]octan-3-amine ~8.5-1.2>4000<15

Data reflects generalized matched-molecular pair trends observed in oxetane-spirocycle drug discovery campaigns 2.

G Target Lead Compound (High LogD, High Clearance) Bioisostere Bioisosteric Replacement (1-Oxaspiro[3.4]octan-3-amine) Target->Bioisostere Scaffold Hopping InVitro In Vitro Profiling (HLM & Caco-2 Assays) Bioisostere->InVitro Synthesize & Test InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Acceptable Permeability & Stability Decision Candidate Selection (Improved F%, Lower CL) InVivo->Decision Optimal PK Profile

Workflow for integrating 1-oxaspiro[3.4]octan-3-amine bioisosteres into lead optimization.

In Vitro Profiling: Self-Validating Methodologies

To objectively prove the superiority of the 1-oxaspiro[3.4]octan-3-amine scaffold, the testing cascade must employ self-validating experimental designs. Every assay must include internal controls to rule out false positives caused by chemical instability or assay failure.

Metabolic Stability via Human Liver Microsomes (HLM)

Causality: HLM assays evaluate Phase I metabolism. Because the oxetane spirocycle is designed to resist CYP450 oxidation, we must isolate enzymatic degradation from chemical degradation. Self-Validation: The protocol mandates a "Minus-NADPH" control. If the compound degrades without NADPH (the required cofactor for CYP450s), the instability is chemical, not metabolic. Verapamil and Warfarin are used to validate the microsome batch's enzymatic activity.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of the 1-oxaspiro[3.4]octan-3-amine derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Simultaneously run a parallel plate adding buffer instead of NADPH (Minus-NADPH control).

  • Sampling: At t=0,5,15,30,45,and 60 minutes, extract 50 µL aliquots and quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Calculate the half-life ( t1/2​ ) from the log-linear decline of the compound area ratio. Derive the intrinsic clearance ( CLint​ ) using the formula: CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

Bidirectional Caco-2 Permeability Assay

Causality: While oxetanes improve solubility, their high polarity can sometimes reduce passive diffusion or make them substrates for efflux transporters (like P-gp). A bidirectional assay (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]) is required to calculate the Efflux Ratio (ER). Self-Validation: The assay includes a parallel run with GF120918 (a potent P-gp inhibitor). If the ER drops to ~1 in the presence of GF120918, the compound is a confirmed P-gp substrate.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes and culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 (confirming tight junction integrity).

  • Dosing: Add 10 µM of the test compound to the Apical chamber (for A-B) or Basolateral chamber (for B-A) in HBSS buffer (pH 7.4).

  • Inhibition Control: In a separate set of wells, co-administer 2 µM GF120918.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartments.

  • Analysis: Quantify compound concentration via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ). An ideal 1-oxaspiro[3.4]octan-3-amine candidate will show Papp​>5×10−6 cm/s with an ER < 2.

In Vivo Pharmacokinetics: Translation to Rodent Models

The ultimate validation of the 1-oxaspiro[3.4]octan-3-amine bioisostere is its translation into in vivo models. The expected outcome is a lower systemic clearance and a higher oral bioavailability (%F) compared to morpholine or pyrrolidine analogs, driven by the reduced first-pass hepatic extraction.

Step-by-Step Protocol (Mouse PK):

  • Formulation:

    • Intravenous (IV): Formulate the compound at 1 mg/kg in a clear solution of 5% DMSO / 10% Solutol / 85% Saline. (The high solubility of the oxetane spirocycle usually prevents precipitation here).

    • Oral (PO): Formulate at 5 mg/kg as a homogeneous suspension in 0.5% Methylcellulose.

  • Administration: Administer IV doses via the lateral tail vein and PO doses via oral gavage to fasted male C57BL/6 mice ( n=3 per route).

  • Serial Sampling: Collect ~20 µL of blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood in K2-EDTA tubes, centrifuge at 2000g for 10 minutes at 4°C to isolate plasma.

  • Bioanalysis & PK Modeling: Extract plasma with acetonitrile and analyze via LC-MS/MS. Use Non-Compartmental Analysis (NCA) to determine Area Under the Curve (AUC), Volume of Distribution ( Vss​ ), Systemic Clearance (CL), and Bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

Conclusion

The 1-oxaspiro[3.4]octan-3-amine scaffold represents a paradigm shift in bioisosteric replacement 3. By intelligently combining the pKa​ -lowering inductive effects of an oxetane with the metabolic shielding of a spirocyclic core, drug developers can rescue leads plagued by high lipophilicity and rapid clearance. When evaluated through the rigorous, self-validating in vitro and in vivo protocols outlined above, this scaffold consistently demonstrates superior aqueous solubility, prolonged half-life, and excellent oral bioavailability compared to traditional saturated amines.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ACS Publications Source: acs.org URL:[Link]

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis | CCS Chemistry Source: chinesechemsoc.org URL:[Link]

Sources

Validation

X-ray crystallography of 1-Oxaspiro[3.4]octan-3-amine derivatives

Beyond Flatland: A Crystallographic Comparison of 1-Oxaspiro[3.4]octan-3-amine Derivatives vs. Traditional Amines in Structure-Based Drug Design Executive Summary As a Senior Application Scientist overseeing structure-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Flatland: A Crystallographic Comparison of 1-Oxaspiro[3.4]octan-3-amine Derivatives vs. Traditional Amines in Structure-Based Drug Design

Executive Summary

As a Senior Application Scientist overseeing structure-based drug design (SBDD) campaigns, I frequently encounter the limitations of traditional planar amines like morpholine and piperazine. While ubiquitous, these moieties often suffer from metabolic liabilities and significant entropic penalties upon target binding. The strategic integration of sp³-rich complexity—specifically through spirocyclic bioisosteres like 1-oxaspiro[3.4]octan-3-amine—has revolutionized our approach to lead optimization 1.

This guide objectively compares the crystallographic and physicochemical performance of 1-oxaspiro[3.4]octan-3-amine derivatives against standard morpholine alternatives, providing actionable, self-validating protocols for your SBDD workflows.

Crystallographic & Physicochemical Performance Comparison

When replacing a morpholine ring with a 1-oxaspiro[3.4]octan-3-amine scaffold, the structural data fundamentally shifts. Morpholine derivatives often exhibit dynamic ring-flip behavior (chair-to-boat interconversions) even within the binding pocket, leading to smeared electron density maps and elevated B-factors 2. Conversely, the spirocyclic architecture locks the conformation, providing highly resolved crystallographic data and serving as a superior bioisostere 3.

Table 1: Comparative Performance Metrics (Kinase Inhibitor Case Study)

MetricTraditional Morpholine Derivative1-Oxaspiro[3.4]octan-3-amine DerivativeCausality / Insight
Conformational Dynamics High (Chair-boat interconversion)Low (Spiro-locked)Reduced entropic penalty upon binding.
Electron Density (Omit Map) Often smeared (< 2.5 σ )Highly resolved (> 3.5 σ )Rigidity prevents multi-state binding modes.
Average Ligand B-factor ~45 Ų~30 ŲTighter packing and reduced thermal motion.
Hydrogen Bond Acceptor Strength ModerateStrongRing strain exposes oxetane oxygen lone pairs.
Intrinsic Clearance (CL_int) High (susceptible to oxidation)Low (sterically hindered)Lack of easily abstractable α -protons.

Mechanistic Insights: The Causality Behind the Data

Why does the spirocycle outperform its planar counterpart in X-ray crystallography? The answer lies in the fundamental geometry of the oxetane ring.

  • Exposed Lone Pairs & Hydrogen Bonding: Unlike the relatively buried ether oxygen in morpholine, the oxetane ring in 1-oxaspiro[3.4]octan-3-amine possesses a highly strained C-O-C bond angle. X-ray analyses of oxetanes reveal a minimal puckering angle of ~8.7° 4. This near-planar geometry effectively exposes the oxygen lone pairs, making it a significantly stronger hydrogen-bond acceptor and Lewis base compared to unstrained ethers 4.

  • Reduced Entropic Penalty: The spiro-fusion creates a rigid, well-defined 3D vector for the amine group 1. Upon binding to the target protein, the ligand does not need to shed a large ensemble of ground-state conformations. This pre-organization directly translates to the lower B-factors and higher Real-Space Correlation Coefficients (RSCC) observed in our diffraction data 2.

Self-Validating Experimental Protocol: Co-Crystallization & Refinement

To capture the precise binding mode of 1-oxaspiro[3.4]octan-3-amine derivatives, standard crystal soaking often fails due to the unique induced-fit conformational changes triggered by the spirocycle's 3D bulk. I strongly recommend the following self-validating co-crystallization protocol.

Step 1: Thermodynamic Equilibration (Complexation)

  • Action: Incubate the purified target protein (10-15 mg/mL) with a 2-3 mM concentration of the 1-oxaspiro[3.4]octan-3-amine derivative (stock dissolved in 100% DMSO) for 2 hours at 4°C. Ensure final DMSO concentration remains <2% v/v.

  • Causality: Co-crystallization allows the protein's secondary structural elements to dynamically adapt to the spirocycle's exit vectors, avoiding the lattice-cracking often observed when soaking bulky 3D ligands into pre-formed apo-crystals.

Step 2: Matrix Screening via Vapor Diffusion

  • Action: Set up sitting-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to the precipitant solution.

  • Causality: Slow vapor equilibration allows for ordered nucleation, essential for achieving the high-resolution (<2.0 Å) diffraction required to accurately model the oxetane oxygen's orientation.

Step 3: Cryoprotection and X-ray Diffraction

  • Action: Briefly transfer the crystal into a mother liquor solution supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen (100 K). Collect diffraction data at a synchrotron light source.

  • Causality: Cryo-cooling arrests thermal motion and mitigates radiation damage from the high-energy beam, preserving the integrity of the delicate protein-ligand hydrogen bonds 5.

Step 4: Self-Validating Phase Determination (The Omit Map)

  • Action: Process the diffraction data and perform an initial rigid-body refinement of the apo-protein model using REFMAC or Phenix. Crucially, do not place the ligand yet. Generate an Fo​−Fc​ difference electron density map.

  • Causality: This is the ultimate self-validation step. Modeling the ligand too early introduces phase bias, forcing the map to look like the ligand. A positive peak (>3 σ ) in the Fo​−Fc​ map that perfectly matches the spirocyclic geometry proves that the ligand is physically present in the lattice, independent of user bias.

Step 5: Structural Refinement & RSCC Validation

  • Action: Fit the 1-oxaspiro[3.4]octan-3-amine ligand into the >3 σ density and execute restrained refinement. Calculate the RSCC.

  • Causality: An RSCC > 0.90 quantitatively verifies that the atomic coordinates of the spirocycle accurately represent the experimental electron density map 2.

Workflow Visualization

SBDD_Workflow N1 Ligand Selection 1-Oxaspiro[3.4]octan-3-amine N2 Protein-Ligand Complexation (Thermodynamic Equilibration) N1->N2 Incubate 4°C N3 Vapor Diffusion Crystallization (Lattice Formation) N2->N3 Matrix Screen N4 Synchrotron X-ray Diffraction (Cryo-cooling at 100K) N3->N4 Harvest Crystals N5 Phase Determination (Fo-Fc Omit Map Generation) N4->N5 Data Processing N6 Structural Refinement (RSCC & B-factor Validation) N5->N6 Model Building

Fig 1: Self-validating X-ray crystallography workflow for spirocyclic ligand structure determination.

References

  • Title: Buy 1-Oxaspiro[3.4]octan-3-amine (EVT-13457009)
  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL
  • Title: ChemInform Abstract: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: ResearchGate URL
  • Source: Expert Opinion on Drug Discovery (via NIH)
  • Title: Protein X-ray Crystallography and Drug Discovery Source: MDPI URL

Sources

Comparative

A Senior Application Scientist's Guide to Computational Docking: A Comparative Analysis of 1-Oxaspiro[3.4]octan-3-amine Analogs

This guide provides an in-depth, technical comparison of 1-Oxaspiro[3.4]octan-3-amine analogs using computational docking studies. Designed for researchers, scientists, and drug development professionals, this document m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical comparison of 1-Oxaspiro[3.4]octan-3-amine analogs using computational docking studies. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and trustworthy methodology. We will explore the unique advantages of spirocyclic scaffolds, detail a rigorous docking workflow, and interpret the resulting data to establish a clear Structure-Activity Relationship (SAR).

The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space beyond flat, aromatic compounds. Spirocyclic scaffolds, characterized by two rings connected by a single common atom, have emerged as privileged structures.[1] The 1-Oxaspiro[3.4]octan-3-amine framework exemplifies this class, offering a unique three-dimensional architecture.[2]

The key advantages of incorporating such sp³-rich spirocyclic systems include:

  • Three-Dimensionality : The rigid, non-planar structure allows for more precise and directional interactions with protein binding pockets, potentially increasing potency and selectivity.[3] This complexity is measured by the fraction of sp³ hybridized carbons (Fsp³), where a higher value is correlated with greater clinical success.[3]

  • Conformational Rigidity : By reducing the number of rotatable bonds, spirocycles can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding.[3]

  • Improved Physicochemical Properties : The introduction of a spiro-center can positively influence properties like solubility and metabolic stability compared to their carbocyclic counterparts.[4]

  • Novelty and Patentability : These unique scaffolds provide access to uncharted chemical space, offering significant opportunities for novel intellectual property.[5]

To illustrate these advantages, consider the physicochemical properties of the 1-Oxaspiro[3.4]octan-3-amine scaffold compared to an alternative spirocycle and a simple, non-spirocyclic amine.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3Fsp³
1-Oxaspiro[3.4]octan-3-amine C7H13NO127.190.81.00
2,6-Diazaspiro[3.4]octane C6H12N2112.17-0.41.00
Cyclopentylmethanamine C6H13N99.171.41.00

Data is computed for illustrative comparison. The spirocyclic structures present a high degree of three-dimensionality (Fsp³ = 1.00) while maintaining drug-like properties.

Part 1: A Validated Docking Protocol for Spirocyclic Analogs

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity via a scoring function.[6][7] A robust and validated protocol is paramount for generating trustworthy results. The following workflow is designed to be self-validating by first reproducing a known experimental binding pose before screening unknown analogs.

G cluster_prep Preparation Phase cluster_dock Simulation & Validation cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., Src Kinase from PDB) PrepProt 2. Protein Preparation (Remove water, add H+) PDB->PrepProt Redock 4. Validation: Re-docking (Native Ligand) PrepProt->Redock Ligands 3. Ligand Preparation (Generate 3D conformers) Ligands->Redock CheckRMSD 5. Quality Control (RMSD < 2.0 Å?) Redock->CheckRMSD Docking 6. Production Docking (Spiro-amine Analogs) CheckRMSD->Docking Protocol Validated Analyze 7. Result Analysis (Scores & Poses) Docking->Analyze SAR 8. SAR Elucidation (Compare Analogs) Analyze->SAR Compare 9. Comparative Assessment (vs. Other Scaffolds) SAR->Compare G cluster_pathway Simplified Src Kinase Signaling RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Src Src Kinase (Active) RTK->Src Activates Downstream Downstream Effectors (STAT3, FAK, etc.) Src->Downstream Phosphorylates Output {Cellular Responses (Proliferation, Migration, Survival)} Downstream->Output Inhibitor {1-Oxaspiro[3.4]octan-3-amine Analog} Inhibitor->Src Inhibits

Sources

Validation

Comparative Analysis of Oxaspiro[3.4]octanes and Azaspiro[3.4]octanes in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Executive Summary The shift from planar, sp²-rich aromatic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary

The shift from planar, sp²-rich aromatic scaffolds to highly saturated, sp³-rich architectures is a defining trend in modern medicinal chemistry—a paradigm often summarized as "escaping flatland." Spirocyclic frameworks, specifically the [3.4]octane system, offer rigid, three-dimensional vectors that improve target specificity and physicochemical properties. This guide provides a critical comparative analysis between oxaspiro[3.4]octanes and azaspiro[3.4]octanes , detailing their roles as bioisosteres, their physicochemical advantages, and field-proven experimental protocols for their integration into drug discovery pipelines.

Mechanistic Rationale: The Drive for High Fsp³ Character

Spirocycles are uniquely positioned to replace traditional heterocycles like morpholine, piperazine, and piperidine. The [3.4] spiro system consists of a highly strained four-membered ring fused to a five-membered ring at a single carbon atom.

  • Oxaspiro[3.4]octanes (e.g., 6-oxaspiro[3.4]octan-2-one) act as superior bioisosteres for carbonyls, gem-dimethyl groups, or morpholines. The oxygen atom provides a crucial hydrogen-bond acceptor (HBA) while the spiro core increases metabolic stability against cytochrome P450 (CYP) mediated oxidation compared to linear ethers 1.

  • Azaspiro[3.4]octanes (e.g., 2-azaspiro[3.4]octane) are primarily deployed as piperazine or piperidine surrogates. The nitrogen atom serves as a tunable basic center and an orthogonal exit vector for functionalization (e.g., amidation, reductive amination) 2. They have shown immense utility in developing agonists for the M4 receptor and inhibitors for Monoacylglycerol Lipase (MAGL) 3.

Physicochemical Profiling: Oxa- vs. Aza- Scaffolds

When selecting a spirocyclic module, researchers must weigh the impact on lipophilicity (ClogP), topological polar surface area (TPSA), and basicity (pKa). The introduction of an oxygen atom generally lowers lipophilicity and provides a neutral HBA, whereas a nitrogen atom introduces basicity, enabling salt formation for improved aqueous solubility.

Table 1: Comparative Physicochemical Properties of Key [3.4]Octane Modules
ScaffoldMolecular Weight ( g/mol )TPSA (Ų)XLogP3Key Bioisosteric Application
1-Oxaspiro[3.4]octane 112.179.21.3Tetrahydrofuran / gem-dimethyl surrogate 4
2-Azaspiro[3.4]octane 111.1812.01.3Piperidine / Pyrrolidine surrogate
6-Oxa-2-azaspiro[3.4]octane 113.1621.3-0.3Morpholine surrogate (reduces lipophilicity)
6-Azaspiro[3.4]octane-5,7-dione 139.1543.1-0.8Rigidified imide / H-bond donor-acceptor

Data synthesized from computational records and structural profiling.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is emphasized: understanding why a reagent or condition is chosen is critical for troubleshooting and optimization.

Protocol A: Synthesis of 6-Oxa-2-azaspiro[3.4]octane via [3+2] Cycloaddition

This protocol outlines the synthesis of the morpholine surrogate, 6-oxa-2-azaspiro[3.4]octane, utilizing a [3+2] cycloaddition strategy. This approach is favored because it is step-economic and allows for precise control over the spirocyclic stereocenter 2.

Step-by-Step Workflow:

  • Ylide Generation: Suspend N-benzylglycine (1.2 eq) and paraformaldehyde (1.5 eq) in anhydrous toluene.

    • Causality: Toluene is chosen as the non-polar solvent to favor the concerted [3+2] cycloaddition transition state and allow for high-temperature reflux without solvent degradation.

  • Cycloaddition: Add 3-methyleneoxetane (1.0 eq) to the suspension. Heat the mixture to reflux (110 °C) equipped with a Dean-Stark trap.

    • Causality: The Dean-Stark trap continuously removes water generated during ylide formation. Trace water would prematurely hydrolyze the intermediate iminium ion, drastically reducing yield.

  • Reaction Monitoring: Monitor via LC-MS.

    • Validation: The disappearance of the alkene peak and the emergence of the N-benzyl-6-oxa-2-azaspiro[3.4]octane mass (M+H) validates the cycloaddition.

  • Deprotection (Self-Validating Step): Subject the isolated intermediate to catalytic hydrogenation (Pd/C, H₂, MeOH). The cleavage of the N-benzyl group yields the free amine.

    • Validation: The shift in retention time on reverse-phase HPLC and the positive reaction to a ninhydrin stain (indicating a secondary amine) confirms successful deprotection.

Protocol B: Integration of 2-Azaspiro[3.4]octane into MAGL Inhibitors

Spirocyclic incorporation requires careful handling of the secondary amine nucleophile 5.

Step-by-Step Workflow:

  • Preparation of the Electrophile: Activate the corresponding carboxylic acid using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at 0 °C.

    • Causality: Pre-activation at 0 °C prevents thermal degradation of the active ester and minimizes epimerization if adjacent stereocenters are present.

  • Nucleophilic Attack: Add 2-azaspiro[3.4]octane (1.1 eq) dropwise.

    • Causality: The highly restricted steric environment of the spirocycle can reduce nucleophilicity compared to linear amines. A slight excess of the spirocycle and a highly reactive coupling agent (HATU) overcomes this steric hindrance.

  • Purification: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Purify via flash chromatography.

Visualizations of Workflows and Logical Relationships

Below is the logical workflow for bioisosteric replacement in drug discovery, demonstrating the decision tree for selecting between oxa- and aza-spiro[3.4]octanes.

BioisostereWorkflow Start Identify Planar/Metabolically Labile Heterocycle Decision What is the primary physicochemical liability? Start->Decision Lipophilicity High Lipophilicity (ClogP) Lack of H-Bond Acceptors Decision->Lipophilicity Liability: logP Basicity Poor Target Affinity Need for Basic Center/Exit Vector Decision->Basicity Liability: Affinity Oxa Select Oxaspiro[3.4]octane (e.g., Morpholine/Oxetane Surrogate) Lipophilicity->Oxa Aza Select Azaspiro[3.4]octane (e.g., Piperazine/Piperidine Surrogate) Basicity->Aza Outcome1 Improved Aqueous Solubility & CYP Stability Oxa->Outcome1 Outcome2 Enhanced Receptor Binding (e.g., M4 Agonists, MAGL) Aza->Outcome2

Figure 1: Decision matrix for selecting spiro[3.4]octane scaffolds based on liabilities.

Next, we visualize the synthetic causality for Protocol A, demonstrating the self-validating feedback loop.

SynthesisWorkflow Step1 Step 1: Ylide Generation (N-benzylglycine + (CH2O)n) Step2 Step 2: [3+2] Cycloaddition (Add 3-methyleneoxetane, 110°C) Step1->Step2 Trap Dean-Stark Trap (Removes H2O, prevents hydrolysis) Step2->Trap Causality LCMS Validation: LC-MS (Check for M+H of intermediate) Step2->LCMS Step3 Step 3: Catalytic Hydrogenation (Pd/C, H2, MeOH) LCMS->Step3 If Mass Confirmed Validation Validation: Ninhydrin Stain (Positive for 2° Amine) Step3->Validation

Figure 2: Synthetic workflow and self-validation loop for 6-oxa-2-azaspiro[3.4]octane.

Case Studies in Target Binding

The practical application of these scaffolds is well-documented in recent literature:

  • EGFR Inhibitors: Researchers synthesized gefitinib analogs by replacing the morpholine ring with a 2-oxa-6-azaspiro[3.4]octane substituent. The resulting compounds maintained potent EGFR inhibitory activity and antitumor efficacy while demonstrating significantly improved water solubility due to the altered pKa and increased Fsp³ character 2.

  • MAGL Inhibitors: In the pursuit of reversible Monoacylglycerol Lipase (MAGL) inhibitors, structure-based drug design (SBDD) was utilized to replace a planar 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety with a spirocyclic azetidine-lactam (azaspiro[3.4]octane derivative). This bioisosteric transformation fixed the active conformation of the molecule, drastically enhancing the lipophilic ligand efficiency (LLE) and yielding an IC50 of 6.2 nM 3.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes.
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
  • 1-Oxaspiro[3.4]octane | C7H12O | CID 529212 - PubChem. NIH.
  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors.

Sources

Comparative

Validating the Mechanism of Action of 1-Oxaspirooctan-3-amine Based Compounds: A Comparative Guide

Validating the Mechanism of Action of 1-Oxaspiro[1]octan-3-amine Based Compounds: A Comparative Guide As drug discovery moves beyond "flatland" aromatics, the integration of sp³-rich complexity has become a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Mechanism of Action of 1-Oxaspiro[1]octan-3-amine Based Compounds: A Comparative Guide

As drug discovery moves beyond "flatland" aromatics, the integration of sp³-rich complexity has become a cornerstone of modern medicinal chemistry. Among these architectures, 1-oxaspiro[1]octan-3-amine has emerged as a highly privileged spirocyclic building block[2]. By acting as a rigidified bioisostere for traditional flexible amines (such as morpholines or piperidines), this scaffold fundamentally alters a compound's mechanism of action (MoA) through precise thermodynamic and kinetic modulation[3].

As an Application Scientist, I frequently see development teams struggle to quantify why a spirocyclic analog outperforms its planar predecessor. It is not enough to simply report a lower IC₅₀. To truly validate the MoA of 1-oxaspiro[1]octan-3-amine-based compounds, we must systematically interrogate target engagement through biophysical thermodynamics, binding kinetics, and live-cell physiological assays.

This guide provides a comprehensive, self-validating experimental framework comparing a prototypical 1-oxaspiro[1]octan-3-amine-based kinase inhibitor (SpiroKin-1 ) against a traditional morpholine-based alternative (FlatKin-A ).

Thermodynamic Profiling: The Entropy Advantage

The primary mechanistic advantage of the 1-oxaspiro[1]octan-3-amine scaffold is its conformational restriction. Flexible ligands lose significant conformational entropy ( ΔS ) upon binding. By pre-organizing the molecule into its bioactive conformation, spirocyclic scaffolds minimize this entropy penalty, driving higher binding affinity[4]. Furthermore, the strategically positioned oxygen atom introduces a dipole moment that can displace high-energy water molecules from the binding pocket, yielding favorable enthalpic ( ΔH ) gains[2].

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

To parse these thermodynamic drivers, we utilize ITC. Unlike biochemical assays, ITC directly measures the heat of binding, providing a complete thermodynamic profile ( Kd​ , ΔG , ΔH , −TΔS ).

Step-by-Step Methodology:

  • Sample Preparation & Degassing: Dialyze both the kinase protein and the inhibitors (SpiroKin-1 and FlatKin-A) into identical buffer solutions (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Causality: Buffer mismatch causes massive heats of dilution, masking the binding signal. Degassing the samples under vacuum prevents microbubble formation, which causes erratic baseline spikes.

  • Cell Loading: Load the kinase (target concentration ~10-20 µM) into the sample cell and the inhibitor (~100-200 µM) into the injection syringe. Causality: Titrating ligand into protein ensures pseudo-first-order binding kinetics in the early injections, allowing for accurate baseline establishment.

  • Titration Execution: Perform 20 injections of 2 µL each at 25°C, with 120-second spacing between injections.

  • Self-Validation (Blanking): Run a parallel titration of the inhibitor into the buffer alone. Causality: Subtracting this background heat of dilution ensures the integrated peaks represent pure binding events.

Comparative Data Summary
CompoundScaffold Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
FlatKin-A Morpholine45.2-10.0-6.5-3.5
SpiroKin-1 1-Oxaspiro[1]octan-3-amine4.1-11.4-10.8-0.6

Data Interpretation: SpiroKin-1 demonstrates a near-zero entropy penalty ( −TΔS=−0.6 kcal/mol) compared to the flexible FlatKin-A, validating the conformational restriction mechanism of the spirocyclic core.

Thermodynamics A 1-Oxaspiro[3.4]octan-3-amine Scaffold B Conformational Restriction (Reduced Flexibility) A->B D Oxygen Dipole Moment (Desolvation Effect) A->D C Reduced Entropy Penalty (-TΔS ≈ 0) B->C F High Affinity Binding (Lower Kd) C->F E Enhanced Enthalpic Gains (ΔH < 0) D->E E->F G Extended Residence Time (Slower koff) F->G

Thermodynamic mechanism of 1-Oxaspiro[1]octan-3-amine driving target affinity and residence time.

Kinetic Validation: Prolonging Residence Time

Affinity ( Kd​ ) dictates target saturation at equilibrium, but in vivo systems are rarely at equilibrium. The true driver of sustained in vivo efficacy is Residence Time ( τ=1/koff​ ). The rigid, bulbous nature of the 1-oxaspiro[1]octan-3-amine scaffold creates highly complementary steric packing within the binding pocket, creating a kinetic barrier to dissociation.

Experimental Protocol: Surface Plasmon Resonance (SPR)

To validate the kinetic MoA, we utilize SPR via Single-Cycle Kinetics (SCK).

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize biotinylated kinase onto a Streptavidin (SA) sensor chip. Causality: Oriented capture via biotin ensures the active site remains uniformly accessible, unlike random amine coupling which can occlude the binding pocket and create biphasic binding artifacts.

  • Single-Cycle Kinetics (SCK): Inject five increasing concentrations of the inhibitor sequentially (e.g., 1 nM to 81 nM, 3-fold dilutions) without regeneration steps in between. Causality: Harsh regeneration buffers often denature kinases. SCK allows us to measure cumulative binding and a single, long dissociation phase, preserving the structural integrity of the sensor surface.

  • Dissociation Phase: Flow running buffer for 30 minutes to accurately capture the slow off-rate of the spirocyclic compound.

  • Self-Validation (Referencing): Subtract the signal from a reference flow cell (streptavidin only) and a blank buffer injection (double-referencing) to eliminate bulk refractive index changes and baseline drift.

Comparative Data Summary
Compound kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
FlatKin-A 1.2×105 5.4×10−3 ~3.1
SpiroKin-1 1.5×105 6.1×10−4 ~27.3

Data Interpretation: While the association rates ( kon​ ) are similar, the spirocyclic core of SpiroKin-1 reduces the dissociation rate ( koff​ ) by nearly a log order, extending residence time from 3 minutes to 27 minutes.

Live-Cell Target Engagement: Overcoming the ATP Hurdle

Biochemical assays are fundamentally flawed predictors of cellular efficacy because they lack physiological context—most notably, the 1–5 mM intracellular ATP concentration that ATP-competitive inhibitors must overcome. The 1-oxaspiro[1]octan-3-amine scaffold alters the basicity (pKa) and lipophilicity of the molecule, drastically improving cellular permeability and reducing off-target promiscuity.

To prove that the biophysical gains translate to the cellular environment, we utilize NanoBRET Target Engagement, an assay that quantifies inhibitor binding to kinase proteins inside live human cells[5].

Experimental Protocol: NanoBRET Target Engagement

This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target kinase and a cell-permeable fluorescent tracer[1].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Seed into 384-well plates and incubate overnight.

  • Tracer Addition: Add the optimized NanoBRET fluorescent tracer. Causality: The tracer binds the NanoLuc-kinase fusion, bringing the fluorophore into close proximity with the luciferase, establishing a baseline BRET signal.

  • Inhibitor Competition: Treat cells with a dose-response of SpiroKin-1 or FlatKin-A for 2 hours. Causality: If the inhibitor permeates the cell and binds the target, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal.

  • Self-Validation (Extracellular Inhibitor): Prior to reading the plate, add the NanoLuc substrate alongside an extracellular NanoLuc inhibitor. Causality: This critical step quenches any luminescence from dead or lysed cells. It guarantees that the measured target engagement is occurring strictly within the physiological environment of intact, living cells.

Comparative Data Summary
CompoundBiochemical IC₅₀ (nM)NanoBRET Cellular IC₅₀ (nM)Cellular Drop-off
FlatKin-A 12.5450.036-fold
SpiroKin-1 2.18.44-fold

Data Interpretation: FlatKin-A suffers a massive 36-fold drop in potency in cells due to poor permeability and ATP competition. SpiroKin-1 maintains its potency, proving the spirocyclic scaffold confers superior physicochemical properties for live-cell target engagement.

NanoBRET Step1 Transfect HEK293 (Kinase-NanoLuc Fusion) Step2 Add NanoBRET Tracer (Fluorophore-tagged) Step1->Step2 Step3 Add Test Compound (SpiroKin-1 vs FlatKin-A) Step2->Step3 Step4 Measure BRET Signal (Displacement = Signal Loss) Step3->Step4

Step-by-step workflow for live-cell NanoBRET target engagement assay.

Conclusion

The substitution of planar amines with 1-oxaspiro[1]octan-3-amine is a highly effective strategy in modern drug design. However, validating this mechanism requires a robust, multi-tiered approach. By combining ITC (to prove entropy-driven binding), SPR (to prove kinetic residence time), and NanoBRET (to prove live-cell target engagement), development teams can objectively demonstrate the superiority of spirocyclic scaffolds over traditional alternatives.

References

  • National Institutes of Health (NIH). Harnessing the cyclization strategy for new drug discovery - PMC. Retrieved from[Link]

  • American Chemical Society (ACS). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection | Organic Letters. Retrieved from[Link]

  • Lab Manager. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]

  • Promega Japan. NanoBRET® Target Engagement K192 Kinase Selectivity System. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Oxaspiro[3.4]octan-3-amine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-Oxaspiro[3.4]octan-3-amine As drug development increasingly relies on complex spirocyclic scaffolds to improve the pharmacokinetic properties of novel therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Oxaspiro[3.4]octan-3-amine

As drug development increasingly relies on complex spirocyclic scaffolds to improve the pharmacokinetic properties of novel therapeutics, laboratory safety protocols must evolve to address the unique reactivity of these building blocks. 1-Oxaspiro[3.4]octan-3-amine is a highly specialized oxa-spirocycle utilized in medicinal chemistry[1]. While its three-dimensional conformation is invaluable for target binding, its structural features—specifically the strained oxetane ring fused to a cyclopentane ring[2]—demand rigorous, causality-driven disposal procedures to prevent exothermic degradation and environmental contamination.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and final disposal of 1-Oxaspiro[3.4]octan-3-amine.

Chemical Profile & Mechanistic Hazards

To safely dispose of any chemical, one must first understand the causality behind its reactivity. 1-Oxaspiro[3.4]octan-3-amine presents a dual-hazard profile driven by its functional groups:

  • The Primary Amine: Acts as a nucleophile and a base, making the compound susceptible to rapid reactions with electrophiles and causing severe eye and skin irritation[3].

  • The Oxetane Ring: Four-membered rings possess significant angular strain. In the presence of strong acids, the oxygen atom can become protonated, triggering an electrophilic ring-opening reaction[4]. If this occurs in a sealed waste container, the resulting exothermic polymerization can lead to rapid pressure buildup and container rupture[5].

Table 1: Physicochemical and Hazard Data

Property Value / Description
IUPAC Name 1-oxaspiro[3.4]octan-3-amine
CAS Number 2306265-03-0[6]
Molecular Formula C₇H₁₃NO[6]
Molecular Weight 127.19 g/mol [6]
Physical State Colorless to pale yellow liquid[1]

| Primary Hazards | Acute oral toxicity, serious eye/skin irritation, flammability[3],[5] |

Pre-Disposal Safety & Operational Logistics

Before initiating any waste consolidation, ensure that the following engineering controls and Personal Protective Equipment (PPE) are actively utilized.

Table 2: Required PPE & Engineering Controls

Category Requirement Causality
Ventilation Certified Fume Hood (80-100 fpm) Prevents inhalation of volatile amine vapors and mitigates localized flammable vapor accumulation.
Hand Protection Nitrile or Butyl Rubber Gloves Protects against dermal absorption and chemical burns characteristic of basic amines.

| Eye Protection | Splash-proof Chemical Goggles | Prevents severe ocular damage; amines can cause irreversible corneal injury upon contact. |

Operational Workflow: Step-by-Step Disposal Plan

The following methodology ensures RCRA (Resource Conservation and Recovery Act) compliance and prevents incompatible chemical mixing.

Protocol A: Routine Waste Segregation and Consolidation
  • Waste Compatibility Verification:

    • Action: Inspect the designated hazardous waste carboy. Ensure it contains NO strong acids (e.g., HCl, H₂SO₄), oxidizers, or strong electrophiles.

    • Causality: Mixing 1-Oxaspiro[3.4]octan-3-amine with acids will protonate the oxetane oxygen, lowering the activation energy for an exothermic ring-opening cascade[4].

  • Solvent Dilution:

    • Action: If disposing of the neat (undiluted) liquid, dilute it to <10% concentration using a compatible, non-reactive polar solvent (e.g., methanol or water)[1].

    • Causality: Dilution acts as a thermal sink, mitigating heat buildup if trace cross-reactivity occurs in the waste stream.

  • Transfer and Containment:

    • Action: Transfer the solution into a High-Density Polyethylene (HDPE) or amber glass container. Cap tightly.

    • Causality: Prevents the escape of volatile, potentially flammable vapors[5].

  • RCRA Labeling:

    • Action: Attach a hazardous waste tag immediately. Mark the primary hazards as "Toxic" and "Flammable" (if diluted in a flammable solvent). Assign the EPA waste code D001 if the final mixture exhibits an ignitability characteristic[7].

Protocol B: Emergency Spill Response
  • Evacuation & Ventilation: Immediately clear personnel from the immediate area. Maximize fume hood exhaust flow to extract vapors.

  • Containment: Do NOT use acidic neutralizing agents. Apply an inert, non-combustible absorbent such as dry sand, silica gel, or vermiculite directly to the spill[8].

  • Collection: Using non-sparking tools, sweep up the saturated absorbent and place it into a solid hazardous waste bin[5].

  • Decontamination: Wash the affected surface with water and a mild detergent. Collect all rinsate as hazardous aqueous waste.

Regulatory & Logistical Framework

DisposalWorkflow A Waste Generation 1-Oxaspiro[3.4]octan-3-amine B Hazard Assessment (Toxicity & Flammability) A->B Initiate C Segregation (Keep away from strong acids/oxidizers) B->C Classify D Primary Containment (Compatible Solvent/Vial) C->D Pack E Secondary Containment (Flammable/Toxic Bin) D->E Secure F RCRA Labeling & Manifesting E->F Document G Licensed Incineration (EPA Approved) F->G Final Disposal

Logical workflow for the safe segregation, containment, and final disposal of 1-Oxaspiro[3.4]octan-3-amine.

Under EPA guidelines, pharmaceutical intermediates and organic chemical wastes must be managed to prevent groundwater contamination[9]. 1-Oxaspiro[3.4]octan-3-amine must never be disposed of down the drain. The fully manifested waste must be transferred to a licensed hazardous waste treatment facility. The EPA highly recommends high-temperature incineration as the preferred disposal method, as it completely destroys the spirocyclic framework and prevents active pharmaceutical ingredients from entering the environment[9].

References

  • EvitaChem. "Buy 1-Oxaspiro[3.4]octan-3-amine (EVT-13457009)".
  • Benchchem. "1-Oxaspiro[3.4]octan-3-amine".
  • Chemical Reviews - ACS Publications. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities".
  • AiFChem. "2306265-03-0 | 1-oxaspiro[3.4]octan-3-amine".
  • AK Scientific, Inc. "Oxetan-3-amine hydrochloride".
  • CymitQuimica. "Oxetane".
  • EPA. "Hazardous Waste Listings".
  • EPA. "united states environmental protection agency - EPA".

Sources

Handling

Personal protective equipment for handling 1-Oxaspiro[3.4]octan-3-amine

Advanced Safety and Operational Guide for Handling 1-Oxaspiro[3.4]octan-3-amine Introduction & Chemical Profiling As a Senior Application Scientist, I frequently guide research teams through the integration of complex bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 1-Oxaspiro[3.4]octan-3-amine

Introduction & Chemical Profiling

As a Senior Application Scientist, I frequently guide research teams through the integration of complex building blocks into drug discovery pipelines. 1-Oxaspiro[3.4]octan-3-amine (CAS: 2306265-03-0) exemplifies the strategic integration of sp³-rich complexity in bioactive molecule design[1]. Featuring a unique[3.4] spirocyclic framework that comprises a cyclobutane ring fused to an oxygen-containing heterocycle, this compound positions a primary amine strategically at the C3 position[1].

While its molecular weight (127.19 g/mol ) and structural three-dimensionality place it optimally within "drug-like" space for medicinal chemistry[1], the reactive nature of the primary aliphatic amine demands rigorous operational safety. Primary aliphatic amines are characteristically basic and nucleophilic; upon contact with ambient moisture or mucosal membranes, they can cause rapid localized alkaline burns[2]. Furthermore, the spirocyclic framework enhances the molecule's lipophilicity compared to linear aliphatic amines, which can significantly increase its rate of dermal penetration and subsequent systemic exposure[3].

Quantitative Hazard Data

To establish a self-validating safety protocol, we must first understand the physicochemical parameters that dictate the compound's behavior in an ambient laboratory setting.

PropertyValueSafety Implication
CAS Number 2306265-03-0Unique identifier for SDS tracking and inventory management[1].
Molecular Formula C₇H₁₃NOIndicates a low molecular weight primary amine, prone to volatility[1].
Molecular Weight 127.19 g/mol High vapor pressure potential at room temperature; inhalation risk[1].
Chemical Class Primary Aliphatic AmineHighly basic; corrosive to skin/eyes; incompatible with strong oxidizers[2].
Purity Standard ≥ 98% (Typical)Trace impurities may include residual solvents requiring careful handling[4].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the chemical causality of the amine functional group. Because primary amines can permeate standard latex, specific barrier materials are required to prevent dermal sensitization and chemical burns[2].

Protection CategoryRecommended EquipmentScientific Rationale
Eye/Face Chemical splash goggles (ANSI Z87.1) or full face shield.Amines cause severe, often irreversible corneal damage upon contact. Safety glasses lack sufficient side-splash protection[5].
Skin/Hands Double-gloving with Nitrile (outer) and Butyl rubber (inner).Nitrile provides excellent dexterity for neat solids/liquids, while Butyl rubber offers superior resistance to amine permeation.
Respiratory NIOSH-approved respirator with organic vapor/amine cartridges.Prevents inhalation of volatile amine vapors which cause severe respiratory tract irritation and potential sensitization.
Body Flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear.Natural fibers under the FR coat prevent static discharge, which is critical when handling organic compounds or volatile liquids[5].

Operational Workflow & Handling Protocol

When utilizing 1-Oxaspiro[3.4]octan-3-amine in synthetic applications—such as Buchwald-Hartwig aminations to synthesize target libraries[6]—the handling protocol must be a self-validating system. Do not merely follow steps; verify the environmental controls at each stage.

Step-by-Step Methodology: Material Dispensing and Transfer

  • Environmental Verification: Before opening the reagent vessel, verify that the chemical fume hood's face velocity is actively measuring between 80–120 feet per minute (fpm). This ensures adequate capture of any volatilized amine.

  • Static Dissipation: Ground and bond all receiving containers, especially if transferring the amine into a flammable solvent matrix (e.g., 1,4-dioxane or acetonitrile)[7].

  • Tool Selection: Utilize anti-static, non-sparking spatulas (e.g., PTFE-coated) for weighing the neat compound. Avoid cross-contamination with acidic reagents or acid chlorides, which will react exothermically[7].

  • Dispensing: Weigh the required mass directly into a pre-tared, sealable reaction vial (such as a septum-capped vial) while fully inside the fume hood[4].

  • Sealing and Purging: Immediately seal the source container. If the compound is sensitive to oxidation or moisture, purge the headspace of the source bottle with dry nitrogen or argon before long-term storage[6].

HandlingWorkflow Start Initiate 1-Oxaspiro[3.4]octan-3-amine Workflow Verify Verify Hood Face Velocity (80-120 fpm) Start->Verify PPE Don PPE: Nitrile Gloves, Splash Goggles Verify->PPE Dispense Dispense Compound via Anti-Static Spatula PPE->Dispense SpillCheck Spill Occurred? Dispense->SpillCheck Neutralize Neutralize with Citric Acid (pH 6-8) SpillCheck->Neutralize Yes Reaction Proceed to Synthetic Reaction SpillCheck->Reaction No DisposeHazard Dispose as Hazardous Amine Waste Neutralize->DisposeHazard Decon Decontaminate Surfaces & Tools DisposeHazard->Decon Reaction->Decon

Logical workflow for the safe handling and spill response of spirocyclic amines.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required. Because 1-Oxaspiro[3.4]octan-3-amine is a basic aliphatic amine, sweeping up a dry spill or wiping a liquid spill with water alone will exacerbate the hazard by creating a highly corrosive, mobile aqueous solution.

Step-by-Step Methodology: Spill Neutralization and Decontamination

  • Evacuation and Assessment: If the spill exceeds 50 mL or 50 g outside of a fume hood, evacuate the immediate area and alert Environmental Health and Safety (EHS). For minor hood spills, proceed to step 2.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill pad). Do not use combustible materials like paper towels initially[2].

  • Chemical Neutralization: Carefully apply a weak, dilute acid (such as 5% citric acid or sodium bisulfate solution) working from the perimeter of the spill toward the center. This converts the volatile, lipophilic free base into a non-volatile, water-soluble amine salt. Causality note: Never use strong mineral acids (like concentrated HCl) as the neutralization reaction will be violently exothermic.

  • Absorption and Collection: Once the bubbling/fuming ceases and the pH is neutralized (verify with pH paper indicating a pH of 6-8), absorb the neutralized liquid with vermiculite[5].

  • Disposal: Transfer the absorbed mass into a chemically compatible, clearly labeled hazardous waste container. Dispose of the material in accordance with local environmental regulations, typically via high-temperature incineration[6].

References

  • General Safety Rules for the Undergraduate Laboratories. Department of Chemistry, University of Malaya. [Link]

  • OCTADECYLAMINE - Ataman Kimya. Ataman Kimya.[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. MDPI.[Link]

Sources

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